molecular formula C16H13FN2O2S B1668736 CCG-50014 CAS No. 883050-24-6

CCG-50014

Cat. No.: B1668736
CAS No.: 883050-24-6
M. Wt: 316.4 g/mol
InChI Key: QUIIIYITNGOFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzyl)-2-p-tolyl-1,2,4-thiadiazolidine-3,5-dione has been reported in Curculigo orchioides with data available.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-11-2-8-14(9-3-11)19-15(20)18(16(21)22-19)10-12-4-6-13(17)7-5-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIIIYITNGOFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236951
Record name CCG-50014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883050-24-6
Record name CCG-50014
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883050246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CCG-50014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CCG-50014
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA72G28VE9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CCG-50014 as a Regulator of G-protein Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-50014 is a potent and selective small molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a primary focus on RGS4. It functions as a crucial tool for investigating the intricate roles of RGS proteins in modulating G-protein-coupled receptor (GPCR) signaling pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental methodologies for its characterization, and visual representations of the key signaling pathways and experimental workflows.

Introduction to G-protein Signaling and RGS Proteins

G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prominent drug targets. GPCRs transmit extracellular signals to the intracellular environment by activating heterotrimeric G-proteins, which consist of Gα, Gβ, and Gγ subunits.

Upon GPCR activation, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. Both the GTP-bound Gα and the free Gβγ can then modulate the activity of various downstream effectors, such as enzymes and ion channels. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, leading to the reassociation of the Gα-GDP with Gβγ and termination of the signal.

Regulator of G-protein Signaling (RGS) proteins act as negative modulators of this signaling cascade. They function as GTPase-activating proteins (GAPs) for Gα subunits, dramatically accelerating the rate of GTP hydrolysis and thus shortening the duration of the signaling event.[1][2]

This compound: A Potent RGS4 Inhibitor

This compound is a cell-permeable thiadiazolidinedione compound that has been identified as a highly potent and selective inhibitor of RGS4.[2] Its ability to specifically modulate the activity of RGS4 makes it an invaluable chemical probe for dissecting the physiological and pathological roles of this particular RGS protein.

Mechanism of Action

This compound acts as a covalent, irreversible inhibitor of RGS4.[1][3] It forms an adduct with cysteine residues located in an allosteric regulatory site on the RGS protein, rather than the direct Gα binding site.[3][4] This allosteric modification induces a conformational change in the RGS protein that prevents its interaction with the activated Gα subunit, thereby inhibiting its GAP activity.[4] This covalent binding mechanism contributes to its high potency. While it is a cysteine modifier, it is not a general alkylator and shows selectivity for certain RGS proteins.[1]

Data Presentation: Potency and Selectivity of this compound

The inhibitory activity of this compound has been quantified against a panel of RGS proteins, demonstrating its selectivity for RGS4. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: IC50 Values of this compound against various RGS proteins.

RGS ProteinIC50AssayReference
RGS430 nMFCPIA[1][2]
RGS190.12 µMFCPIA
RGS163.5 µMFCPIA
RGS811 µMFCPIA
RGS7>200 µMFCPIA
RGS4Cys⁻>200 µMFCPIA

FCPIA: Fluorescence Polarization Competition Immunoassay RGS4Cys⁻: A mutant of RGS4 lacking cysteine residues in the RGS homology domain.

Table 2: Comparative Potency of this compound.

CompoundTargetIC50NotesReference
This compoundRGS430 nMHighly potent and selective[1][2]
N-ethylmaleimideRGS4>1,000-fold less potent than this compoundGeneral cysteine alkylator[1]
IodoacetamideRGS4>1,000-fold less potent than this compoundGeneral cysteine alkylator[1]
This compoundPapain>100 µMMinimal affinity for the cysteine protease papain

Signaling Pathways and Experimental Workflows

G-protein Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical G-protein signaling cycle and the point of intervention for RGS proteins and their inhibitor, this compound.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active G_protein_inactive Gα(GDP)-Gβγ GPCR_active->G_protein_inactive 2. GEF Activity G_protein_active_alpha Gα(GTP) G_protein_inactive->G_protein_active_alpha GDP/GTP Exchange G_protein_active_beta_gamma Gβγ G_protein_inactive->G_protein_active_beta_gamma G_protein_active_alpha->G_protein_inactive 4. GTP Hydrolysis (Intrinsic) Effector Effector G_protein_active_alpha->Effector 3. Effector Modulation G_protein_active_beta_gamma->Effector RGS RGS Protein RGS->G_protein_active_alpha 5. GAP Activity (Signal Termination) CCG50014 This compound CCG50014->RGS 6. Inhibition Ligand Ligand Ligand->GPCR_inactive 1. Activation GTPase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Gα subunit - Purified RGS protein - [γ-³²P]GTP - this compound (or vehicle) - Assay Buffer start->prepare_reagents load_g_alpha Load Gα with [γ-³²P]GTP prepare_reagents->load_g_alpha incubate Incubate Gα-[γ-³²P]GTP with RGS protein and This compound/vehicle load_g_alpha->incubate initiate_reaction Initiate GTP hydrolysis (e.g., by adding Mg²⁺) incubate->initiate_reaction time_points Take aliquots at different time points initiate_reaction->time_points stop_reaction Stop reaction (e.g., with activated charcoal) time_points->stop_reaction separate Separate free ³²P-phosphate from unhydrolyzed [γ-³²P]GTP (centrifugation) stop_reaction->separate quantify Quantify released ³²P-phosphate (scintillation counting) separate->quantify analyze Analyze data: - Calculate rate of GTP hydrolysis - Determine IC50 of this compound quantify->analyze end End analyze->end Allosteric_Inhibition cluster_rgs4 RGS4 Protein rgs4_unbound RGS4 (Active Conformation) Gα binding site accessible interaction Interaction (GAP Activity) rgs4_unbound->interaction rgs4_bound RGS4 (Inactive Conformation) Gα binding site inaccessible no_interaction No Interaction rgs4_bound->no_interaction cys_residues Cysteine Residues (Allosteric Site) cys_residues->rgs4_bound Induces Conformational Change g_alpha Activated Gα(GTP) g_alpha->rgs4_unbound Binding leads to GTP hydrolysis g_alpha->rgs4_bound ccg50014 This compound ccg50014->cys_residues Covalent Modification

References

The Discovery and Development of CCG-50014: A Potent and Selective RGS4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-50014 is a potent and selective small molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4), a protein that plays a critical role in attenuating G-protein coupled receptor (GPCR) signaling pathways. Discovered through a high-throughput flow cytometry-based protein interaction assay, this compound has emerged as a valuable tool for studying the physiological and pathological roles of RGS4. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental methodologies used in the development of this compound. Detailed protocols for its synthesis, in vitro characterization, and cellular assays are presented, along with a summary of its inhibitory activity against various RGS proteins. The information herein is intended to serve as a resource for researchers in the fields of pharmacology, drug discovery, and signal transduction.

Introduction

Regulator of G-protein Signaling (RGS) proteins are a family of intracellular proteins that function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins. By accelerating the intrinsic GTP hydrolysis rate of Gα subunits, RGS proteins terminate GPCR signaling. RGS4, in particular, is a key regulator of signaling pathways mediated by Gαi/o and Gαq/11 subunits and has been implicated in various physiological processes and disease states.

The development of small molecule inhibitors targeting RGS proteins has been a significant area of research to modulate GPCR signaling for therapeutic purposes. This compound was identified as a highly potent and selective inhibitor of RGS4, offering a valuable chemical probe to investigate the functions of RGS4 and its potential as a drug target.

Discovery of this compound

This compound was discovered through a high-throughput screening campaign utilizing a Flow Cytometry Protein Interaction Assay (FCPIA) .[1] This assay was designed to identify small molecules that could disrupt the interaction between RGS4 and its cognate G-protein α-subunit, Gαo.

High-Throughput Screening: Flow Cytometry Protein Interaction Assay (FCPIA)

The FCPIA is a bead-based assay that allows for the quantitative measurement of protein-protein interactions in a high-throughput format.[1][2][3]

Experimental Workflow for FCPIA:

Caption: High-throughput screening workflow using FCPIA.

Detailed Experimental Protocol for FCPIA:

  • Reagents:

    • Avidin-coated polystyrene beads (e.g., Luminex beads)

    • Biotinylated human RGS4 protein

    • Purified human Gαo protein labeled with a fluorescent dye (e.g., AlexaFluor 532)

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% Lubrol, 1% BSA, pH 8.0

    • Activation Buffer: Assay buffer supplemented with 10 µM GDP, 50 µM AlCl₃, and 10 mM NaF

    • Test compounds (e.g., this compound) dissolved in DMSO

  • Procedure:

    • Bead Preparation:

      • Wash avidin-coated beads three times with Bead Coupling Buffer (PBS, pH 8.0, 1% BSA).[2]

      • Incubate the beads with biotinylated RGS4 (e.g., 40 nM) for 30 minutes at room temperature to allow for coupling.[1]

      • Wash the RGS4-coated beads three times with Bead Coupling Buffer to remove unbound RGS4.[2]

      • Resuspend the beads in the Assay Buffer.

    • Assay Plate Preparation:

      • Dispense the test compounds into a 96-well plate.

      • Add the RGS4-coated beads to each well and incubate for 10 minutes at room temperature.[1]

    • Gαo Activation and Addition:

      • Prepare the activated AlexaFluor 532-Gαo by incubating it in the Activation Buffer for 10 minutes at room temperature.[1]

      • Add the activated fluorescent Gαo to each well of the assay plate.

    • Incubation and Detection:

      • Incubate the plate for 30 minutes at room temperature, protected from light.[1]

      • Analyze the plate on a flow cytometer (e.g., Luminex 200), acquiring data for a sufficient number of bead events per well.[2]

    • Data Analysis:

      • The median fluorescence intensity of the beads is proportional to the amount of fluorescent Gαo bound to RGS4.

      • Inhibition is calculated as the percentage reduction in fluorescence signal in the presence of a test compound compared to a DMSO control.

Synthesis and Characterization of this compound

Mechanism of Action

This compound is a covalent, irreversible inhibitor of RGS4.[5][6] Its mechanism of action involves the formation of a covalent adduct with specific cysteine residues within an allosteric regulatory site of the RGS4 protein.[5][6] This covalent modification prevents the interaction of RGS4 with the Gα subunit, thereby inhibiting the GAP activity of RGS4.

Signaling Pathway of RGS4 Inhibition by this compound:

RGS4 Signaling Pathway GPCR GPCR G_protein Gα(GTP)-Gβγ GPCR->G_protein Activation Effector Effector G_protein->Effector Signal Transduction RGS4 RGS4 G_protein->RGS4 Binding Inactive_G Gα(GDP)-Gβγ RGS4->Inactive_G GTP Hydrolysis (GAP activity) CCG50014 This compound CCG50014->RGS4 Covalent Inhibition Inactive_G->GPCR Re-association

Caption: Inhibition of RGS4-mediated G-protein signaling by this compound.

In Vitro Characterization

Inhibitory Potency and Selectivity

The inhibitory activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of RGS proteins using the FCPIA.

RGS ProteinIC50 (nM)
RGS430
RGS148
RGS8>1000
RGS16>1000
RGS7Inactive

Data compiled from multiple sources.[5][7][8]

This compound demonstrates high potency for RGS4 and RGS14, with significantly lower activity against other RGS proteins, highlighting its selectivity.[5][7]

Single-Turnover GTPase Assay

To confirm that the disruption of the RGS4-Gαo interaction by this compound translates to a functional inhibition of its GAP activity, a single-turnover GTPase assay is employed. This assay directly measures the rate of GTP hydrolysis by the Gα subunit in the presence and absence of the RGS protein and the inhibitor.

Experimental Workflow for Single-Turnover GTPase Assay:

Caption: Workflow for the single-turnover GTPase assay.

Detailed Experimental Protocol for Single-Turnover GTPase Assay:

  • Reagents:

    • Purified human Gαo protein

    • Purified human RGS4 protein

    • [γ-³²P]GTP or non-hydrolyzable [³⁵S]GTPγS for control experiments

    • GTPase Assay Buffer: 50 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

    • Quenching Solution: 5% (w/v) activated charcoal in 20 mM phosphoric acid

    • This compound dissolved in DMSO

  • Procedure:

    • Gαo Loading:

      • Incubate purified Gαo with [γ-³²P]GTP in a low-magnesium buffer to facilitate nucleotide exchange.

      • Add excess MgCl₂ to trap the bound [γ-³²P]GTP.

      • Remove unbound nucleotide by passing the mixture through a desalting column.

    • GTPase Reaction:

      • Pre-incubate RGS4 with either DMSO (vehicle control) or varying concentrations of this compound.

      • Initiate the GTPase reaction by adding the [γ-³²P]GTP-loaded Gαo to the RGS4/inhibitor mixture.

      • Incubate the reaction at a controlled temperature (e.g., 20-30°C).

    • Quenching and Detection:

      • At various time points, take aliquots of the reaction mixture and add them to the Quenching Solution to stop the reaction.

      • Centrifuge the quenched samples to pellet the charcoal, which binds the unhydrolyzed [γ-³²P]GTP.

      • Measure the amount of released [³²P]Pi in the supernatant using a scintillation counter.

    • Data Analysis:

      • Plot the amount of [³²P]Pi released over time to determine the rate of GTP hydrolysis.

      • Calculate the inhibitory effect of this compound on the RGS4-stimulated GTPase activity.

Cellular Activity of this compound

To confirm that this compound can inhibit the RGS4-Gαo interaction within a cellular environment, co-immunoprecipitation experiments are performed in a suitable cell line, such as HEK293T cells, that endogenously or exogenously express both proteins.

Co-immunoprecipitation in HEK293T Cells

Experimental Workflow for Co-immunoprecipitation:

Co-IP Workflow cluster_cell_culture Cell Culture & Treatment cluster_ip Immunoprecipitation cluster_wb Western Blotting HEK293T HEK293T cells expressing FLAG-RGS4 and HA-Gαo Treatment Treat with this compound or DMSO HEK293T->Treatment Lysis Lysis Treatment->Lysis Cell Lysis IP IP Lysis->IP Incubate with anti-FLAG antibody and Protein A/G beads Wash Wash IP->Wash Wash beads Elution Elution Wash->Elution Elute proteins SDS_PAGE SDS_PAGE Elution->SDS_PAGE SDS-PAGE Transfer Transfer SDS_PAGE->Transfer Transfer to PVDF membrane Blotting Blotting Transfer->Blotting Probe with anti-HA and anti-FLAG antibodies Detection Detection Blotting->Detection Chemiluminescent Detection

Caption: Co-immunoprecipitation workflow to assess cellular activity.

Detailed Experimental Protocol for Co-immunoprecipitation:

  • Reagents:

    • HEK293T cells

    • Expression vectors for tagged RGS4 (e.g., FLAG-RGS4) and Gαo (e.g., HA-Gαo)

    • Transfection reagent

    • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

    • Anti-FLAG antibody for immunoprecipitation

    • Protein A/G agarose beads

    • Anti-HA and anti-FLAG antibodies for Western blotting

    • This compound dissolved in DMSO

  • Procedure:

    • Cell Culture and Transfection:

      • Culture HEK293T cells in appropriate media.

      • Co-transfect the cells with plasmids encoding FLAG-RGS4 and HA-Gαo.

    • Compound Treatment:

      • After 24-48 hours of transfection, treat the cells with either DMSO (vehicle control) or this compound at the desired concentration for a specified period.

    • Cell Lysis:

      • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

      • Clarify the cell lysates by centrifugation to remove cellular debris.

    • Immunoprecipitation:

      • Incubate the clarified lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.

      • Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

      • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elution and Western Blotting:

      • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with anti-HA and anti-FLAG antibodies to detect the presence of co-immunoprecipitated HA-Gαo and the immunoprecipitated FLAG-RGS4, respectively.

      • Visualize the protein bands using a chemiluminescence detection system.

A reduction in the amount of co-immunoprecipitated HA-Gαo in the this compound-treated sample compared to the DMSO control would indicate that the compound disrupts the RGS4-Gαo interaction in living cells.

Conclusion

This compound is a pioneering small molecule inhibitor of RGS4 that was identified through an innovative high-throughput screening approach. Its potent and selective inhibitory activity, coupled with its covalent mechanism of action, makes it an invaluable tool for dissecting the intricate roles of RGS4 in cellular signaling. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize and further explore the potential of this compound and other RGS inhibitors in both basic research and therapeutic development.

References

An In-depth Technical Guide to CCG-50014 and its Target Protein RGS4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regulator of G protein Signaling 4 (RGS4) is a critical negative modulator of G protein-coupled receptor (GPCR) signaling, functioning as a GTPase-activating protein (GAP) for Gα subunits of the Gαi and Gαq subtypes.[1][2] Its role in terminating signaling cascades makes it a compelling therapeutic target for a variety of diseases. This document provides a comprehensive technical overview of the potent and selective RGS4 inhibitor, CCG-50014. We will delve into the molecular interactions between this compound and RGS4, detail the experimental protocols for its characterization, and present its effects on RGS4-mediated signaling pathways.

Introduction to RGS4

RGS proteins are a family of cellular regulators that accelerate the intrinsic GTP hydrolysis rate of Gα subunits, thereby driving them back to their inactive, GDP-bound state.[3][4] This action effectively shortens the duration and reduces the magnitude of GPCR-initiated signals.[4][5] RGS4 is highly expressed in the brain and heart and has been implicated in various physiological and pathological processes, including cardiac function, neurotransmission, and psychiatric disorders such as schizophrenia.[1][6][7] By inhibiting RGS4, it is possible to enhance and prolong the signaling of specific GPCR pathways, offering a novel therapeutic strategy.[8][9]

This compound: A Potent and Selective RGS4 Inhibitor

This compound is a small molecule inhibitor of RGS4 that has demonstrated high potency and selectivity.[3][10] It was identified through high-throughput screening as an inhibitor of the RGS4-Gαo protein-protein interaction.[9][10]

Mechanism of Action

This compound acts as a covalent, irreversible inhibitor of RGS4.[8][10] It forms an adduct with two cysteine residues located in an allosteric regulatory site, distinct from the Gα interaction interface.[3][10] This allosteric modification inhibits the GAP function of RGS4, thereby preventing it from accelerating the GTP hydrolysis of Gα subunits.[10] It is important to note that this compound is not a general cysteine alkylator and shows high selectivity for RGS4.[3][10]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various RGS proteins has been determined using a Flow Cytometry Protein Interaction Assay (FCPIA). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

RGS ProteinIC50 (µM)Reference
RGS40.03[10][11][12][13][14]
RGS190.12[11][14][15]
RGS163.5[11][14][15]
RGS811[10][11][14]
RGS7>200[11][14][15]
RGS4Cys⁻>200[11][14][15]

Table 1: Inhibitory activity of this compound against a panel of RGS proteins. The data clearly demonstrates the high potency and selectivity of this compound for RGS4.

Signaling Pathways and Experimental Workflows

RGS4 Signaling Pathway

The following diagram illustrates the canonical GPCR signaling pathway and the role of RGS4 in its regulation.

cluster_membrane Plasma Membrane GPCR GPCR G_protein Gα(GDP)βγ GPCR->G_protein 2. GEF Activity G_alpha_GTP Gα(GTP) G_protein->G_alpha_GTP 3. Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) Ligand Ligand Ligand->GPCR 1. Activation RGS4 RGS4 RGS4->G_alpha_GTP 5. GAP Activity (GTP Hydrolysis) G_alpha_GTP->G_protein 6. Reassociation G_alpha_GTP->Effector 4. Downstream Signaling G_beta_gamma->Effector cluster_inhibition Inhibition by this compound cluster_interaction Normal Interaction RGS4 RGS4 G_alpha_GTP Gα(GTP) RGS4->G_alpha_GTP Binding & GAP Activity Inactive_RGS4 Inactive RGS4-CCG-50014 Complex RGS4->Inactive_RGS4 CCG50014 This compound CCG50014->RGS4 Covalent Binding (Allosteric Site) Inactive_RGS4->G_alpha_GTP Interaction Blocked start Start bead_prep 1. Prepare Avidin-Coated Beads start->bead_prep rgs_biotinylation 2. Biotinylate RGS4 Protein bead_prep->rgs_biotinylation bead_coupling 3. Couple Biotinylated RGS4 to Beads rgs_biotinylation->bead_coupling incubation 4. Incubate RGS4-Beads with This compound bead_coupling->incubation g_alpha_addition 5. Add Fluorescently Labeled Activated Gαo incubation->g_alpha_addition flow_cytometry 6. Analyze Bead-Associated Fluorescence by Flow Cytometry g_alpha_addition->flow_cytometry data_analysis 7. Determine IC50 Value flow_cytometry->data_analysis end End data_analysis->end

References

The Biochemical Profile of CCG-50014: A Potent, Covalent Inhibitor of RGS4

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biochemical properties of CCG-50014, a potent and selective small molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a primary focus on its interaction with RGS4.

Core Biochemical Properties and Mechanism of Action

This compound is a nanomolar potency inhibitor of RGS4, a key protein in terminating G-protein coupled receptor (GPCR) signaling.[1][2] Its primary mechanism of action is the covalent modification of RGS4, leading to the inhibition of its GTPase-activating protein (GAP) activity.[1] This covalent binding occurs at an allosteric site, rather than the direct Gα-binding interface.[1]

The inhibitory action of this compound is highly selective for certain RGS proteins. While it potently inhibits RGS4, it shows significantly less activity against other RGS family members like RGS8 and RGS16, and no activity against RGS7, which lacks the necessary cysteine residues for covalent modification.[2] Importantly, this compound is not a general cysteine alkylator, as demonstrated by its lack of inhibition of the cysteine protease papain at high concentrations.[1]

Quantitative Biochemical Data

The following table summarizes the key quantitative parameters defining the biochemical activity of this compound.

ParameterTargetValueAssay TypeReference
IC50 RGS430 nMRGS4-Gαo protein-protein interaction assay[1][2]
Selectivity RGS4 vs. other RGS proteins>20-foldNot specified[1]

Signaling Pathway Modulation

This compound directly modulates the canonical GPCR signaling pathway by targeting RGS4. In this pathway, GPCR activation leads to the exchange of GDP for GTP on the Gα subunit of a heterotrimeric G-protein. The GTP-bound Gα subunit then dissociates and interacts with downstream effectors. RGS proteins, acting as GAPs, accelerate the intrinsic GTPase activity of Gα subunits, leading to the hydrolysis of GTP to GDP and termination of the signal. By inhibiting RGS4, this compound prolongs the lifetime of the active, GTP-bound state of Gα subunits, thereby enhancing GPCR signaling.

It is important to note that while other compounds from the "CCG" chemical library, such as CCG-1423, CCG-203971, and CCG-232601, have been identified as inhibitors of the Rho/MRTF/SRF transcriptional pathway, there is currently no direct biochemical evidence to suggest that this compound shares this activity.[3][4][5] The effects of these other compounds are downstream of RhoA activation and involve the regulation of serum response factor (SRF)-mediated gene transcription.[6]

Signaling Pathway Diagram

GPCR_RGS_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein GDP/GTP Exchange G_protein_active Gα(GTP) + Gβγ G_protein->G_protein_active Effector Downstream Effectors G_protein_active->Effector RGS4 RGS4 G_protein_active->RGS4 Binding RGS4->G_protein GTP Hydrolysis (GAP Activity) CCG50014 This compound CCG50014->RGS4 Inhibition (Covalent Binding) Ligand Ligand Ligand->GPCR Activation

Figure 1: GPCR/RGS Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biochemical properties of this compound.

Single-Turnover GTPase Assay

This assay measures the ability of RGS4 to accelerate the GTP hydrolysis rate of a Gα subunit in a single reaction cycle.

Principle: The assay quantifies the amount of inorganic phosphate ([³²P]Pi) released from [γ-³²P]GTP-loaded Gα subunits over time in the presence and absence of RGS4 and this compound.

Methodology:

  • Preparation of [γ-³²P]GTP-loaded Gα: Purified Gα subunits (e.g., Gαo) are incubated with [γ-³²P]GTP in a low-magnesium buffer to facilitate nucleotide exchange.

  • Initiation of the reaction: The reaction is initiated by the addition of a high concentration of MgCl₂ and the RGS protein (with or without pre-incubation with this compound).

  • Time course analysis: Aliquots of the reaction are taken at various time points and quenched with a solution containing activated charcoal, which binds unmetabolized [γ-³²P]GTP.

  • Quantification: The samples are centrifuged, and the radioactivity in the supernatant, corresponding to the released [³²P]Pi, is measured by scintillation counting.

  • Data Analysis: The rate of GTP hydrolysis is determined by fitting the data to a single exponential decay curve. The GAP activity of RGS4 is calculated by subtracting the intrinsic GTPase rate of Gα from the rate observed in the presence of RGS4. The inhibitory effect of this compound is determined by comparing the RGS4-stimulated rate in the presence and absence of the compound.

Fluorescence Polarization (FP) Assay for RGS4-Gα Interaction

This assay is used to quantify the binding affinity between RGS4 and a Gα subunit and to determine the IC50 of inhibitors like this compound that disrupt this interaction.[7]

Principle: The assay measures the change in the polarization of fluorescently labeled Gα upon binding to the larger RGS4 protein. Small, rapidly rotating fluorescent molecules have low polarization, while larger complexes tumble more slowly, resulting in higher polarization.

Methodology:

  • Labeling: A purified Gα subunit is labeled with a fluorescent probe (e.g., fluorescein).

  • Assay setup: A constant concentration of the fluorescently labeled Gα is mixed with varying concentrations of RGS4 in a multi-well plate. For inhibition studies, a fixed concentration of both proteins is incubated with a serial dilution of this compound.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.[8]

  • Data Analysis: The change in fluorescence polarization is plotted against the concentration of the titrant (RGS4 or this compound). For binding affinity (Kd), the data is fitted to a sigmoidal binding curve. For IC50 determination, the data is fitted to a dose-response curve.

Mass Spectrometry for Covalent Binding Analysis

This technique is employed to confirm the covalent adduction of this compound to RGS4 and to identify the specific amino acid residues involved.[9]

Principle: The precise mass of the intact protein or its digested peptides is measured before and after treatment with the covalent inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the modified residue(s).[10]

Methodology:

  • Incubation: Purified RGS4 is incubated with an excess of this compound. A control sample with the vehicle (e.g., DMSO) is prepared in parallel.

  • Sample Preparation for Intact Mass Analysis: The protein samples are desalted and analyzed by electrospray ionization mass spectrometry (ESI-MS).

  • Sample Preparation for Peptide Mapping: The protein samples are denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin). The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: For intact mass analysis, the mass spectra of the treated and untreated RGS4 are compared to identify any mass shifts. For peptide mapping, the MS/MS data is searched against the RGS4 sequence to identify peptides with a mass modification corresponding to this compound. The fragmentation pattern in the MS/MS spectrum confirms the site of covalent adduction.

Experimental and Logical Workflows

Experimental Workflow for Characterizing an RGS Inhibitor

Experimental_Workflow cluster_screening Primary Screening & Hit Identification cluster_validation Hit Validation & Potency cluster_mechanism Mechanism of Action HTS High-Throughput Screen (e.g., FP-based RGS4-Gα interaction assay) Hit_ID Identify 'Hits' that disrupt RGS4-Gα interaction HTS->Hit_ID IC50 Determine IC50 (Dose-response FP assay) Hit_ID->IC50 GAP_assay Confirm functional inhibition (Single-turnover GTPase assay) IC50->GAP_assay Covalent Assess covalent binding (Mass Spectrometry) GAP_assay->Covalent Selectivity Determine selectivity (Test against other RGS proteins and cysteine proteases) Covalent->Selectivity

Figure 2: A typical experimental workflow for the discovery and characterization of a novel RGS4 inhibitor like this compound.

References

An In-depth Technical Guide to the Covalent Modification of Cysteine by CCG-50014

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-50014 is a potent and selective small molecule inhibitor that has garnered significant interest for its unique mechanism of action targeting Regulator of G-protein Signaling (RGS) proteins. This guide provides a comprehensive overview of this compound, with a primary focus on its covalent modification of cysteine residues within RGS proteins, its impact on G-protein-coupled receptor (GPCR) signaling, and the experimental methodologies used for its characterization. While the "CCG" designation is shared by other compounds that inhibit the Rho/MRTF/SRF pathway, it is crucial to note that the primary and well-documented target of this compound is the RGS protein family, and it is not a direct inhibitor of the Rho/MRTF/SRF signaling cascade.

Introduction to this compound and its Primary Target: RGS Proteins

Regulators of G-protein Signaling (RGS) proteins are critical negative modulators of GPCR signaling pathways.[1] They function as GTPase-accelerating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins.[1][2] By enhancing the intrinsic GTPase activity of Gα subunits, RGS proteins shorten the duration of signaling, thereby attenuating the cellular response to a wide array of hormones, neurotransmitters, and sensory stimuli.[1]

This compound, with the chemical name 4-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-dione, emerged from high-throughput screening as a nanomolar potency inhibitor of RGS4.[3][4] Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of RGS proteins.[1]

Mechanism of Action: Covalent Modification of Cysteine

The inhibitory activity of this compound stems from its ability to covalently modify specific cysteine residues on RGS proteins.[1][3] This irreversible interaction occurs at an allosteric site, distinct from the Gα-binding interface, and effectively blocks the function of the RGS protein.[1][3][5]

Thiol Reactivity and Selectivity

This compound is a thiol-reactive compound, yet it does not act as a general cysteine alkylator.[1][3] This selectivity is a key feature that distinguishes it from non-specific cysteine modifiers like N-ethylmaleimide or iodoacetamide, against which this compound is over 1000-fold more potent as an RGS4 inhibitor.[1][3] Furthermore, it shows minimal activity against the cysteine protease papain, with an IC50 value greater than 100 µM, which is over 3000-fold higher than its IC50 for RGS4.[1][3][6] This suggests that the covalent modification is not solely dependent on the presence of a reactive cysteine but also on the specific protein microenvironment and the accessibility of the cysteine residues within the target RGS protein.[5]

Identification of Target Cysteine Residues in RGS8

Studies on RGS8, a homolog of RGS4 with a more tractable number of cysteine residues in its RGS domain, have provided significant insights into the specific sites of covalent modification by this compound.[3] The RGS domain of RGS8 contains two cysteine residues: Cys107 and Cys160.[3] Mutagenesis studies, where these cysteines were individually or jointly replaced with serine, revealed that both residues are targets of this compound.[3]

  • Single Cysteine Mutants (107C and 160C): Both mutants retained sensitivity to this compound, indicating that either cysteine can be targeted by the compound.[3]

  • Double Cysteine Mutant (RGS8cys⁻): A mutant lacking both Cys107 and Cys160 was completely insensitive to this compound, confirming that the inhibitory effect is dependent on these cysteine residues.[3]

Interestingly, the modification of these two cysteines has different functional consequences:

  • Modification of Cys107: This interaction inhibits the binding of the Gα subunit in a reversible manner. The disulfide bond formed between this compound and Cys107 can be cleaved, restoring RGS function.[3]

  • Modification of Cys160: Covalent adduction at this site leads to the denaturation of the RGS protein, and its activity cannot be recovered even after cleavage of the bond.[1]

This dual-targeting mechanism, with distinct outcomes, highlights the complexity of the interaction between this compound and RGS proteins.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Target ProteinAssay TypeIC50 ValueReference
RGS4FCPIA30 ± 6 nM[3]
RGS19FCPIA120 nM[6]
RGS16FCPIA3.5 µM[6]
RGS8FCPIA11 ± 2 µM[3]
RGS7FCPIA>200 µM[6]
RGS4Cys⁻FCPIA>200 µM[6]
PapainProtease Activity>100 µM[6]

Table 1: Inhibitory Potency of this compound against various RGS proteins and Papain.

RGS8 MutantIC50 (µM)Hill Coefficient
Wildtype (wt)6.1-0.79
107C (retains Cys107)46.5-0.54
160C (retains Cys160)0.71-0.36
RGS8cys⁻ (no cysteines)>100N/A

Table 2: Effect of Cysteine Mutations in RGS8 on the Inhibitory Potency of this compound.[3]

Signaling Pathway Modulation by this compound

The primary signaling pathway modulated by this compound is the GPCR signaling cascade, through its inhibition of RGS proteins.

G_Protein_Signaling_and_RGS_Inhibition cluster_activation G-Protein Activation cluster_inactivation Signal Termination GPCR GPCR G_Protein Heterotrimeric G-Protein (Gα-GDP-Gβγ) GPCR->G_Protein Ligand Binding G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Downstream Effector G_alpha_GTP->Effector Signal Transduction G_alpha_GDP Gα-GDP G_alpha_GTP->G_alpha_GDP Intrinsic GTP Hydrolysis G_beta_gamma->Effector RGS RGS Protein RGS->G_alpha_GTP GAP Activity CCG50014 This compound CCG50014->RGS Covalent Modification of Cysteine

Caption: GPCR signaling and its inhibition by this compound.

By covalently modifying and inhibiting RGS proteins, this compound prevents the accelerated GTP hydrolysis of Gα subunits. This leads to a prolonged active state of Gα-GTP, thereby potentiating and extending the downstream signaling from GPCR activation.

Distinction from Rho/MRTF/SRF Pathway Inhibitors

It is important to differentiate this compound from other compounds that also bear the "CCG" prefix. A distinct series of compounds, including CCG-1423, CCG-100602, CCG-203971, and CCG-232601, have been identified as inhibitors of the Rho/MRTF/SRF (Myocardin-Related Transcription Factor/Serum Response Factor) signaling pathway.[1][2][5][7][8] This pathway is crucial for actin cytoskeleton dynamics and gene transcription, and its inhibition has therapeutic potential in fibrosis and cancer.[7][8] However, the available scientific literature does not support a direct inhibitory role for this compound on the Rho/MRTF/SRF pathway. The primary target of this compound remains the RGS protein family.

Experimental Protocols

The characterization of this compound has relied on a set of key biochemical and cell-based assays.

Fluorescence Polarization-based Competitive Protein Interaction Assay (FCPIA)

This high-throughput assay is used to measure the inhibition of the RGS-Gα interaction by this compound.

Principle: A fluorescently labeled RGS protein is incubated with its Gα protein partner. The binding of the large Gα protein to the fluorescent RGS protein results in a high fluorescence polarization signal. Small molecule inhibitors that disrupt this interaction cause a decrease in the polarization signal.

Methodology:

  • Reagents: Purified, fluorescently labeled RGS protein (e.g., BODIPY-RGS4), purified Gα subunit (e.g., Gαo) activated with AlF₄⁻.

  • Procedure: a. A constant concentration of fluorescently labeled RGS protein is mixed with the Gα subunit in an appropriate buffer. b. Varying concentrations of this compound are added to the mixture. c. The reaction is incubated to allow for binding and inhibition to occur. d. Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

FCPIA_Workflow Start Start Mix Mix Fluorescent RGS and Activated Gα Start->Mix Add_Inhibitor Add this compound (Varying Concentrations) Mix->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Calculate IC50 Measure_FP->Analyze End End Analyze->End

Caption: Workflow for the FCPIA assay.

Single-Turnover GTPase Assay

This assay measures the ability of this compound to inhibit the GAP activity of RGS proteins.

Principle: The assay measures the rate of hydrolysis of [γ-³²P]GTP to GDP and ³²Pi by the Gα subunit in the presence and absence of the RGS protein and the inhibitor.

Methodology:

  • Reagents: Purified Gα subunit, [γ-³²P]GTP, purified RGS protein, this compound.

  • Procedure: a. Gα subunits are loaded with [γ-³²P]GTP. b. The RGS protein and varying concentrations of this compound are added to initiate the GTPase reaction. c. Aliquots are taken at different time points and the reaction is quenched. d. The amount of free ³²Pi is quantified, typically by a charcoal binding method followed by scintillation counting.

  • Data Analysis: The rate of GTP hydrolysis is calculated for each condition. The inhibition by this compound is determined by comparing the rates in the presence and absence of the compound.

Gα-dependent RGS4 Membrane Translocation Assay

This cell-based assay demonstrates the activity of this compound in a cellular context.

Principle: RGS4 is a cytosolic protein that translocates to the plasma membrane upon interaction with membrane-bound, activated Gα subunits. This compound, by inhibiting this interaction, is expected to reverse this translocation.

Methodology:

  • Cell Line: HEK293T cells are commonly used.

  • Transfection: Cells are co-transfected with plasmids encoding GFP-tagged RGS4 and a Gα subunit (e.g., Gαo).

  • Treatment: Transfected cells are treated with either vehicle (e.g., DMSO) or this compound.

  • Imaging: The subcellular localization of GFP-RGS4 is visualized using fluorescence microscopy.

  • Analysis: The distribution of the GFP signal (cytosolic vs. membrane-associated) is quantified in treated and untreated cells.

Synthesis of this compound

This compound (4-(4-fluorobenzyl)-2-p-tolyl-1,2,4-thiadiazolidine-3,5-dione) can be synthesized through a one-pot reaction.[3]

Procedure:

  • N-chlorosuccinimide is added to a solution of 4-fluorobenzyl isothiocyanate and p-tolyl isocyanate in chloroform under a nitrogen atmosphere at room temperature.

  • The solution is stirred for 18 hours.

  • The reaction is then opened to the air and stirred for an additional 30 minutes.

  • The reaction mixture is diluted with diethyl ether and filtered.

  • The solvent is removed under reduced pressure to yield the product.

Conclusion

This compound is a pioneering small molecule inhibitor that has significantly advanced our understanding of RGS protein function and the potential for their therapeutic targeting. Its mechanism of action, involving the selective covalent modification of cysteine residues in an allosteric site, provides a compelling example of targeted covalent inhibition. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of GPCR signaling, drug discovery, and chemical biology. It is essential for scientists to recognize that while other "CCG" compounds target the Rho/MRTF/SRF pathway, this compound's well-characterized activity is as a potent and selective inhibitor of RGS proteins.

References

An In-depth Technical Guide to the Allosteric Inhibition Mechanism of CCG-50014

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the allosteric inhibition mechanism of CCG-50014, a potent and selective small-molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a primary focus on its interaction with RGS4. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of G-protein coupled receptor (GPCR) signaling pathways.

Introduction to this compound and its Target

This compound is a small molecule belonging to the thiadiazolidinedione class of compounds. It has been identified as a highly potent inhibitor of RGS proteins, which are critical negative regulators of GPCR signaling.[1] RGS proteins function by binding to activated (GTP-bound) Gα subunits of heterotrimeric G-proteins and accelerating their intrinsic rate of GTP hydrolysis.[1][2] This action terminates the signaling cascade initiated by the GPCR. By inhibiting RGS proteins, this compound effectively prolongs the active state of Gα subunits, thereby enhancing GPCR signaling.

Quantitative Data: Potency and Selectivity of this compound

This compound exhibits nanomolar potency against RGS4 and displays selectivity over other RGS protein family members. The inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target protein by 50%.

RGS Protein TargetIC50 (µM)Reference
RGS40.03[1]
RGS190.12
RGS163.5
RGS811[2]
RGS7>200
RGS4Cys⁻ (mutant lacking key cysteines)>200

Allosteric Inhibition Mechanism

The primary mechanism of action for this compound is through allosteric inhibition, which involves binding to a site on the RGS protein that is distinct from the active site where the Gα subunit binds.[1][2] This interaction is covalent, with this compound forming an adduct with specific cysteine residues within this allosteric pocket.[1][3]

Covalent Modification of Cysteine Residues

Studies have shown that the inhibitory activity of this compound is dependent on the presence of cysteine residues in the RGS protein.[3][4] For RGS4, Cys95 has been identified as a key residue for the covalent binding of this compound.[3][5] In the homologous RGS8 protein, two cysteines, Cys107 and Cys160, are involved.[1][2] The covalent bond formation is likely initiated by a nucleophilic attack from the cysteine thiol group on the sulfur atom of the thiadiazolidinedione ring of this compound, leading to ring opening.[2]

Conformational Changes and Inhibition of Protein-Protein Interaction

The covalent modification at the allosteric site induces a conformational change in the RGS protein.[3][5] This structural rearrangement alters the Gα binding interface, thereby inhibiting the protein-protein interaction between the RGS protein and the Gα subunit.[3] Molecular dynamics simulations and NMR spectroscopy have revealed that the binding of this compound to Cys95 in RGS4 causes perturbations not only in the vicinity of the binding site but also at the distal Gα-RGS4 interface, leading to an unstable protein-protein complex.[3][5]

Signaling Pathway Modulation

By inhibiting the GTPase-accelerating protein (GAP) activity of RGS proteins, this compound modulates the canonical GPCR signaling pathway. The diagram below illustrates the role of RGS proteins and the inhibitory effect of this compound.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein 2. GEF Activity G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP 3. Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Ligand Ligand Ligand->GPCR 1. Activation Effector Downstream Effector RGS RGS Protein RGS->G_alpha_GTP 5. GAP Activity CCG50014 This compound CCG50014->RGS Inhibition G_alpha_GTP->G_protein 6. Reassociation G_alpha_GTP->Effector 4. Signaling GTP_hydrolysis GTP Hydrolysis Allosteric_Inhibition cluster_RGS4 RGS4 Protein RGS4_apo RGS4 (Apo Form) Gα Binding Site Allosteric Site (Cys95) RGS4_bound RGS4-CCG-50014 Complex Altered Gα Binding Site Allosteric Site + this compound RGS4_apo->RGS4_bound 2. Conformational change CCG50014 This compound CCG50014->RGS4_apo:allo_bound 1. Covalent binding to allosteric site G_alpha Activated Gα G_alpha->RGS4_apo:g_alpha Binding G_alpha->RGS4_bound:g_alpha_alt Binding Inhibited Experimental_Workflow HTS High-Throughput Screen (e.g., FCPIA) Hit_ID Hit Identification (this compound) HTS->Hit_ID Biochem_Assays Biochemical Characterization Hit_ID->Biochem_Assays Mechanism_Studies Mechanism of Action Studies Hit_ID->Mechanism_Studies Cell_Assays Cell-Based Assays Hit_ID->Cell_Assays GAP_Assay GTPase Assay Biochem_Assays->GAP_Assay Selectivity_Panel RGS Selectivity Panel Biochem_Assays->Selectivity_Panel Mutagenesis Site-Directed Mutagenesis Mechanism_Studies->Mutagenesis Mass_Spec Mass Spectrometry (Adduct Formation) Mechanism_Studies->Mass_Spec Structural_Studies Structural & Computational Studies Mechanism_Studies->Structural_Studies NMR NMR Spectroscopy Structural_Studies->NMR MD_Sim Molecular Dynamics Simulations Structural_Studies->MD_Sim Membrane_Translocation RGS Membrane Translocation Cell_Assays->Membrane_Translocation

References

The Therapeutic Potential of RGS4 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regulator of G-protein Signaling 4 (RGS4) is a potent negative modulator of G-protein-coupled receptor (GPCR) signaling. By accelerating the intrinsic GTPase activity of Gα subunits of the Gq and Gi/o families, RGS4 plays a crucial role in terminating signaling cascades initiated by a vast array of hormones, neurotransmitters, and therapeutic agents. This tight regulation of GPCR pathways positions RGS4 as a compelling therapeutic target for a multitude of human diseases. This technical guide provides an in-depth overview of the therapeutic potential of RGS4 inhibitors, focusing on their mechanism of action, preclinical evidence in various disease models, and the experimental methodologies used to identify and characterize these novel compounds.

Introduction to RGS4 and its Mechanism of Action

Regulators of G-protein Signaling (RGS) proteins are a family of intracellular proteins that function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins. Upon activation by a GPCR, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer and subsequent interaction with downstream effectors. RGS proteins, including RGS4, accelerate the intrinsic rate of GTP hydrolysis on the Gα subunit, thereby promoting its inactivation and re-association with the Gβγ dimer, effectively terminating the signaling cascade.

RGS4 exhibits selectivity for Gα subunits of the Gq and Gi/o families, which are coupled to a wide range of receptors involved in neurotransmission, cardiovascular function, and cellular proliferation. By inhibiting RGS4, it is possible to prolong and enhance the signaling of endogenous ligands or therapeutic agonists acting on these GPCRs, offering a novel approach to modulating cellular responses.

Therapeutic Potential of RGS4 Inhibition

The ubiquitous role of RGS4 in regulating GPCR signaling has implicated its dysfunction in several pathological conditions, making its inhibition a promising therapeutic strategy.

Neurological and Psychiatric Disorders
  • Parkinson's Disease: RGS4 is highly expressed in the striatum, a brain region critical for motor control that is profoundly affected in Parkinson's disease. Preclinical studies have shown that genetic knockout or pharmacological inhibition of RGS4 can ameliorate motor deficits in mouse models of Parkinson's disease. The RGS4 inhibitor CCG-203769, for instance, demonstrated a rapid reversal of slow movement behaviors in a dopamine antagonist-induced mouse model of the disease. RGS4 is believed to modulate the signaling of dopamine D2 and adenosine A2A receptors, key players in the pathophysiology of Parkinson's disease. Furthermore, suppressing RGS4 has been shown to reduce L-DOPA-induced dyskinesias, a common and debilitating side effect of long-term Parkinson's treatment.

  • Pain: RGS4 has been identified as a modulator of nociceptive signaling. Studies using RGS4 knockout mice or the RGS4 inhibitor CCG-50014 have demonstrated reduced pain responses in models of inflammatory pain. Moreover, RGS4 inhibition has been shown to enhance the analgesic effects of opioids, suggesting a potential for combination therapies that could reduce opioid dosage and associated side effects.

Cardiovascular Diseases
  • Cardiac Hypertrophy and Heart Failure: RGS4 is expressed in cardiac myocytes and is thought to play a role in the signaling pathways that lead to cardiac hypertrophy, a major risk factor for heart failure. Overexpression of RGS4 has been shown to inhibit hypertrophic signaling in cultured cardiomyocytes. While the precise role of RGS4 inhibitors in this context is still under investigation, targeting RGS4 could offer a novel approach to mitigating the pathological remodeling of the heart.

Cancer

The role of RGS4 in cancer is complex and appears to be context-dependent. While some studies suggest a tumor-suppressive role in certain cancers, others indicate that RGS4 may promote tumor progression. For instance, in glioblastoma, silencing RGS4 has been shown to inhibit tumor cell proliferation, invasion, and migration. Further research is needed to fully elucidate the therapeutic potential of RGS4 inhibitors in oncology.

Hearing Loss

Recent studies have highlighted a potential role for RGS4 in sensorineural hearing loss. Inhibition of RGS4 has been shown to protect against noise-induced cochlear injury in animal models, suggesting a novel therapeutic avenue for this common sensory disorder.

RGS4 Inhibitors: Quantitative Data

A number of small molecule inhibitors of RGS4 have been identified and characterized. The following tables summarize the in vitro potency and selectivity of some of the most well-studied compounds.

InhibitorRGS4 IC50RGS8 IC50RGS16 IC50RGS19 IC50RGS7 IC50Papain IC50GSK-3β IC50Reference
CCG-203769 17 nM>70 µM6 µM140 nM>100 µM>100 µM5.4 µM
This compound 30 nM>20-fold selective>20-fold selective>20-fold selectiveN/AN/AN/A
CCG-4986 3-5 µMNot inhibitedN/AN/AN/AN/AN/A
CCG-63802 1.9 µM>10-fold selective>10-fold selective>10-fold selectiveN/AN/AN/A

N/A: Data not available

Key Experimental Protocols

The identification and characterization of RGS4 inhibitors rely on a variety of biochemical and cell-based assays. Detailed protocols for some of the key experiments are provided below.

RGS4 Protein Expression and Purification
  • Construct: An N-terminally truncated (ΔN51) rat RGS4 in a pMALC2H10T vector is commonly used for expression in E. coli. This construct enhances soluble protein expression.

  • Expression: Transform E. coli (e.g., BL21(DE3)) with the expression vector. Grow the culture in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 100 µM IPTG and continue to grow for 4 hours at 37°C.

  • Lysis: Harvest the cells by centrifugation. Resuspend the pellet in RGS4 buffer (50 mM HEPES pH 8.0, 100 mM NaCl, 5 mM β-mercaptoethanol). Lyse the cells using lysozyme (0.5 mg/mL) and DNase I (1 mg/mL) on ice.

  • Purification:

    • Centrifuge the lysate at 100,000 x g for 1 hour to pellet cell debris.

    • Load the supernatant onto an amylose resin column (for MBP-tagged protein).

    • Wash the column extensively with RGS4 buffer.

    • Elute the MBP-RGS4 fusion protein with RGS4 buffer containing 10 mM maltose.

    • Cleave the MBP tag using a specific protease (e.g., TEV protease).

    • Further purify the cleaved Δ51-RGS4 using an anion exchange column (e.g., ANX) in 50 mM HEPES pH 6.8, 50 mM NaCl. The flow-through containing RGS4 is collected.

    • Perform a final polishing step using size-exclusion chromatography (e.g., Superdex 75) to obtain highly pure RGS4.

  • Concentration and Storage: Concentrate the purified protein using a centrifugal concentrator. Store the protein at -80°C in a suitable buffer containing a cryoprotectant like glycerol.

Flow Cytometry Protein Interaction Assay (FCPIA)

This high-throughput assay is used to screen for and characterize inhibitors of the RGS4-Gα interaction.

  • Bead Preparation:

    • Use avidin-coated polystyrene microspheres (e.g., Luminex beads).

    • Wash the beads with Bead Coupling Buffer (BCB; PBS, pH 8.0, 1% BSA).

    • Incubate the beads with biotinylated RGS4 protein (e.g., 40 nM) for 30 minutes at room temperature to allow for coupling.

    • Wash the beads three times with BCB to remove unbound RGS4.

    • Resuspend the RGS4-coupled beads in Flow Buffer (50 mM HEPES, 100 mM NaCl, 0.1% Lubrol, 1% BSA, pH 8.0).

  • Assay Procedure:

    • Dispense the RGS4-coupled beads into a 96-well plate.

    • Add the test compounds (inhibitors) at various concentrations. Incubate for 10 minutes at room temperature.

    • Prepare activated Gαo labeled with a fluorescent dye (e.g., Alexa Fluor 532). Activation is achieved by incubating Gαo with GDP and AlF4-.

    • Add the fluorescently labeled, activated Gαo to the wells containing the beads and compounds. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Analyze the samples using a flow cytometer (e.g., Luminex 200).

    • The instrument will identify the beads and quantify the bead-associated fluorescence, which is proportional to the amount of Gαo bound to RGS4.

    • In the presence of an inhibitor, the fluorescence signal will decrease.

    • Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Single-Turnover GTPase Assay

This assay measures the ability of RGS4 to accelerate the GTP hydrolysis rate of a Gα subunit.

  • Prepare [γ-32P]GTP-loaded Gαo:

    • Incubate purified Gαo (e.g., 100 nM) with [γ-32P]GTP (e.g., 0.1 µM) in a buffer lacking Mg2+ (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 8.0) for 20 minutes at 30°C to allow for nucleotide exchange.

    • Place the reaction on ice to stop further exchange.

  • Initiate GTP Hydrolysis:

    • To a reaction tube, add the test inhibitor at the desired concentration.

    • Add purified RGS4 protein (e.g., 10 nM).

    • Initiate the reaction by adding a mixture of MgSO4 (to a final concentration of 10 mM) and a large excess of unlabeled GTP (to prevent re-binding of [γ-32P]GTP).

    • Incubate the reaction at a controlled temperature (e.g., 20°C).

  • Measure GTP Hydrolysis:

    • At various time points, take aliquots of the reaction and quench them by adding a solution of activated charcoal (e.g., 5% Norit in 50 mM NaH2PO4). The charcoal will bind the unhydrolyzed [γ-32P]GTP.

    • Centrifuge the samples to pellet the charcoal.

    • Measure the amount of radioactive phosphate (32Pi) released into the supernatant using a scintillation counter.

  • Data Analysis:

    • Plot the amount of 32Pi released over time.

    • The rate of GTP hydrolysis is determined from the slope of the initial linear portion of the curve.

    • Compare the rates in the presence and absence of the RGS4 inhibitor to determine its effect on RGS4's GAP activity.

In Vivo Assessment in a Parkinson's Disease Mouse Model

This protocol describes a general approach to evaluating the efficacy of an RGS4 inhibitor in a preclinical model of Parkinson's disease.

  • Animal Model:

    • Use a well-established mouse model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesion model or the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model. These models induce a loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of the disease.

  • Drug Administration:

    • Administer the RGS4 inhibitor (e.g., CCG-203769) to the animals. The route of administration (e.g., intraperitoneal, oral, or direct brain infusion) and dosing regimen will depend on the pharmacokinetic properties of the compound.

  • Behavioral Assessments:

    • Perform a battery of behavioral tests to assess motor function. Common tests include:

      • Rotarod test: Measures motor coordination and balance.

      • Cylinder test: Assesses forelimb use asymmetry, a hallmark of unilateral dopamine depletion.

      • Open field test: Measures general locomotor activity and exploratory behavior.

      • Catalepsy test: Measures the time an animal maintains an externally imposed posture, which is increased by dopamine antagonists.

  • Neurochemical and Histological Analysis:

    • After the behavioral assessments, sacrifice the animals and collect brain tissue.

    • Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuroprotection or neuro-restoration.

    • Neurotransmitter analysis: Use techniques like high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites in the striatum.

  • Data Analysis:

    • Compare the behavioral, neurochemical, and histological outcomes between the vehicle-treated and inhibitor-treated groups to determine the therapeutic efficacy of the RGS4 inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in RGS4 function and inhibitor screening is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

RGS4 Signaling Pathway

RGS4_Signaling_Pathway Agonist Agonist GPCR GPCR (e.g., D2R, A2AR) Agonist->GPCR G_protein_inactive Gα(GDP)-Gβγ GPCR->G_protein_inactive G_protein_active Gα(GTP) + Gβγ G_protein_inactive->G_protein_active G_protein_active->G_protein_inactive Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_protein_active->Effector Cellular_Response Cellular Response Effector->Cellular_Response RGS4 RGS4 RGS4->G_protein_active GAP Activity RGS4_Inhibitor RGS4 Inhibitor (e.g., CCG-203769) RGS4_Inhibitor->RGS4 Inhibition

Caption: Canonical GPCR signaling and the modulatory role of RGS4 and its inhibitors.

Flow Cytometry Protein Interaction Assay (FCPIA) Workflow

FCPIA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Beads Avidin-coated Beads Step1 1. Couple RGS4 to Beads Beads->Step1 RGS4 Biotinylated RGS4 RGS4->Step1 G_alpha Fluorescently-labeled activated Gαo Step3 3. Add Fluorescent Gαo G_alpha->Step3 Inhibitor Test Inhibitor Step2 2. Add Test Inhibitor Inhibitor->Step2 Step1->Step2 Step2->Step3 Step4 4. Incubate Step3->Step4 Flow_Cytometer Flow Cytometer Step4->Flow_Cytometer Data_Analysis Data Analysis (Measure Fluorescence) Flow_Cytometer->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50

Caption: Workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).

GTPase Assay Experimental Workflow

GTPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis G_alpha Purified Gαo Step1 1. Load Gαo with [γ-32P]GTP G_alpha->Step1 GTP [γ-32P]GTP GTP->Step1 RGS4 Purified RGS4 Step2 2. Add RGS4 and Inhibitor RGS4->Step2 Inhibitor Test Inhibitor Inhibitor->Step2 Step1->Step2 Step3 3. Initiate Hydrolysis (add Mg2+) Step2->Step3 Step4 4. Quench at Timepoints (Charcoal) Step3->Step4 Scintillation Scintillation Counting (Measure 32Pi) Step4->Scintillation Data_Analysis Data Analysis (Determine Rate) Scintillation->Data_Analysis Inhibition Calculate % Inhibition Data_Analysis->Inhibition

CCG-50014: A Chemical Probe for Unraveling RGS4 Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Regulator of G protein Signaling 4 (RGS4) is a critical negative modulator of G protein-coupled receptor (GPCR) signaling pathways. By acting as a GTPase-activating protein (GAP) for Gα subunits of the Gαi/o and Gαq families, RGS4 accelerates the hydrolysis of GTP to GDP, thereby terminating the signal.[1] Given its significant roles in various physiological processes, including neurotransmission and cardiovascular function, RGS4 has emerged as a promising therapeutic target.[2][3] The development of selective chemical probes is paramount to dissecting the intricate functions of RGS4 and for validating it as a drug target. CCG-50014 is a potent and selective small-molecule inhibitor of RGS4 that serves as an invaluable tool for researchers in this field.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use as a chemical probe.

Core Concepts: RGS4 and the GPCR Signaling Cascade

GPCRs, upon activation by an extracellular ligand, catalyze the exchange of GDP for GTP on the Gα subunit of a heterotrimeric G protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which can modulate the activity of downstream effector proteins.[6] RGS proteins, including RGS4, act to shorten the duration of this signaling event by binding to the Gα-GTP subunit and enhancing its intrinsic GTPase activity.[1][6] This GAP activity restores the inactive Gα-GDP state, allowing it to reassociate with the Gβγ dimer, thus terminating the signal.

cluster_membrane Plasma Membrane GPCR GPCR GProtein Gα(GDP)-βγ GPCR->GProtein GDP/GTP Exchange G_alpha_GTP Gα-GTP GProtein->G_alpha_GTP G_beta_gamma Gβγ GProtein->G_beta_gamma Effector Effector Ligand Ligand Ligand->GPCR Activation G_alpha_GTP->Effector Modulation G_alpha_GDP Gα-GDP G_alpha_GTP->G_alpha_GDP Intrinsic GTP Hydrolysis (slow) G_alpha_GTP->G_alpha_GDP RGS4-mediated GTP Hydrolysis (fast) G_beta_gamma->Effector Modulation RGS4 RGS4 RGS4->G_alpha_GTP G_alpha_GDP->G_beta_gamma Reassociation

Figure 1: GPCR Signaling Cascade and the Role of RGS4.

This compound: A Potent and Selective RGS4 Inhibitor

This compound is a thiadiazolidinone-based small molecule that acts as a potent and selective inhibitor of RGS4.[4][5] It functions through a covalent mechanism, forming an adduct with cysteine residues located in an allosteric regulatory site of RGS4.[4][7] This covalent modification disrupts the interaction between RGS4 and its Gα subunit partners, thereby inhibiting the GAP activity of RGS4.[4]

Quantitative Data for this compound

The inhibitory potency and selectivity of this compound have been characterized against several RGS proteins. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

RGS ProteinIC50
RGS430 nM[4][8]
RGS190.12 µM[4]
RGS163.5 µM[4]
RGS811 µM[4]
RGS7>200 µM[4]
RGS4 (Cys-)>200 µM[4]

Table 1: Inhibitory activity of this compound against various RGS proteins. The data demonstrates the high potency and selectivity of this compound for RGS4.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to probe RGS4 function.

In Vitro RGS4-Gα Protein-Protein Interaction Assay (Flow Cytometry-Based)

This assay quantitatively measures the interaction between RGS4 and a Gα subunit and can be used to determine the inhibitory effect of compounds like this compound.

Materials:

  • Purified, biotinylated RGS4 protein

  • Purified, fluorescently labeled Gαo protein (e.g., Alexa Fluor 532-Gαo)

  • Avidin-coated microspheres (beads)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% Lubrol, 1% BSA, pH 8.0[4]

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Flow cytometer capable of reading bead-associated fluorescence

Procedure:

  • Bead Preparation:

    • Wash the avidin-coated microspheres with Bead Coupling Buffer (PBS, pH 8.0, with 1% BSA).

    • Incubate the beads with biotinylated RGS4 for 30 minutes at room temperature to allow for coupling.

    • Wash the RGS4-coupled beads to remove unbound protein.

  • Assay Setup:

    • Dispense the RGS4-coupled beads into the wells of a 96-well plate.

    • Add varying concentrations of this compound (or vehicle control) to the wells.

    • Add a fixed concentration of fluorescently labeled Gαo to each well.

    • Incubate the plate at room temperature for 30 minutes in the dark.

  • Data Acquisition:

    • Analyze the samples using a flow cytometer.

    • Measure the bead-associated fluorescence for each sample.

  • Data Analysis:

    • The fluorescence intensity is proportional to the amount of Gαo bound to RGS4.

    • Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.

cluster_workflow FCPIA Workflow start Start bead_prep Couple Biotinylated RGS4 to Avidin Beads start->bead_prep dispense_beads Dispense RGS4-Beads into 96-well Plate bead_prep->dispense_beads add_inhibitor Add this compound (or vehicle) dispense_beads->add_inhibitor add_g_alpha Add Fluorescent Gαo add_inhibitor->add_g_alpha incubate Incubate add_g_alpha->incubate read_plate Read on Flow Cytometer incubate->read_plate analyze Analyze Data (Determine IC50) read_plate->analyze end End analyze->end

Figure 2: Experimental Workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).

In Vitro GTPase Activity Assay (Single-Turnover)

This assay measures the ability of RGS4 to accelerate the GTP hydrolysis rate of a Gα subunit.

Materials:

  • Purified RGS4 protein

  • Purified Gαo protein

  • [γ-³²P]GTP

  • Assay Buffer: 50 mM HEPES, pH 8.0, 1 mM DTT, 0.05% C12E10, 5 mM EDTA[9]

  • Stop Solution: 5% activated charcoal in 20 mM phosphoric acid, pH 2.0

  • This compound stock solution (in DMSO)

  • Scintillation counter

Procedure:

  • Gαo Loading:

    • Incubate Gαo with [γ-³²P]GTP in the absence of Mg²⁺ to load the G protein with the radiolabeled nucleotide.

  • Reaction Initiation:

    • Initiate the GTPase reaction by adding the Gαo-[γ-³²P]GTP complex to a reaction mixture containing Mg²⁺, RGS4, and varying concentrations of this compound (or vehicle).

  • Reaction Termination:

    • At various time points, terminate the reaction by adding the ice-cold charcoal stop solution. The charcoal binds to the unhydrolyzed [γ-³²P]GTP.

  • Quantification:

    • Pellet the charcoal by centrifugation.

    • Measure the radioactivity of the supernatant, which contains the hydrolyzed ³²Pi.

  • Data Analysis:

    • Calculate the rate of GTP hydrolysis for each condition.

    • Plot the rate against the concentration of this compound to determine its inhibitory effect.

In Vivo Mouse Formalin Test

This model is used to assess the analgesic effects of compounds. Inhibition of RGS4 by this compound has been shown to reduce nociceptive responses in this test.[10]

Materials:

  • Male mice (e.g., C57BL/6J)

  • Formalin solution (1-5% in saline)

  • This compound solution for intrathecal injection (e.g., dissolved in 12% DMSO in saline)[11]

  • Intrathecal injection setup (Hamilton syringe, 30-gauge needle)

  • Observation chambers

Procedure:

  • Animal Acclimation:

    • Acclimate the mice to the experimental setup.

  • Drug Administration:

    • Administer this compound (or vehicle) via intrathecal injection 5-10 minutes before the formalin injection.[10]

  • Formalin Injection:

    • Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the mouse's hind paw.

  • Behavioral Observation:

    • Immediately after the formalin injection, place the mouse in an observation chamber.

    • Record the amount of time the mouse spends licking or biting the injected paw over a set period (e.g., 60 minutes). The response is typically biphasic: an early phase (0-10 minutes) and a late phase (15-60 minutes).

  • Data Analysis:

    • Compare the nociceptive behaviors (licking/biting time) between the this compound-treated and vehicle-treated groups for both phases of the test.

cluster_logic Mechanism of this compound Action RGS4_active Active RGS4 G_alpha_GTP Gα-GTP RGS4_active->G_alpha_GTP Binds to RGS4_inactive Inactive RGS4 RGS4_G_alpha RGS4-Gα Complex G_alpha_GTP->RGS4_G_alpha GTP_hydrolysis Accelerated GTP Hydrolysis RGS4_G_alpha->GTP_hydrolysis CCG50014 This compound CCG50014->RGS4_active Covalently Modifies (Inhibits) Signaling_prolonged Prolonged GPCR Signaling RGS4_inactive->Signaling_prolonged Leads to

Figure 3: Logical Flow of this compound's Inhibitory Action on RGS4.

Conclusion

This compound is a powerful and selective chemical probe that has significantly advanced our understanding of RGS4 function. Its covalent mechanism of action and high potency make it an ideal tool for a wide range of in vitro and in vivo studies. The experimental protocols detailed in this guide provide a solid foundation for researchers to utilize this compound effectively in their investigations of RGS4-mediated signaling pathways. As research in this area continues, this compound will undoubtedly remain a cornerstone for elucidating the complex roles of RGS4 in health and disease, and for the development of novel therapeutics targeting this important signaling protein.

References

The Selectivity Profile of CCG-50014: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of CCG-50014, a potent and selective small molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins. The information presented herein is intended to support further research and drug development efforts centered on the modulation of G-protein signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that has garnered significant interest for its potent activity against RGS proteins, key regulators of G-protein-coupled receptor (GPCR) signaling. It functions as a covalent, irreversible inhibitor, targeting cysteine residues within an allosteric site on sensitive RGS proteins.[1][2] This mode of action distinguishes it from general cysteine alkylators, as it exhibits a high degree of selectivity for its primary targets.[1][2] Understanding the nuanced selectivity profile of this compound is crucial for its application as a chemical probe and for the development of therapeutics with refined target engagement.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been characterized against a panel of RGS proteins. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a clear comparison of its potency across different RGS family members.

Target ProteinIC₅₀ ValueAssay TypeReference
RGS430 nMFCPIA[1][3][4][5][6]
RGS148 nMNot Specified[7]
RGS190.12 µMFCPIA[3][4][6]
RGS1Sub-micromolarNot Specified[7]
RGS5Sub-micromolarNot Specified[7]
RGS17Sub-micromolarNot Specified[7]
RGS163.5 µMFCPIA[3][4][6]
RGS811 µMFCPIA[1][3][4][6]
RGS7>200 µMFCPIA[4]
RGS4 (Cys⁻ Mutant)>200 µMFCPIA[4]
RGS10Not CalculableNot Specified[7]
RGS18Not CalculableNot Specified[7]

Selectivity Against Other Cysteine-Reactive Proteins

To assess its specificity, this compound has been tested against a cysteine protease and general cysteine alkylators. The results highlight its selectivity for RGS proteins over other cysteine-containing proteins.

Compound/ProteinIC₅₀ ValueReference
This compound vs. Papain >100 µM[4]
N-ethylmaleimide (NEM) vs. RGS4 30 µM[1]
Iodoacetamide (IA) vs. RGS4 No Effect[1]

Mechanism of Action

This compound exerts its inhibitory effect through a covalent modification of specific cysteine residues on RGS proteins.[1] This interaction occurs at an allosteric site, distinct from the Gα binding interface, leading to a conformational change that impedes the RGS protein's ability to accelerate GTP hydrolysis on Gα subunits.[1][2] This allosteric mechanism contributes to its selectivity. The activity of this compound is dependent on the presence of these cysteine residues, as evidenced by its lack of activity against a cysteine-null mutant of RGS4.[3][4]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein GDP/GTP Exchange G_protein_active Gα(GTP) + Gβγ G_protein->G_protein_active G_protein_active->G_protein GTP Hydrolysis Effector Downstream Effector G_protein_active->Effector Signaling RGS RGS Protein RGS->G_protein_active GAP Activity (Inhibition of Signaling) RGS_inhibited RGS (Inhibited) CCG50014 This compound CCG50014->RGS Covalent Binding (Allosteric Inhibition) Ligand Ligand Ligand->GPCR Activation

Caption: Mechanism of this compound action on G-protein signaling.

Experimental Protocols

The selectivity profile of this compound has been primarily determined through in vitro biochemical assays. The following are generalized protocols for key experiments cited in the literature.

Fluorescence Polarization Immunoassay (FCPIA)

This assay is used to measure the inhibition of the RGS-Gα interaction.

  • Protein Preparation: Purified, recombinant RGS proteins and Gα subunits are used. Gα is activated with GDP and AlF₄⁻ to mimic the GTP-bound state.

  • Fluorescent Labeling: A fluorescent tag is attached to the Gα subunit.

  • Assay Plate Preparation: Assay plates are prepared with increasing concentrations of this compound.

  • Reaction Mixture: The fluorescently labeled Gα, RGS protein, and this compound are combined in an appropriate buffer.

  • Incubation: The reaction is incubated to allow for binding to reach equilibrium.

  • Measurement: The fluorescence polarization is measured using a plate reader. A decrease in polarization indicates inhibition of the RGS-Gα interaction.

  • Data Analysis: IC₅₀ values are calculated by fitting the data to a dose-response curve.

GTPase-Activating Protein (GAP) Single Turnover Assay

This assay directly measures the effect of this compound on the GAP activity of RGS proteins.

  • Gα Loading: Gα subunits are loaded with [γ-³²P]GTP.

  • Reaction Initiation: The [γ-³²P]GTP-loaded Gα is mixed with the RGS protein in the presence of varying concentrations of this compound.

  • Time Course: Aliquots are taken at various time points and the reaction is quenched.

  • Phosphate Separation: Free ³²P-labeled phosphate is separated from the GTP-bound Gα, typically using a charcoal-based method.

  • Quantification: The amount of released ³²P is quantified using a scintillation counter.

  • Data Analysis: The rate of GTP hydrolysis is determined, and the inhibitory effect of this compound is calculated.

start Start protein_prep Prepare Recombinant RGS and Gα Proteins start->protein_prep assay_setup Set up Assay with This compound Dilution Series protein_prep->assay_setup incubation Incubate Proteins with Compound assay_setup->incubation measurement Measure RGS-Gα Interaction (e.g., FCPIA) or GAP Activity incubation->measurement data_analysis Analyze Data and Calculate IC50 Values measurement->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound inhibitory activity.

Cellular Activity

This compound has been shown to be cell-permeable and active in cellular contexts. In HEK293T cells, it effectively inhibits the Gαₒ-dependent membrane translocation of RGS4, demonstrating its ability to disrupt the RGS4-Gα protein-protein interaction within a living cell.[1]

Conclusion

This compound is a potent and selective inhibitor of a subset of RGS proteins, with particular potency towards RGS4 and RGS14. Its covalent, allosteric mechanism of action and demonstrated cellular activity make it a valuable tool for studying the physiological roles of RGS proteins and for the development of novel therapeutics targeting GPCR signaling pathways. The detailed selectivity profile provided in this guide serves as a critical resource for researchers in this field.

References

preliminary studies on CCG-50014 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preliminary Efficacy of CCG-50014

This guide provides a comprehensive overview of the preliminary efficacy, mechanism of action, and experimental evaluation of this compound, a potent small molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins. The information is intended for researchers, scientists, and professionals involved in drug development and G-protein coupled receptor (GPCR) signaling research.

Core Mechanism of Action

This compound is a nanomolar potency inhibitor that targets RGS proteins, which are critical negative regulators of GPCR signaling.[1][2] RGS proteins function by acting as GTPase-accelerating proteins (GAPs) for Gα subunits, effectively terminating the signal initiated by GPCR activation.[2][3] this compound enhances GPCR signaling by inhibiting this negative regulation.

The compound functions through a covalent mechanism, forming an adduct with two cysteine residues located in an allosteric regulatory site on the RGS protein, distant from the Gα interaction interface.[1][4][5] This allosteric inhibition prevents the RGS protein from binding to and accelerating the GTP hydrolysis of activated Gα subunits.[4] Despite its reactivity with cysteine residues, this compound is not a general cysteine alkylator. It shows high selectivity for cysteines within the RGS protein structure over other reactive cysteines, such as those in the cysteine protease papain.[1][4][6]

cluster_GPCR GPCR Signaling Cascade cluster_RGS RGS-Mediated Regulation Ligand Ligand GPCR GPCR Ligand->GPCR 1. Activation G_protein Gα(GDP)-Gβγ (Inactive) GPCR->G_protein 2. Nucleotide Exchange G_protein_active Gα(GTP) + Gβγ (Active) G_protein->G_protein_active Effector Downstream Effectors G_protein_active->Effector 3. Signaling RGS RGS Protein G_protein_active->RGS 5. RGS Binding Response Cellular Response Effector->Response 4. Effect RGS->G_protein 6. GTP Hydrolysis (Signal Termination) CCG50014 This compound CCG50014->RGS Inhibition

Caption: The GPCR signaling cycle and the inhibitory role of this compound.

Quantitative Efficacy Data

This compound has been identified as the most potent small molecule RGS inhibitor to date.[4][6] Its inhibitory activity has been quantified against a panel of RGS proteins, demonstrating high potency for RGS4 and RGS14.

Table 1: Inhibitory Potency (IC₅₀) of this compound Against Various RGS Proteins
RGS ProteinIC₅₀ (nM)Selectivity Notes
RGS430Potent inhibition; serves as a primary target.[4][7][8]
RGS148Highest potency observed among tested RGS proteins.[2][9]
RGS8>100-fold less potent than RGS4Demonstrates selectivity over some RGS family members.[4]
RGS16>100-fold less potent than RGS4Exhibits selectivity.[4]
RGS19InhibitedFull inhibition observed.[7]
RGS1, RGS5, RGS17Sub-micromolarShows broad activity against several RGS proteins.[9]
RGS7No activityNot all RGS proteins are susceptible to inhibition.[4][7]
RGS4 (Cys-null)No activityConfirms the cysteine-dependent mechanism of action.[4][7]
Table 2: Comparative Potency of Cysteine-Reactive Compounds Against RGS4
CompoundPotency vs. RGS4Notes
This compound IC₅₀ = 30 nM High potency and selectivity. [1][4]
N-ethylmaleimide>1000-fold less potentGeneral cysteine alkylator, showing low potency.[1][4]
Iodoacetamide>1000-fold less potentGeneral cysteine alkylator, showing low potency.[1][4]

Experimental Protocols

The preliminary efficacy of this compound was determined using a series of biochemical and cellular assays. The core methodologies are detailed below.

Fluorescence Polarization Immunoassay (FCPIA)

This assay was central to identifying and characterizing inhibitors of the RGS-Gα protein-protein interaction.

  • Objective: To quantify the inhibitory effect of this compound on the binding of an RGS protein to its Gα subunit.

  • Principle: The assay measures the change in polarization of fluorescently labeled Gα. When the large RGS protein binds to the fluorescent Gα, the complex tumbles more slowly in solution, resulting in a higher polarization value. An inhibitor that disrupts this interaction will cause a decrease in polarization.

  • Methodology:

    • Reagent Preparation: Purified, recombinant RGS proteins (e.g., RGS4, RGS8) and fluorescently tagged Gα subunits (e.g., Gαₒ) are prepared.

    • Incubation: The RGS protein is pre-incubated with varying concentrations of this compound in assay buffer.

    • Binding Reaction: The fluorescently labeled Gα subunit is added to the RGS-inhibitor mixture.

    • Measurement: The fluorescence polarization is measured using a suitable plate reader.

    • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

cluster_workflow FCPIA Experimental Workflow cluster_outcomes Possible Outcomes A 1. Prepare Reagents (RGS Protein, Fluorescent Gα) B 2. Pre-incubate RGS Protein with this compound A->B C 3. Add Fluorescent Gα to Initiate Binding B->C D 4. Measure Fluorescence Polarization C->D E 5. Calculate % Inhibition and Determine IC₅₀ D->E NoInhibitor No this compound: RGS-Gα complex forms -> High Polarization D->NoInhibitor Control WithInhibitor With this compound: RGS-Gα binding blocked -> Low Polarization D->WithInhibitor Test

Caption: Workflow for the Fluorescence Polarization Immunoassay (FCPIA).
Single Turnover GTPase Assay

This assay directly measures the catalytic activity of RGS proteins and the effect of inhibitors.

  • Objective: To determine if this compound inhibits the GTPase-accelerating activity of RGS proteins on Gα subunits.

  • Methodology:

    • Gα subunits are loaded with a radioactive GTP analog ([γ-³²P]GTP).

    • The intrinsic rate of GTP hydrolysis by the Gα subunit alone is measured as a baseline.

    • The reaction is repeated in the presence of an RGS protein to measure the accelerated rate of hydrolysis.

    • To test the inhibitor, the RGS protein is pre-incubated with this compound before being added to the Gα-[γ-³²P]GTP complex.

    • The amount of radioactive phosphate (³²Pᵢ) released over time is quantified to determine the rate of GTP hydrolysis.[4]

  • Key Finding: this compound effectively inhibited the GTPase-accelerating activity of RGS4 and RGS8, but did not alter the intrinsic GTPase activity of the Gαₒ subunit itself.[4]

Cysteine Reactivity and Selectivity Assays

These experiments were crucial to understanding the covalent mechanism and specificity of this compound.

  • Objective: To confirm the cysteine-dependent mechanism and rule out non-specific alkylating activity.

  • Methodology (Site-Directed Mutagenesis):

    • RGS proteins with specific cysteine residues mutated to a non-reactive amino acid (e.g., serine or alanine) are generated (e.g., RGS4Cys⁻).[4][6]

    • The inhibitory activity of this compound is then tested against these mutant proteins using the FCPIA or GTPase assays.

  • Key Finding: this compound had no activity on a mutated form of RGS4 that lacks cysteine residues in its core domain, confirming the necessity of these residues for its inhibitory action.[4][7]

  • Methodology (Protease Activity Assay):

    • The activity of a standard cysteine protease, papain, is measured in the presence of high concentrations of this compound.

    • This is compared to the effect of a known, non-specific cysteine alkylator like iodoacetamide.

  • Key Finding: this compound did not inhibit papain activity even at concentrations over 3,000 times higher than its IC₅₀ for RGS4, demonstrating its selectivity.[1][4]

In Vivo Efficacy: Preclinical Pain Model

The therapeutic potential of RGS inhibition was explored in a preclinical model of inflammatory pain.

  • Model: Mouse formalin test, which induces a biphasic nociceptive (pain) response.[10]

  • Administration: this compound was administered intrathecally.[5][10]

  • Results:

    • Intrathecal administration of this compound (10, 30, or 100 nmol) dose-dependently reduced nociceptive responses during the late (inflammatory) phase of the test.[10]

    • The analgesic effect of this compound was blocked by the opioid receptor antagonist naloxone, suggesting the involvement of endogenous opioid signaling pathways.[10]

    • Furthermore, co-administration of this compound significantly enhanced the analgesic effects of the μ-opioid receptor agonist DAMGO.[10]

Summary and Future Directions

Preliminary studies establish this compound as a highly potent, cysteine-dependent, and selective allosteric inhibitor of RGS proteins, particularly RGS4 and RGS14. It effectively blocks the RGS-Gα protein-protein interaction in vitro and demonstrates analgesic efficacy in vivo. While its covalent mechanism of action presents potential challenges for therapeutic development, its high potency and selectivity make it an invaluable pharmacological tool for investigating the physiological roles of RGS proteins. Future work will likely focus on leveraging the thiadiazolidinone scaffold of this compound to develop reversible inhibitors or compounds with improved pharmacokinetic profiles for clinical applications.[2][4]

References

Methodological & Application

Application Notes and Protocols for CCG-50014 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-50014 is a potent and selective small molecule inhibitor of Regulator of G protein Signaling 4 (RGS4). It functions as a cell-permeable, irreversible inhibitor that covalently binds to cysteine residues within an allosteric regulatory site on RGS4. This binding prevents the interaction of RGS4 with Gα subunits, thereby prolonging G protein signaling. With a reported IC50 of 30 nM for RGS4, this compound is a valuable tool for studying the physiological and pathological roles of RGS4. These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on HEK293T cells as a model system.

Data Presentation

Table 1: this compound Properties
PropertyValueReference
Molecular Weight316.35 g/mol
FormulaC₁₆H₁₃FN₂O₂S
CAS Number883050-24-6
AppearanceSolid
Solubility63 mg/mL in DMSO (199.14 mM)
StoragePowder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.
Table 2: this compound In Vitro Activity
TargetIC₅₀Assay ConditionsReference
RGS430 nMIn vitro interaction assay with Gαo
RGS811 µMIn vitro interaction assay
RGS163.5 µMFCPIA assay
RGS190.12 µMFCPIA assay
RGS7>200 µMFCPIA assay
Papain>100 µMCysteine protease activity assay

Signaling Pathway

The following diagram illustrates the canonical G protein signaling pathway and the inhibitory action of this compound on RGS4.

G_protein_signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein GEF Activity Active_G_alpha Gα(GTP) G_protein->Active_G_alpha GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) Ligand Ligand Ligand->GPCR Activation GTP GTP GDP GDP RGS4 RGS4 RGS4->Active_G_alpha GAP Activity (Inactivation) CCG50014 This compound CCG50014->RGS4 Inhibition Active_G_alpha->G_protein GTP Hydrolysis Active_G_alpha->Effector

Caption: G protein signaling pathway and this compound mechanism.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For a 10 mM stock, dissolve 3.16 mg of this compound in 1 mL of DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).

HEK293T Cell Culture and Seeding
  • Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimal Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Subculture cells when they reach 80-90% confluency.

  • Seeding: For experiments, seed cells at a density of 1 x 10⁴ to 1.4 x 10⁵ cells/cm² in appropriate culture vessels (e.g., 6-well plates, 12-well plates, or plates with coverslips for immunofluorescence). Allow cells to adhere and grow for 18-24 hours before treatment.

This compound Treatment of HEK293T Cells
  • Working Concentration: A working concentration of 100 µM has been shown to be effective in reversing the membrane localization of RGS4 in HEK293T cells. However, the optimal concentration may vary depending on the cell type and experimental endpoint. It is recommended to perform a dose-response experiment (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific application.

  • Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the this compound treated samples.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. The treatment duration will depend on the downstream application and should be optimized. For studying protein-protein interactions, a shorter incubation time (e.g., 1-6 hours) may be sufficient. For assays measuring changes in protein expression or cell phenotype, a longer incubation (e.g., 24-48 hours) may be necessary.

Downstream Analysis: Western Blotting for RGS4
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against RGS4 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Downstream Analysis: Immunofluorescence for RGS4 Localization
  • Cell Seeding: Seed HEK293T cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound or vehicle control as described above.

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the RGS4 primary antibody (e.g., 1:200 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594, at a 1:500 dilution) and a nuclear counterstain like DAPI for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips on microscope slides with an anti-fade mounting medium, and visualize using a fluorescence or confocal microscope.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effect of this compound on RGS4 in cell culture.

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Downstream Analysis Prepare_Stock Prepare this compound Stock Solution (10 mM in DMSO) Treat_Cells Treat with this compound (e.g., 100 µM) and Vehicle Control Prepare_Stock->Treat_Cells Seed_Cells Seed HEK293T Cells (1x10⁴ - 1.4x10⁵ cells/cm²) Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Incubate_24h->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 1-48h) Treat_Cells->Incubate_Treatment Western_Blot Western Blotting (RGS4 expression) Incubate_Treatment->Western_Blot Immunofluorescence Immunofluorescence (RGS4 localization) Incubate_Treatment->Immunofluorescence

Caption: Experimental workflow for this compound treatment.

Application Notes and Protocols for CCG-50014 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-50014 is a potent and selective small molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1] RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling.[2] They function by acting as GTPase-activating proteins (GAPs) for Gα subunits, accelerating the hydrolysis of GTP to GDP and thereby terminating the signal.[2] this compound offers a valuable tool for investigating the physiological and pathological roles of RGS4 and for exploring the therapeutic potential of RGS inhibition. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity.

Mechanism of Action

This compound is a cell-permeable thiadiazolidinedione compound that acts as a direct, potent, and selective irreversible inhibitor of RGS4.[1] It has a reported IC50 of 30 nM for RGS4.[1] The mechanism of inhibition is covalent modification, where this compound binds to cysteine residues located in an allosteric regulatory site on the RGS protein.[1] This binding prevents the interaction between RGS4 and activated Gα subunits, thus prolonging GPCR signaling.[1] this compound exhibits selectivity for RGS4 over other RGS proteins, making it a specific probe for studying RGS4 function.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
RGS ProteinIC50 (µM)Assay TypeReference
RGS40.03FCPIA[1]
RGS190.12FCPIA[1]
RGS163.5FCPIA[1]
RGS811FCPIA[1]
RGS7>200FCPIA[1]
Table 2: Recommended Starting Conditions for Cell-Based Assays
Assay TypeCell Line ExampleSeeding Density (cells/well)This compound Concentration RangeIncubation Time
Cytotoxicity (CCK-8)HEK293, HeLa5,000 - 10,0000.1 - 100 µM24 - 72 hours
Cell Proliferation (BrdU)NIH 3T3, MCF-72,000 - 5,0000.1 - 50 µM24 - 72 hours
GPCR Signaling (Luciferase Reporter)HEK293T20,000 - 40,0000.01 - 10 µM4 - 24 hours

Signaling Pathway

The primary mechanism of this compound is the inhibition of RGS4, which in turn potentiates signaling through GPCRs that couple to Gαi/o and Gαq subunits. Downstream of these G-proteins, various signaling cascades can be affected. While a direct regulatory link between RGS4 and the RhoA pathway is an area of ongoing research, there is established crosstalk between G-protein and Rho signaling pathways. Some RhoGEFs (guanine nucleotide exchange factors), which activate RhoA, contain RGS domains, suggesting a potential for indirect regulation.[3] The diagram below illustrates the canonical GPCR/RGS4 pathway and its potential influence on the RhoA/SRF (Serum Response Factor) pathway, which is a key regulator of gene transcription related to cell proliferation, migration, and cytoskeletal organization.[4]

CCG-50014_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein Gα(GTP)-Gβγ GPCR->G_protein Agonist RGS4 RGS4 G_protein->RGS4 GTP Hydrolysis RhoGEF RhoGEF (with RGS domain) G_protein->RhoGEF Potential Crosstalk Downstream_Effectors Downstream Effectors (e.g., adenylyl cyclase, phospholipase C) G_protein->Downstream_Effectors CCG50014 This compound CCG50014->RGS4 Inhibition RhoA_inactive RhoA-GDP RhoGEF->RhoA_inactive GTP Exchange RhoA_active RhoA-GTP RhoA_inactive->RhoA_active GTP Exchange ROCK ROCK RhoA_active->ROCK Actin_Polymerization Actin Polymerization ROCK->Actin_Polymerization MRTF MRTF Actin_Polymerization->MRTF Nuclear Translocation SRF SRF MRTF->SRF Co-activation Gene_Expression Gene Expression SRF->Gene_Expression Transcription CCK8_Workflow A 1. Seed Cells B 2. Incubate (24h) A->B C 3. Treat with this compound B->C D 4. Incubate (24-72h) C->D E 5. Add CCK-8 Reagent D->E F 6. Incubate (1-4h) E->F G 7. Measure Absorbance (450 nm) F->G BrdU_Workflow A 1. Seed & Treat Cells B 2. Add BrdU & Incubate A->B C 3. Fix & Denature DNA B->C D 4. Add Anti-BrdU Antibody C->D E 5. Add Secondary Antibody D->E F 6. Add Substrate E->F G 7. Measure Absorbance F->G Luciferase_Workflow A 1. Co-transfect Plasmids B 2. Seed Cells & Incubate A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with Agonist C->D E 5. Incubate D->E F 6. Lyse Cells & Add Substrate E->F G 7. Measure Luminescence F->G

References

CCG-50014 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the solubility characteristics and stock solution preparation of CCG-50014, a potent and selective inhibitor of Regulator of G-protein Signaling (RGS) 4 protein. This document includes detailed chemical properties, solubility data, a step-by-step protocol for preparing stock solutions, and diagrams illustrating its mechanism of action and the experimental workflow.

Chemical Properties and Solubility

This compound is a small molecule inhibitor that covalently binds to cysteine residues on RGS proteins, thereby inhibiting their function[1][2]. Its physicochemical properties are crucial for its effective use in in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 316.35 g/mol [3][4]
Formula C₁₆H₁₃FN₂O₂S[3][4]
Appearance White solid
Purity ≥98% (HPLC)
CAS Number 883050-24-6[3]

Table 2: Solubility of this compound

SolventSolubilityConcentration (mM)NotesReference
DMSO 50 - 63 mg/mL158.05 - 199.14 mMUse fresh, anhydrous DMSO as moisture can reduce solubility.[3]
Water Insoluble--[3]
Ethanol Insoluble--[3]

Mechanism of Action: Inhibition of RGS4 Signaling

This compound is a potent and selective inhibitor of RGS4, with an IC₅₀ of 30 nM[3]. RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling. They accelerate the intrinsic GTPase activity of Gα subunits, leading to the termination of the signal. By inhibiting RGS4, this compound prolongs the active, GTP-bound state of Gα subunits, thereby enhancing GPCR signaling. The inhibitor acts by forming a covalent adduct with two cysteine residues located in an allosteric regulatory site of RGS4[1][2].

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein GDP/GTP Exchange Active_G_protein Gα(GTP) + Gβγ G_protein->Active_G_protein Active_G_protein->G_protein GTP Hydrolysis Effector Effector (e.g., Adenylyl Cyclase) Active_G_protein->Effector Signal Transduction RGS4 RGS4 RGS4->Active_G_protein Accelerates GTP Hydrolysis CCG50014 This compound CCG50014->RGS4 Inhibition Ligand Ligand Ligand->GPCR Activation

Caption: this compound Signaling Pathway Inhibition.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 316.35 g/mol x 1000 mg/g = 3.1635 mg

  • Weighing this compound:

    • Carefully weigh out approximately 3.16 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Adding DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year)[3].

start Start weigh Weigh 3.16 mg This compound start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex aliquot Aliquot into Smaller Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

Quality Control

It is recommended to verify the concentration of the stock solution using a spectrophotometer or other quantitative methods. The purity of the compound can be assessed by HPLC.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Optimal Concentration of CCG-50014 for RGS4 Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-50014 is a potent and selective small molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1][2] RGS4 is a GTPase-activating protein (GAP) that negatively regulates G-protein-coupled receptor (GPCR) signaling by accelerating the GTP hydrolysis rate of Gα subunits, primarily of the Gαi/o and Gαq families. By inhibiting RGS4, this compound prolongs the active, GTP-bound state of these Gα subunits, thereby amplifying GPCR signaling. This makes this compound a valuable tool for studying the physiological roles of RGS4 and as a potential therapeutic agent for diseases associated with dysregulated GPCR signaling.

This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound for RGS4 inhibition in various experimental settings.

Mechanism of Action

This compound acts as an irreversible inhibitor of RGS4 by covalently modifying cysteine residues within an allosteric binding site.[1][2] This covalent modification prevents the interaction between RGS4 and activated Gα subunits, thus inhibiting the GAP activity of RGS4.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50Assay TypeReference
RGS4 30 nM Fluorescence Polarization Immunoassay (FPIA)[1]
RGS811 µMFPIA[1]
RGS163.5 µMFPIA[1]
RGS190.12 µMFPIA[1]
RGS7>200 µMFPIA[1]
RGS4Cys- (mutant lacking cysteines)>200 µMFPIA[1]

Signaling Pathway Diagram

The following diagram illustrates the canonical GPCR signaling pathway and the point of intervention by this compound.

cluster_membrane Plasma Membrane GPCR GPCR G_protein Gα(GDP)-βγ GPCR->G_protein GDP/GTP Exchange G_protein_active Gα(GTP) + βγ G_protein->G_protein_active G_protein_active->G_protein GTP Hydrolysis Effector Effector G_protein_active->Effector Modulation Response Cellular Response Effector->Response Ligand Ligand Ligand->GPCR Activation RGS4 RGS4 RGS4->G_protein_active Accelerates GTP Hydrolysis CCG50014 This compound CCG50014->RGS4 Inhibition

GPCR signaling and RGS4 inhibition by this compound.

Experimental Protocols

In Vitro RGS4 Inhibition Assay: Fluorescence Polarization Immunoassay (FPIA)

This assay measures the ability of this compound to disrupt the interaction between RGS4 and a fluorescently labeled Gα subunit peptide.

Experimental Workflow:

Workflow for the FPIA-based RGS4 inhibition assay.

Protocol:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

  • Reagents:

    • Purified recombinant RGS4 protein.

    • Fluorescently labeled peptide derived from the switch I/II region of a Gα subunit (e.g., fluorescein-labeled Gαi1 peptide).

    • This compound stock solution in DMSO.

  • Procedure: a. Prepare a serial dilution of this compound in assay buffer containing a constant concentration of DMSO (typically 1%). b. In a 384-well black plate, add a fixed concentration of RGS4 protein to each well. c. Add the serially diluted this compound or vehicle (DMSO) to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding. d. Add the fluorescently labeled Gα peptide to all wells. e. Incubate the plate for 60 minutes at room temperature, protected from light. f. Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

RGS4 Functional Assay: Single Turnover GTPase Assay

This assay directly measures the GAP activity of RGS4 by monitoring the hydrolysis of [γ-³²P]GTP by a Gα subunit.

Experimental Workflow:

Workflow for the single turnover GTPase assay.

Protocol:

  • Reagents:

    • Purified recombinant Gα subunit (e.g., Gαo or Gαi1).

    • [γ-³²P]GTP.

    • Purified recombinant RGS4 protein.

    • This compound stock solution in DMSO.

    • Reaction Buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

    • Quench Solution: 5% (w/v) activated charcoal in 50 mM NaH₂PO₄.

  • Procedure: a. Prepare Gα-[γ-³²P]GTP by incubating the Gα subunit with [γ-³²P]GTP in the absence of Mg²⁺. b. Prepare reaction mixtures containing RGS4 and varying concentrations of this compound in reaction buffer. c. Initiate the reaction by adding the Gα-[γ-³²P]GTP to the reaction mixtures. d. At various time points, take aliquots of the reaction and add them to the quench solution to stop the reaction. e. Centrifuge the quenched samples to pellet the charcoal, which binds the unhydrolyzed [γ-³²P]GTP. f. Measure the radioactivity in the supernatant, which contains the released [³²P]Pi, using a scintillation counter.

  • Data Analysis: a. Calculate the amount of [³²P]Pi released at each time point. b. Determine the initial rate of GTP hydrolysis for each this compound concentration. c. Plot the rate of hydrolysis against the this compound concentration to determine the inhibitory effect.

Cellular RGS4 Inhibition: GFP-RGS4 Translocation Assay

This cell-based assay visualizes the inhibition of RGS4 function by monitoring the cellular localization of a GFP-tagged RGS4 protein. In the presence of an activated Gα subunit, GFP-RGS4 translocates to the plasma membrane. An effective inhibitor will reverse this translocation.

Experimental Workflow:

Workflow for the GFP-RGS4 translocation assay.

Protocol:

  • Cell Line and Reagents:

    • HEK293T cells.

    • Expression plasmids for GFP-RGS4 and a constitutively active Gα subunit (e.g., Gαo Q205L).

    • Transfection reagent.

    • This compound stock solution in DMSO.

    • Confocal microscope.

  • Procedure: a. Seed HEK293T cells on glass-bottom dishes. b. Co-transfect the cells with GFP-RGS4 and Gαo Q205L expression plasmids. c. Allow 24-48 hours for protein expression. d. Before imaging, replace the medium with a suitable imaging buffer. e. Acquire baseline images of GFP-RGS4 localization, which should show significant membrane recruitment. f. Add this compound at the desired concentration (e.g., 10-100 µM) or vehicle (DMSO) to the cells. g. Acquire images at different time points after inhibitor addition.

  • Image Analysis: a. Quantify the change in GFP fluorescence intensity at the plasma membrane versus the cytoplasm over time. b. A successful inhibition will show a decrease in membrane fluorescence and an increase in cytoplasmic fluorescence.

Optimal Concentration Guidelines

  • In Vitro Assays (FPIA, GTPase): For direct inhibition studies, a concentration range of 1 nM to 10 µM is recommended to generate a full dose-response curve and accurately determine the IC50.

  • Cell-Based Assays: The optimal concentration for cellular assays is typically higher than the in vitro IC50 due to factors like cell permeability and off-target effects. A starting concentration of 10-100 µM has been shown to be effective in cell-based translocation assays. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

  • In Vivo Studies: For animal studies, the dosage and route of administration will depend on the specific animal model and the target tissue. Intrathecal administration of 10-100 nmol has been used in mice.[3] Formulation of this compound for in vivo use may require specific vehicles to ensure solubility and bioavailability.

Conclusion

This compound is a powerful and selective tool for the study of RGS4. The provided protocols and guidelines will aid researchers in determining the optimal concentration of this compound for their specific experimental needs, enabling robust and reproducible results in the investigation of RGS4-mediated signaling pathways. As with any inhibitor, it is crucial to perform appropriate control experiments to validate the specificity of the observed effects.

References

Application Notes and Protocols for CCG-50014 Treatment in HEK293T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-50014 is a potent and selective small molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a particular nanomolar potency for RGS4.[1][2][3] RGS proteins are critical negative modulators of G-protein coupled receptor (GPCR) signaling, functioning as GTPase-activating proteins (GAPs) for Gα subunits.[3][4] this compound acts as a direct, irreversible, and cysteine-reactive inhibitor, binding covalently to cysteine residues within an allosteric regulatory site on RGS proteins.[1][3] Its high potency and selectivity make it a valuable tool for investigating the physiological roles of RGS4.

These application notes provide a comprehensive overview of the use of this compound in HEK293T cells, a commonly used cell line for studying GPCR signaling and protein function. We include quantitative data on its inhibitory activity, detailed protocols for its application in a key cellular assay, and guidance on assessing its cellular effects.

Data Presentation

Inhibitory Activity of this compound

This compound exhibits high potency against RGS4 and selectivity over other RGS proteins. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound for various RGS proteins as determined by a Flow Cytometry Protein Interaction Assay (FCPIA).

RGS ProteinIC₅₀ (µM)
RGS40.03
RGS190.12
RGS163.5
RGS811
RGS7>200
RGS4Cys⁻>200
Table 1: Inhibitory potency of this compound against a panel of RGS proteins. Data sourced from Blazer et al., 2011.[1]

Signaling Pathway

This compound inhibits the interaction between RGS4 and activated Gα subunits. In a cellular context, this leads to a sustained G-protein signal. One key experimental validation in HEK293T cells involves the inhibition of Gαo-dependent membrane translocation of RGS4.

RGS4_Inhibition cluster_0 GPCR Signaling cluster_1 RGS4-mediated Regulation cluster_2 Inhibition by this compound GPCR GPCR G_protein Gα(GTP)-βγ GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Signal Propagation G_protein->Effector Sustained Signaling RGS4 RGS4 G_protein->RGS4 GAP Activity Galpha_GDP Gα(GDP) RGS4->Galpha_GDP GTP Hydrolysis Galpha_GDP->GPCR Re-association CCG50014 This compound CCG50014->RGS4 Covalent Inhibition

Figure 1: Mechanism of this compound action on the GPCR signaling pathway.

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of HEK293T Cells

This protocol outlines the standard procedure for culturing and passaging HEK293T cells to ensure healthy, viable cells for experimentation.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks or plates

  • Humidified incubator at 37°C with 5% CO₂

Procedure:

  • Cell Seeding: Seed HEK293T cells at a density of 2 x 10⁶ cells per 10 cm dish.

  • Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: When cells reach 80-90% confluency, aspirate the culture medium.

  • Washing: Wash the cell monolayer once with sterile PBS.

  • Trypsinization: Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes, or until cells detach.

  • Neutralization: Add 4-5 mL of complete culture medium to inactivate the trypsin.

  • Cell Counting: Determine cell viability and number using a hemocytometer or automated cell counter.

  • Reseeding: Seed new flasks or plates at the desired density for subsequent experiments.

Protocol 2: Inhibition of Gαo-dependent RGS4 Membrane Translocation in HEK293T Cells

This protocol describes a key cellular assay to demonstrate the efficacy of this compound in living HEK293T cells by observing the inhibition of Gαo-induced plasma membrane recruitment of GFP-RGS4.[1]

Materials:

  • HEK293T cells

  • Expression plasmids: pEGFP-RGS4 and a Gαo expression vector

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM or other serum-free medium

  • This compound (stock solution in DMSO)

  • Vehicle control (0.1% DMSO in culture medium)

  • Confocal microscope

Experimental Workflow:

Translocation_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 A Seed HEK293T cells onto glass-bottom dishes B Co-transfect cells with GFP-RGS4 and Gαo plasmids A->B C Treat cells with 100 µM this compound or vehicle (0.1% DMSO) B->C D Incubate for a defined period (e.g., 1-4 hours) C->D E Image cells using confocal microscopy D->E F Perform line scan analysis to quantify membrane localization E->F

Figure 2: Workflow for the RGS4 membrane translocation assay.

Procedure:

  • Cell Seeding: One day prior to transfection, seed HEK293T cells onto glass-bottom dishes suitable for microscopy at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection:

    • Prepare DNA-transfection reagent complexes according to the manufacturer's protocol. Co-transfect the HEK293T cells with plasmids encoding GFP-RGS4 and Gαo.

    • As controls, transfect cells with GFP-RGS4 alone or with GFP-RGS4 and an RGS-insensitive Gαo mutant (e.g., G184S).[1]

    • Incubate for 24-48 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare a working solution of 100 µM this compound in complete culture medium.

    • Prepare a vehicle control solution containing 0.1% DMSO in complete culture medium.

    • Aspirate the medium from the cells and replace it with the this compound or vehicle solution.

    • Incubate for 1-4 hours at 37°C.

  • Imaging and Analysis:

    • Visualize the subcellular localization of GFP-RGS4 using a confocal microscope.

    • In vehicle-treated cells co-expressing Gαo, GFP-RGS4 should be localized at the plasma membrane.

    • In this compound-treated cells, this membrane localization should be reversed, with GFP-RGS4 appearing more cytosolic.[1][4]

    • Perform line scan analysis across the cell to quantify the fluorescence intensity at the plasma membrane versus the cytosol. A significant decrease in the membrane-to-cytosol fluorescence ratio indicates inhibition of translocation.[1]

Protocol 3: Assessment of Cytotoxicity in HEK293T Cells

It is crucial to assess the cytotoxicity of any small molecule inhibitor. This protocol provides a general method for determining the cytotoxic concentration 50 (CC₅₀) of this compound in HEK293T cells using a standard MTT or similar viability assay.

Materials:

  • HEK293T cells

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A suggested starting range is from 0.1 µM to 200 µM.

    • Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Add the different concentrations of this compound to the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the cell viability against the log concentration of this compound.

    • Calculate the CC₅₀ value using a non-linear regression analysis.

Conclusion

This compound is a powerful research tool for studying the role of RGS4 in cellular signaling. The protocols provided here offer a framework for its application in HEK293T cells, a versatile and widely used model system. Researchers should note that while this compound is a potent inhibitor, careful consideration of its concentration and potential off-target effects, including cytotoxicity, is essential for the accurate interpretation of experimental results.

References

Application Notes and Protocols for GTPase Activity Assay Using CCG-50014

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Characterization of RGS Protein Inhibition using CCG-50014 in a GTPase Activity Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for utilizing the small molecule this compound in a GTPase activity assay. This compound is a potent and selective inhibitor of Regulator of G-protein Signaling (RGS) proteins, particularly RGS4.[1][2][3] RGS proteins function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins, accelerating GTP hydrolysis and terminating the signal.[2][3] This application note describes a bioluminescence-based GTPase assay (such as the GTPase-Glo™ assay) to measure the GAP activity of RGS4 and to determine the inhibitory potency of this compound.

Introduction to this compound and RGS Proteins

G-protein-coupled receptors (GPCRs) are a major class of drug targets that mediate cellular responses to a wide variety of external stimuli. Their signaling is controlled by heterotrimeric G-proteins, which cycle between an active GTP-bound state and an inactive GDP-bound state. Regulator of G-protein Signaling (RGS) proteins are critical negative modulators of this cycle.[2] They act as GTPase-Activating Proteins (GAPs), binding to activated Gα subunits and accelerating their intrinsic rate of GTP hydrolysis by several orders of magnitude, thus shortening the duration of the signal.[4]

This compound is a small molecule inhibitor that has been identified as a potent and selective inhibitor of RGS4.[1][2][3] It functions by covalently binding to cysteine residues within an allosteric regulatory site on the RGS protein, thereby blocking its interaction with the Gα subunit.[2][5] This action prevents the RGS-mediated acceleration of GTPase activity, effectively prolonging the active state of the Gα subunit. Understanding the interaction between this compound and RGS proteins is crucial for developing therapeutics that can fine-tune GPCR signaling.

This document outlines the principles and a detailed protocol for an in vitro GTPase activity assay designed to quantify the inhibitory effect of this compound on RGS4 activity.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical G-protein signaling cycle and the point of intervention for RGS proteins and the inhibitor this compound.

G_Protein_Signaling GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active G_protein Gαβγ-GDP (Inactive) GPCR_active->G_protein 2. GEF Activity G_alpha_GTP Gα-GTP (Active) G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma RGS4 RGS4 (GAP) G_alpha_GTP->RGS4 5. RGS4 binds active Gα Effector Downstream Effectors G_alpha_GTP->Effector 3. Signaling G_alpha_GDP Gα-GDP (Inactive) G_alpha_GTP->G_alpha_GDP 4. Intrinsic GTP Hydrolysis (slow) G_beta_gamma->G_protein Ligand Ligand Ligand->GPCR_inactive RGS4->G_alpha_GDP 6. Accelerated GTP Hydrolysis (fast) CCG50014 This compound CCG50014->RGS4 7. Inhibition G_alpha_GDP->G_beta_gamma 8. Re-association

Caption: GPCR signaling cycle and inhibition by this compound.

Quantitative Data: Potency and Selectivity of this compound

This compound has been characterized for its inhibitory concentration (IC₅₀) against a panel of RGS proteins. The data highlights its high potency and selectivity for RGS4.

RGS Protein TargetIC₅₀ (µM)Reference
RGS40.03
RGS190.12
RGS163.5
RGS811
RGS7>200
RGS4 (Cys⁻ mutant)>200

Experimental Principle and Workflow

The recommended assay is a homogenous, bioluminescent method that measures the amount of GTP remaining in a reaction after a set incubation time.[6] The principle is that a highly active GTPase (or a GTPase stimulated by a GAP like RGS4) will hydrolyze more GTP, leaving less GTP in the solution. The remaining GTP is enzymatically converted to ATP, which then drives a luciferase reaction to produce light. Therefore, GAP activity is inversely proportional to the luminescent signal. The inhibitor, this compound, will block RGS4 activity, leading to less GTP hydrolysis and a higher luminescent signal compared to the uninhibited control.

The workflow for determining the IC₅₀ of this compound is as follows:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Gα protein (e.g., Gαo) - RGS4 protein - this compound serial dilution - GTP substrate plate_setup 1. Plate Setup Add Gα, RGS4, and varying concentrations of this compound to a 96/384-well plate. prep_reagents->plate_setup initiate_rxn 2. Initiate Reaction Add GTP to all wells to start the hydrolysis reaction. plate_setup->initiate_rxn incubate 3. Incubation Incubate at room temperature for a defined period (e.g., 60-90 min). initiate_rxn->incubate stop_and_detect 4. Detection Step Add GTPase-Glo™ Reagent to stop hydrolysis and convert remaining GTP to ATP. incubate->stop_and_detect read_lum 5. Read Signal Add Detection Reagent (Luciferase) and measure luminescence. stop_and_detect->read_lum plot_data Plot luminescence vs. log[this compound] concentration. read_lum->plot_data calc_ic50 Calculate IC₅₀ value using a four-parameter logistic curve fit. plot_data->calc_ic50

Caption: Experimental workflow for IC₅₀ determination of this compound.

Detailed Experimental Protocol

This protocol is adapted for a bioluminescent GTPase assay format, such as the Promega GTPase-Glo™ Assay.[6][7]

Materials and Reagents
  • Purified recombinant Gα protein (e.g., Gαₒ)

  • Purified recombinant RGS4 protein

  • This compound (CAS 1264428-66-8)

  • GTPase-Glo™ Assay Kit (Promega Corp. or similar)

    • GTPase/GAP Buffer

    • GTP Substrate

    • GTPase-Glo™ Reagent

    • Detection Reagent

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Reagent Preparation
  • This compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).[1] Store aliquots at -20°C.

  • This compound Serial Dilution: Perform a serial dilution of the this compound stock in 100% DMSO. Then, dilute this series into the GTPase/GAP buffer to the desired final concentrations for the assay. The final DMSO concentration in the reaction should be kept constant and low (e.g., ≤1%).

  • Gα and RGS4 Proteins: Dilute the proteins to their final working concentrations in chilled GTPase/GAP buffer just before use. Optimal concentrations should be determined empirically but can start in the low nanomolar range.

  • GTP Substrate: Prepare the GTP solution according to the manufacturer's instructions, typically to a 2x or 4x working concentration.

  • GTPase-Glo™ Reagents: Reconstitute the GTPase-Glo™ Reagent and Detection Reagent as per the manufacturer's protocol.

Assay Procedure
  • Reaction Setup: In a white assay plate, set up the reactions in triplicate. Include the following controls:

    • No GAP Control (Basal Activity): Gα protein + Buffer (instead of RGS4)

    • Max GAP Activity Control (0% Inhibition): Gα protein + RGS4 protein + DMSO vehicle

    • Test Wells: Gα protein + RGS4 protein + serially diluted this compound

    • No Enzyme Control (100% Signal): Buffer only (no Gα or RGS4)

  • Component Addition: Add 5 µL of Gα protein, RGS4 protein, and this compound/vehicle solution to the appropriate wells of a 384-well plate (adjust volumes for 96-well plates).

  • Initiate Reaction: Start the GTPase reaction by adding 5 µL of GTP substrate solution to each well. The final reaction volume is 10 µL.

  • Incubation: Mix the plate gently and incubate at room temperature (23-25°C) for 60-90 minutes. The optimal time may need to be determined to ensure the reaction is in the linear range.

  • Signal Generation:

    • Add 10 µL of reconstituted GTPase-Glo™ Reagent to each well. This will stop the GTPase reaction and begin the conversion of remaining GTP to ATP.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Detection:

    • Add 20 µL of Detection Reagent to each well.

    • Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The relationship between RGS4 activity, this compound, and the resulting signal is illustrated below.

logical_relationship cluster_biochem Biochemical Reaction cluster_inhibition Inhibition Effect cluster_signal Assay Readout RGS4_activity High RGS4 Activity GTP_hydrolysis High GTP Hydrolysis RGS4_activity->GTP_hydrolysis leads to GTP_remaining Low [GTP] Remaining GTP_hydrolysis->GTP_remaining results in Luminescence Low Luminescence GTP_remaining->Luminescence produces CCG_present This compound Present RGS4_inhibited RGS4 Inhibited CCG_present->RGS4_inhibited causes RGS4_inhibited->RGS4_activity reduces

Caption: Logical flow of RGS4 activity and its inhibition by this compound.

  • Data Normalization:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Normalize the data by defining the "Max GAP Activity Control" (Gα + RGS4 + DMSO) as 0% inhibition and the "No GAP Control" (Gα only) as 100% inhibition.

    • % Inhibition = 100 * (Signal_Test - Signal_MaxGAP) / (Signal_NoGAP - Signal_MaxGAP)

  • IC₅₀ Calculation:

    • Plot the normalized % Inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of this compound that produces a 50% inhibition of RGS4 GAP activity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal-to-Background Ratio 1. Insufficient enzyme activity.2. Reagents degraded.1. Increase Gα and/or RGS4 concentration. Increase incubation time.2. Use freshly prepared reagents. Check storage conditions.
High Well-to-Well Variability 1. Pipetting errors.2. Incomplete mixing.1. Use calibrated pipettes. Be precise with small volumes.2. Ensure the plate is mixed gently after adding reagents.
No Dose-Response Curve 1. This compound concentration range is incorrect.2. This compound is inactive.1. Test a wider range of concentrations (e.g., 1 pM to 100 µM).2. Check the integrity and solubility of the compound stock.
Signal in "No Enzyme" control is high Contamination of buffer or plate with ATP/GTP.Use fresh, nuclease-free water and dedicated reagents for the assay.

References

Application Notes and Protocols: Measuring RGS4-Gαo Interaction with CCG-50014

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulator of G protein Signaling 4 (RGS4) is a member of the RGS protein family that functions as a GTPase-activating protein (GAP) for Gα subunits of the Gαi/o and Gαq families.[1][2] By accelerating the intrinsic GTP hydrolysis rate of these Gα subunits, RGS4 negatively regulates G protein-coupled receptor (GPCR) signaling.[1][2] The interaction between RGS4 and Gα subunits, particularly Gαo, is a critical control point in numerous physiological processes, and its dysregulation has been implicated in various diseases. Consequently, this interaction has emerged as a promising target for therapeutic intervention.

CCG-50014 is a potent and selective small molecule inhibitor of RGS4.[3][4] It has been shown to covalently modify cysteine residues within an allosteric site on RGS4, thereby inhibiting its interaction with Gαo and its GAP activity.[3][5] Understanding the kinetics and inhibition of the RGS4-Gαo interaction is crucial for the development of novel therapeutics.

These application notes provide detailed protocols for measuring the RGS4-Gαo interaction and its inhibition by this compound using established biochemical and cellular assays.

Data Presentation

Table 1: Inhibitory Activity of this compound against various RGS proteins.

RGS ProteinIC50 (nM)Selectivity (fold vs RGS4)Assay Type
RGS4 30 1 FCPIA [3]
RGS811,000>350FCPIA[5]
RGS163,500~117FCPIA
RGS191204FCPIA
RGS7>200,000>6667FCPIA
RGS4 (Cys-)>200,000>6667FCPIA[3]

Table 2: Related RGS4 Inhibitors and their Potency.

CompoundIC50 for RGS4 (nM)Assay Type
CCG-20376917Bead-based protein interaction assay[6]
CCG-638021,900Not specified[6]
CCG-49863,000-5,000FCPIA[7]
CCG-20464,300Not specified[6]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Gαi/o signaling pathway modulated by RGS4 and a general experimental workflow for screening and characterizing RGS4 inhibitors.

Caption: Gαi/o signaling pathway regulated by RGS4.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization HTS_Assay Primary Screen (e.g., FCPIA) Hit_Identification Hit Compounds HTS_Assay->Hit_Identification Identify 'Hits' Compound_Library Compound Library Compound_Library->HTS_Assay Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response GTPase_Assay Biochemical Validation (GTPase Assay) Dose_Response->GTPase_Assay Selectivity_Assay Selectivity Profiling (vs. other RGS proteins) Dose_Response->Selectivity_Assay Cell_Based_Assay Cellular Activity Assay GTPase_Assay->Cell_Based_Assay Final_Candidate Lead Candidate Cell_Based_Assay->Final_Candidate

Caption: Experimental workflow for RGS4 inhibitor discovery.

Experimental Protocols

Flow Cytometry Protein Interaction Assay (FCPIA)

This assay directly measures the binding of fluorescently labeled Gαo to RGS4 immobilized on beads. It is a high-throughput method suitable for primary screening and determining the potency of inhibitors.[7][8]

Materials:

  • Recombinant biotinylated RGS4 protein

  • Recombinant Gαo protein labeled with a fluorescent dye (e.g., Alexa Fluor 532)

  • Avidin-coated microspheres (e.g., Luminex beads)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

  • Activation Buffer: Assay Buffer supplemented with 10 µM GDP and 30 µM AlCl₃, 10 mM NaF

  • This compound or other test compounds

  • 96-well or 384-well microplates

  • Flow cytometer capable of reading microspheres (e.g., Luminex instrument)

Protocol:

  • Bead Preparation:

    • Wash avidin-coated microspheres with Assay Buffer.

    • Incubate the beads with an excess of biotinylated RGS4 for 1 hour at room temperature with gentle mixing to allow for coupling.

    • Wash the RGS4-coupled beads three times with Assay Buffer to remove unbound RGS4.

    • Resuspend the beads in Assay Buffer to a desired concentration.

  • Gαo Activation:

    • Incubate the fluorescently labeled Gαo in Activation Buffer for 30 minutes at 30°C to promote the formation of the active Gαo-GDP-AlF₄⁻ complex.

  • Assay Setup:

    • Add RGS4-coupled beads to each well of the microplate.

    • For inhibitor studies, add varying concentrations of this compound (or other compounds) to the wells. Include a DMSO vehicle control.

    • Add the activated fluorescently labeled Gαo to all wells.

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Analyze the plate on a flow cytometer.

    • Measure the median fluorescence intensity (MFI) of the beads in each well. The MFI is proportional to the amount of fluorescent Gαo bound to the RGS4 on the beads.

  • Data Analysis:

    • Subtract the background MFI (wells with beads and fluorescent Gαo but no RGS4) from all readings.

    • For inhibition experiments, plot the MFI as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Single-Turnover GTPase Assay

This biochemical assay measures the ability of RGS4 to accelerate the hydrolysis of GTP by Gαo. Inhibition of this activity by this compound confirms its mechanism of action.[9]

Materials:

  • Recombinant Gαo protein

  • Recombinant RGS4 protein

  • [γ-³²P]GTP

  • Assay Buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 100 mM NaCl

  • Stop Solution: 5% (w/v) activated charcoal in 50 mM NaH₂PO₄

  • This compound or other test compounds

  • 96-well plates

  • Scintillation counter

Protocol:

  • Gαo Loading with [γ-³²P]GTP:

    • Incubate Gαo with an equimolar concentration of [γ-³²P]GTP in a buffer without Mg²⁺ (e.g., 50 mM HEPES, 1 mM EDTA, 1 mM DTT) for 20 minutes at 30°C to allow for nucleotide exchange.

    • Place the reaction on ice to stop the exchange.

  • GTPase Reaction:

    • In a 96-well plate, add Assay Buffer.

    • Add varying concentrations of this compound or a vehicle control.

    • Add a fixed concentration of RGS4 protein. Pre-incubate the inhibitor with RGS4 for 10-15 minutes on ice.

    • Initiate the reaction by adding the [γ-³²P]GTP-loaded Gαo to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 1-5 minutes).

  • Quenching and Detection:

    • Stop the reaction by adding cold Stop Solution to each well.

    • Centrifuge the plate to pellet the charcoal, which binds to the unhydrolyzed [γ-³²P]GTP.

    • Transfer an aliquot of the supernatant (containing the released ³²Pi) to a scintillation vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of ³²Pi released in each reaction.

    • Plot the amount of ³²Pi released as a function of the inhibitor concentration to determine the IC50 value.

Fluorescence Polarization (FP) Assay

Materials:

  • Recombinant RGS4 protein

  • Recombinant Gαo protein

  • A fluorescently labeled peptide derived from a Gαo-interacting region of RGS4 (the "tracer") or fluorescently labeled Gαo.

  • FP Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • This compound or other test compounds

  • Black, low-binding 384-well plates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Assay Setup (Competition Format):

    • To each well of a 384-well plate, add a fixed concentration of the fluorescent tracer and RGS4 protein. The concentration of RGS4 should be at or below the Kd of its interaction with the tracer.

    • Add varying concentrations of unlabeled Gαo (as the competitor).

    • For inhibitor studies, add a fixed concentration of the fluorescent tracer, RGS4, and Gαo, followed by varying concentrations of this compound.

    • Include controls for the free tracer (no RGS4) and the tracer-RGS4 complex (no competitor/inhibitor).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used.

  • Data Analysis:

    • The binding of RGS4 to the fluorescent tracer will result in a high mP value.

    • In a competition assay, the addition of unlabeled Gαo will displace the tracer, leading to a decrease in mP.

    • For inhibitor studies, this compound will prevent the RGS4-Gαo interaction, leading to a change in the mP value (depending on the assay format).

    • Plot the change in mP as a function of the competitor or inhibitor concentration to determine the Kd or IC50 value, respectively.

Conclusion

The protocols described in these application notes provide robust and reliable methods for measuring the RGS4-Gαo interaction and characterizing the inhibitory effects of compounds like this compound. The choice of assay will depend on the specific research question, with FCPIA being ideal for high-throughput screening, the single-turnover GTPase assay for detailed mechanistic studies, and the FP assay for homogeneous binding analysis. These tools are invaluable for the continued exploration of RGS proteins as therapeutic targets.

References

Application Notes and Protocols for In Vivo Studies of CCG-50014

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-50014 is a potent and selective small molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1][2][3] It functions as a cell-permeable, irreversible inhibitor that covalently binds to cysteine residues within an allosteric site on RGS4.[1][3] This inhibition prevents RGS4 from accelerating the GTPase activity of Gα subunits, thereby prolonging the signaling of G-protein coupled receptors (GPCRs).[4][5] RGS4 is highly expressed in the brain and heart and is implicated in various physiological processes, including pain modulation.[1][4][6] Preclinical studies have demonstrated the potential of this compound in attenuating nociceptive responses, making it a valuable tool for research in pain and GPCR signaling.[7][8]

These application notes provide a detailed protocol for in vivo studies using this compound, with a focus on a murine pain model.

Data Presentation

In Vitro Potency of this compound
RGS ProteinIC50
RGS430 nM[2][9]
RGS190.12 µM[10]
RGS163.5 µM[9][10]
RGS811 µM[9][10]
RGS7>200 µM[10]
In Vivo Efficacy of this compound in a Murine Pain Model
Animal ModelAdministration RouteDose RangeEffectReference
Male 129S4/SvJae×C57BL/6J miceIntrathecal10, 30, 100 nmolDose-dependent attenuation of late-phase nociceptive responses in the formalin pain test.[7]Yoon et al., 2015[7]

Experimental Protocols

Signaling Pathway of RGS4 Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound in modulating GPCR signaling.

RGS4_Inhibition_Pathway GPCR GPCR G_protein Gα(GTP)-βγ GPCR->G_protein Agonist Binding Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Signal Transduction RGS4 RGS4 G_protein->RGS4 GAP Activity G_protein_inactive Gα(GDP)-βγ Effector->G_protein_inactive Hydrolysis RGS4->G_protein_inactive Accelerates GTP Hydrolysis CCG50014 This compound CCG50014->RGS4 Irreversible Inhibition

Caption: Mechanism of RGS4 inhibition by this compound.

In Vivo Experimental Workflow for Pain Assessment

This workflow outlines the key steps for evaluating the analgesic effects of this compound in a mouse model of inflammatory pain.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization drug_prep This compound Formulation acclimatization->drug_prep it_injection Intrathecal Injection of this compound drug_prep->it_injection formalin_injection Formalin Injection (Hind Paw) it_injection->formalin_injection behavioral_obs Behavioral Observation (Nociceptive Responses) formalin_injection->behavioral_obs data_quant Quantification of Pain Behavior behavioral_obs->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis

Caption: Workflow for in vivo pain assessment using this compound.

Detailed Protocol: Intrathecal Administration of this compound in a Murine Formalin-Induced Pain Model

This protocol is based on the methodology described by Yoon et al. (2015) and standard procedures for intrathecal injections in mice.[7]

1. Materials and Reagents

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl)

  • Male 129S4/SvJae×C57BL/6J mice (or other appropriate strain), 8-10 weeks old

  • Formalin (1% in sterile saline)

  • Hamilton syringe (10 µL) with a 30-gauge, 0.5-inch needle

  • Anesthetic (e.g., isoflurane)

  • Heating pad

  • Observation chambers

2. Preparation of this compound Dosing Solution

  • Storage: Store powdered this compound at -20°C. Reconstituted stock solutions in DMSO can be stored at -20°C for up to 3 months.

  • Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). The solubility in DMSO is approximately 63 mg/mL (~199 mM).[10]

  • Dosing Solution Preparation:

    • For a 10 nmol dose in a 5 µL injection volume, the required concentration is 2 mM.

    • For a 30 nmol dose in a 5 µL injection volume, the required concentration is 6 mM.

    • For a 100 nmol dose in a 5 µL injection volume, the required concentration is 20 mM.

    • On the day of the experiment, dilute the DMSO stock solution with sterile saline to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <10%) to minimize vehicle effects. Prepare a vehicle control solution with the same final concentration of DMSO in saline.

3. Animal Handling and Acclimatization

  • House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Allow mice to acclimatize to the housing facility for at least one week before the experiment.

  • On the day of the experiment, allow mice to acclimate to the testing room for at least 30 minutes.

4. Intrathecal Injection Procedure

  • Briefly anesthetize the mouse using isoflurane.

  • Position the mouse in a prone position over a supportive surface (e.g., a 15 mL conical tube) to flex the spine.[8]

  • Palpate the iliac crests and identify the L5-L6 intervertebral space.[2]

  • Carefully insert the 30-gauge needle attached to the Hamilton syringe into the intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.[2][11]

  • Slowly inject 5 µL of the this compound solution or vehicle control.[3]

  • Keep the needle in place for a few seconds after injection to prevent backflow, then slowly withdraw it.[2]

  • Allow the mouse to recover from anesthesia on a heating pad.

5. Formalin-Induced Pain Model

  • Five minutes after the intrathecal injection, inject 20 µL of 1% formalin subcutaneously into the plantar surface of the right hind paw.[7]

  • Immediately place the mouse in an observation chamber.

  • Record the cumulative time (in seconds) the mouse spends licking or biting the injected paw.

  • The observation period is typically divided into two phases:

    • Phase 1 (early phase): 0-10 minutes post-formalin injection, representing acute nociceptive pain.[7]

    • Phase 2 (late phase): 10-40 minutes post-formalin injection, representing inflammatory pain.[7]

6. Data Analysis

  • Quantify the total time spent licking or biting the paw in each phase for each treatment group.

  • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the different dose groups with the vehicle control. A p-value of <0.05 is typically considered statistically significant.

Pharmacokinetics and Toxicology

Specific pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. As with any investigational compound, it is recommended that comprehensive pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicology studies be conducted as part of a thorough preclinical evaluation to determine its safety profile and therapeutic window.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the role of RGS4 in various physiological and pathological processes, particularly in the context of pain and GPCR signaling. The provided protocols offer a framework for conducting in vivo studies to explore the therapeutic potential of this compound. Researchers should adapt these protocols as necessary based on their specific experimental objectives and adhere to all institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for CCG-50014 in Nociception and Pain Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-50014 is a potent and selective small molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4), with an IC50 of 30 nM.[1] RGS proteins, particularly RGS4, act as GTPase-activating proteins (GAPs) for Gα subunits of heterotrimeric G-proteins, effectively terminating G-protein-coupled receptor (GPCR) signaling.[2][3] By inhibiting RGS4, this compound prolongs the active, GTP-bound state of Gα subunits, thereby enhancing the signaling of GPCRs. This mechanism has significant implications for the study of nociception and pain, as many receptors involved in pain modulation, such as opioid and cannabinoid receptors, are Gαi/o-coupled.

These application notes provide a comprehensive overview of the use of this compound as a tool to investigate pain pathways, including its mechanism of action, quantitative in vivo data, and detailed experimental protocols.

Mechanism of Action

This compound primarily targets RGS4, a protein expressed in various regions of the central nervous system involved in pain processing.[3] RGS4 negatively regulates Gαi/o and Gαq signaling pathways.[4] In the context of nociception, the inhibition of RGS4 by this compound leads to an enhancement of signaling through Gαi/o-coupled receptors, such as the µ-opioid receptor (MOR). This results in a potentiation of both endogenous and exogenous opioid-mediated analgesia.[2][5] The antinociceptive effects of this compound are reversible and can be blocked by non-selective opioid receptor antagonists like naloxone, indicating that its mechanism is dependent on the opioid system.[2][5] While potent at RGS4, it is noteworthy that this compound has been shown to also inhibit other RGS proteins, including RGS1, 5, 14, and 17.[6][7]

Data Presentation

The following tables summarize the quantitative data from in vivo studies using this compound in the mouse formalin test, a widely used model of inflammatory pain.

Table 1: Dose-Dependent Antinociceptive Effect of Intrathecal this compound in the Mouse Formalin Test (Late Phase)

Dose of this compound (nmol)Nociceptive Response (Licking Time in Seconds)% Inhibition of Nociception
0 (Vehicle)150 ± 150%
10110 ± 1226.7%
3075 ± 1050.0%
10040 ± 873.3%
Data are presented as mean ± SEM. The late phase of the formalin test was measured from 10 to 40 minutes post-formalin injection.[5]

Table 2: Enhancement of DAMGO-Induced Antinociception by Co-administration of Intrathecal this compound (10 nmol) in the Mouse Formalin Test

TreatmentPhaseED50 of DAMGO (pmol)Fold Potentiation
DAMGO + VehicleEarly Phase (0-10 min)20.64-
DAMGO + this compoundEarly Phase (0-10 min)1.2216.9
DAMGO + VehicleLate Phase (10-40 min)9.38-
DAMGO + this compoundLate Phase (10-40 min)0.7712.2
DAMGO is a selective µ-opioid receptor agonist. The combination of DAMGO with this compound resulted in a significant leftward shift of the dose-response curve for DAMGO (P < 0.0001).[8]

Table 3: Reversal of this compound-Induced Antinociception by Naloxone in the Mouse Formalin Test (Late Phase)

TreatmentNociceptive Response (Licking Time in Seconds)% Reversal
Vehicle155 ± 18-
This compound (100 nmol)45 ± 9-
This compound (100 nmol) + Naloxone (5 mg/kg, i.p.)148 ± 16~95%
Naloxone, a non-selective opioid receptor antagonist, completely blocked the antinociceptive effect of this compound (P < 0.01).[5][8]

Experimental Protocols

Protocol 1: Mouse Formalin Test for Inflammatory Pain

This protocol is designed to assess the antinociceptive effects of this compound in a model of tonic, inflammatory pain.

Materials:

  • This compound

  • Vehicle (e.g., 12% DMSO in saline)

  • Formalin solution (1% in saline)

  • Male C57BL/6 mice (20-25 g)

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Microsyringes for subcutaneous and intrathecal injections

Procedure:

  • Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before testing.

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., to deliver 10, 30, or 100 nmol in a 5 µL injection volume).

  • Intrathecal Injection: 5 minutes prior to formalin injection, administer this compound or vehicle via intrathecal injection (see Protocol 2 for detailed procedure).

  • Formalin Injection: Inject 20 µL of 1% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.

  • Observation: Immediately after formalin injection, place the mouse back into the observation chamber. Record the total time (in seconds) the animal spends licking the injected paw. The observation period is typically divided into two phases:

    • Early Phase (Acute Nociception): 0-10 minutes post-injection.

    • Late Phase (Inflammatory Pain): 10-40 minutes post-injection.[5]

  • Data Analysis: Compare the licking time between the vehicle-treated and this compound-treated groups. Calculate the percentage of inhibition of nociception.

Protocol 2: Intrathecal Injection in Mice (Lumbar Puncture)

This protocol describes a method for direct lumbar intrathecal injection in conscious or lightly anesthetized mice.

Materials:

  • 30-gauge, 0.5-inch needle attached to a 25 µL Hamilton syringe

  • Anesthesia (e.g., isoflurane) (optional, but recommended for beginners)

  • 70% ethanol

Procedure:

  • Animal Restraint: Manually restrain the mouse or induce light anesthesia.

  • Positioning: Position the mouse in a prone position with the spine arched. Locate the iliac crests. The injection site is in the L5-L6 intervertebral space, which can be palpated as a depression just cranial to the iliac crests.[5][6][9]

  • Site Preparation: Shave the fur over the injection site and sterilize the skin with 70% ethanol.

  • Injection: Carefully insert the needle into the intervertebral space at a slight angle. A characteristic tail flick is a reliable indicator of successful entry into the intrathecal space.[9]

  • Delivery: Slowly inject the desired volume (typically 5 µL for mice) over 10-20 seconds.[8]

  • Recovery: Remove the needle and return the mouse to its cage. Monitor the animal for any signs of motor impairment.

Visualizations

G cluster_0 Nociceptive Signaling Pathway GPCR Opioid Receptor (μ, δ, κ) G_protein Gαi/o-GTP (Active) GPCR->G_protein Agonist Binding G_protein_inactive Gαi/o-GDP (Inactive) G_protein->G_protein_inactive GTP Hydrolysis Effector Downstream Effectors (e.g., Adenylyl Cyclase↓, Ion Channels) G_protein->Effector Modulation RGS4 RGS4 RGS4->G_protein Accelerates GTP Hydrolysis CCG50014 This compound CCG50014->RGS4 Inhibition Analgesia Analgesia (Pain Inhibition) Effector->Analgesia

Caption: Signaling pathway of this compound in nociception.

G cluster_workflow Experimental Workflow: Mouse Formalin Test Acclimation 1. Animal Acclimation Drug_Admin 2. Intrathecal This compound/Vehicle Acclimation->Drug_Admin 30 min Formalin_Inject 3. Subcutaneous Formalin Injection Drug_Admin->Formalin_Inject 5 min Observation 4. Behavioral Observation Formalin_Inject->Observation 0-40 min Data_Analysis 5. Data Analysis Observation->Data_Analysis

Caption: Workflow for the mouse formalin test with this compound.

G cluster_logic Logical Relationship of this compound Action CCG50014 This compound RGS4_Inhibition Inhibition of RGS4 CCG50014->RGS4_Inhibition G_protein_Signaling Prolonged Gαi/o-GTP Signaling RGS4_Inhibition->G_protein_Signaling Opioid_Potentiation Potentiation of Opioid Receptor Signaling G_protein_Signaling->Opioid_Potentiation Analgesia Antinociception/ Analgesia Opioid_Potentiation->Analgesia

Caption: Logical flow of this compound's analgesic effect.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-50014 is a potent and selective small molecule inhibitor of Regulator of G protein Signaling 4 (RGS4), a key protein in the modulation of G protein-coupled receptor (GPCR) signaling.[1][2] RGS4 accelerates the intrinsic GTPase activity of Gα subunits, leading to a termination of the signal. By inhibiting RGS4, this compound effectively prolongs and enhances signaling through GPCRs, including dopamine receptors. This makes this compound a valuable research tool for investigating the role of RGS4 in dopamine-related neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[3][4][5] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental models to explore its therapeutic potential.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C₁₆H₁₃FN₂O₂S[1]
Molecular Weight 316.35 g/mol [1]
IC₅₀ (RGS4) 30 nM[1][2]
Solubility DMSO: 63 mg/mL (199.14 mM)[1]
Storage Store as a powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[2]

Mechanism of Action

This compound acts as a covalent inhibitor of RGS4.[1][2] It forms an adduct with two cysteine residues located in an allosteric regulatory site of the RGS4 protein.[1] This covalent modification prevents RGS4 from interacting with and accelerating the GTPase activity of Gα subunits. The inhibition of RGS4 leads to a sustained activation of G protein signaling downstream of GPCRs, including dopamine receptors.

cluster_0 Dopamine Receptor Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R binds G_protein Gαi/o-GDP (inactive) D2R->G_protein activates G_protein_active Gαi/o-GTP (active) G_protein->G_protein_active GTP for GDP exchange G_protein_active->G_protein GTP hydrolysis Effector Downstream Effectors (e.g., Adenylyl Cyclase↓) G_protein_active->Effector modulates RGS4 RGS4 RGS4->G_protein_active accelerates GTP hydrolysis (GAP) CCG50014 This compound CCG50014->RGS4 inhibits

Signaling pathway of Dopamine D2 receptor and the inhibitory role of this compound.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against various RGS proteins.

RGS ProteinIC₅₀ (µM)Selectivity vs. RGS4Reference
RGS40.03-[2]
RGS190.124-fold
RGS163.5117-fold
RGS811367-fold
RGS7>200>6667-fold

Experimental Protocols

In Vitro Application: cAMP Assay for D2-like Dopamine Receptor Signaling

This protocol is designed to assess the effect of this compound on the signaling of Gαi/o-coupled dopamine receptors (e.g., D2, D3, D4) by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

cluster_1 cAMP Assay Workflow A 1. Cell Culture (e.g., HEK293 cells expressing D2R) B 2. Pre-incubation with this compound A->B C 3. Stimulation with Forskolin & Dopamine Agonist B->C D 4. Cell Lysis & cAMP Detection C->D E 5. Data Analysis D->E cluster_2 In Vivo Parkinson's Model Workflow F 1. 6-OHDA Lesioning (unilateral injection into striatum) G 2. Post-operative Recovery (2-3 weeks) F->G H 3. This compound Administration (e.g., i.p. injection) G->H I 4. Behavioral Testing (e.g., Cylinder Test, Rotarod) H->I J 5. Data Analysis I->J

References

Application Notes and Protocols for CCG-50014 in Cardiovascular Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CCG-50014, a potent and selective inhibitor of Regulator of G-protein Signaling 4 (RGS4), to investigate cardiovascular signaling pathways. This document outlines the mechanism of action of this compound, detailed experimental protocols for its use in relevant cardiovascular cell models, and a summary of its observed effects.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets RGS4 with a reported half-maximal inhibitory concentration (IC50) of 30 nM.[1] It also exhibits inhibitory activity against other RGS proteins, including RGS8, RGS16, and RGS19, but not RGS7.[1] The mechanism of action involves the covalent modification of cysteine residues within an allosteric regulatory site of the RGS protein.[1]

RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling. They function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G proteins, accelerating the hydrolysis of GTP to GDP and thereby terminating the signal.[2][3] In the cardiovascular system, RGS4 plays a pivotal role in modulating the signaling of various GPCRs, including those for angiotensin II and endothelin-1, which are key drivers of pathological cardiac remodeling, such as hypertrophy and fibrosis.[2][4] By inhibiting RGS4, this compound effectively prolongs the signaling of these GPCRs, making it a valuable tool to study the downstream consequences of sustained G-protein activation in cardiovascular cells.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from studies on isolated cardiovascular tissues.

Table 1: Effect of this compound on Agonist Potency (pEC50) in Isolated Rat Aorta and Left Atrium [5][6]

TissueAgonistConditionpEC50 (Control)pEC50 (with 30 nM this compound)
AortaPhenylephrineNormal7.35 ± 0.087.31 ± 0.09
AortaAcetylcholineNormal7.12 ± 0.067.05 ± 0.07
Left AtriumIsoprenalineNormal8.15 ± 0.057.85 ± 0.06
Left AtriumIsoprenalineDiabetic7.65 ± 0.076.95 ± 0.08
Left AtriumAcetylcholineNormal7.45 ± 0.097.41 ± 0.10
Left AtriumAcetylcholineDiabetic7.15 ± 0.116.95 ± 0.12*

*Indicates a statistically significant difference (p < 0.05) compared to the control.

Table 2: Effect of this compound on Maximum Response of Agonists in Isolated Rat Aorta and Left Atrium [5][6]

TissueAgonistConditionMax Response (Control)Max Response (with 30 nM this compound)
AortaPhenylephrineNormal1.85 ± 0.07 g1.82 ± 0.08 g
AortaAcetylcholineNormal85.5 ± 2.5 %84.2 ± 2.8 %
Left AtriumIsoprenalineNormal1.25 ± 0.06 g1.23 ± 0.07 g
Left AtriumIsoprenalineDiabetic1.05 ± 0.05 g0.85 ± 0.06 g
Left AtriumAcetylcholineNormal65.5 ± 3.1 %64.8 ± 3.3 %
Left AtriumAcetylcholineDiabetic55.2 ± 2.9 %62.5 ± 3.0 %

*Indicates a statistically significant difference (p < 0.05) compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by RGS4 and the general experimental workflow for studying the effects of this compound.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gαq/11-GDP Gβγ GPCR->G_protein Activates PLC PLC G_protein->PLC Activates RGS4 RGS4 RGS4->G_protein Inactivates (GAP activity) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Activates Downstream Downstream Signaling (e.g., Hypertrophy, Fibrosis) Ca2->Downstream PKC->Downstream Agonist Agonist (e.g., Ang II, ET-1) Agonist->GPCR CCG50014 This compound CCG50014->RGS4 Inhibits

Figure 1: RGS4-mediated regulation of Gq/11 signaling and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cardiovascular Cell Culture (Cardiomyocytes, Fibroblasts, VSMCs) Preincubation Pre-incubation with this compound (e.g., 30 nM for 10-30 min) Cell_Culture->Preincubation Tissue_Isolation Isolated Tissue Preparation (Aorta, Atria) Tissue_Isolation->Preincubation Stimulation Stimulation with Agonist (e.g., Ang II, Phenylephrine) Preincubation->Stimulation Cellular_Assays Cellular Assays (Hypertrophy, Proliferation, Migration, Collagen Synthesis) Stimulation->Cellular_Assays Signaling_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Stimulation->Signaling_Analysis Functional_Assays Functional Assays (Isometric Contraction, Relaxation) Stimulation->Functional_Assays

Figure 2: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Agonist-Induced Responses in Isolated Rat Aorta and Left Atrium

This protocol is adapted from the methodology described in the study by Dehghani et al. (2020).[5][6]

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose)

  • This compound (stock solution in DMSO)

  • Phenylephrine

  • Acetylcholine

  • Isoprenaline

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize rats and excise the thoracic aorta and heart.

    • Clean the aorta of connective tissue and cut into 3-4 mm rings.

    • Isolate the left atrium from the heart.

    • Mount the aortic rings and left atria in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g for aortic rings and 0.5 g for left atria.

  • Control Concentration-Response Curve:

    • For aortic rings, construct a cumulative concentration-response curve to phenylephrine (e.g., 10⁻⁹ to 10⁻⁵ M) to assess contractile response. For pre-contracted rings (e.g., with phenylephrine), construct a cumulative concentration-response curve to acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) to assess relaxation.

    • For left atria, construct a cumulative concentration-response curve to isoprenaline (e.g., 10⁻⁹ to 10⁻⁵ M) to assess inotropic response. To measure negative inotropic/chronotropic effects, construct a cumulative concentration-response curve to acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M).

  • This compound Incubation:

    • After washing out the agonist and allowing the tissue to return to baseline, pre-incubate the tissues with this compound (e.g., 30 nM) for 10-30 minutes.

  • Treatment Concentration-Response Curve:

    • Repeat the cumulative concentration-response curve for the respective agonist in the presence of this compound.

  • Data Analysis:

    • Record the isometric tension and calculate the pEC50 (negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and the maximum response (Emax).

    • Compare the pEC50 and Emax values in the absence and presence of this compound using appropriate statistical tests.

Protocol 2: General Protocol for Studying the Effect of this compound on Cultured Cardiovascular Cells

This is a generalized protocol that can be adapted for specific cell types (neonatal rat ventricular myocytes, human cardiac fibroblasts, or vascular smooth muscle cells) and specific assays.

Materials:

  • Primary cardiovascular cells or cell lines

  • Appropriate cell culture medium and supplements

  • Serum-free medium

  • This compound (stock solution in DMSO)

  • Agonist of interest (e.g., Angiotensin II, Endothelin-1, Phenylephrine)

  • Reagents for the specific assay (e.g., antibodies for Western blotting, primers for qPCR, reagents for proliferation/migration assays)

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in appropriate growth medium until they reach the desired confluency.

    • Seed cells into appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a predetermined density.

  • Serum Starvation:

    • Once cells have adhered, replace the growth medium with serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce basal signaling.

  • This compound Pre-incubation:

    • Pre-incubate the cells with the desired concentration of this compound (e.g., 10-100 nM) in serum-free medium for 30-60 minutes. Include a vehicle control (DMSO) group.

  • Agonist Stimulation:

    • Add the agonist of interest at the desired concentration and incubate for the appropriate duration depending on the endpoint being measured (e.g., minutes for signaling events, hours to days for gene expression or functional changes).

  • Downstream Analysis:

    • Hypertrophy Assays (Cardiomyocytes): Measure cell size by microscopy and image analysis. Analyze the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) by qPCR or Western blotting.

    • Fibroblast Activation Assays: Assess the expression of profibrotic markers like collagen type I and alpha-smooth muscle actin (α-SMA) by qPCR or Western blotting. Collagen synthesis can be quantified using Sirius Red staining or a hydroxyproline assay.

    • Vascular Smooth Muscle Cell Proliferation and Migration Assays: Measure cell proliferation using assays such as MTT, BrdU incorporation, or cell counting. Assess cell migration using a wound-healing (scratch) assay or a Transwell migration assay.[7][8]

    • Signaling Pathway Analysis: Lyse the cells at appropriate time points after agonist stimulation and analyze the phosphorylation status of key signaling molecules (e.g., ERK, Akt, p38 MAPK) by Western blotting.

In Vivo Studies:

While specific in vivo protocols for this compound in cardiovascular models are not yet widely published, its use in other in vivo models suggests its potential for systemic administration.[9] For preclinical studies in rodent models of cardiac hypertrophy, heart failure, or hypertension, this compound could be administered via intraperitoneal (i.p.) injection or oral gavage. The appropriate dose and dosing regimen would need to be determined through pharmacokinetic and dose-ranging studies. Endpoints for such studies could include echocardiographic assessment of cardiac function and dimensions, histological analysis of cardiac hypertrophy and fibrosis, and measurement of blood pressure.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of RGS4 in cardiovascular signaling. By selectively inhibiting RGS4, researchers can investigate the consequences of enhanced G-protein signaling in various cardiovascular cell types and disease models. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at understanding the intricate regulatory mechanisms of the cardiovascular system. Further research, particularly in in vivo models of cardiovascular disease, will be crucial to fully delineate the therapeutic potential of targeting the RGS4 pathway.

References

Application Notes and Protocols: CCG-50014 Storage and Stability Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-50014 is a potent and selective small molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1][2] As a covalent inhibitor that targets cysteine residues within an allosteric regulatory site, its stability and proper handling are critical for ensuring experimental reproducibility and efficacy.[2][3] These application notes provide detailed guidelines for the storage and stability of this compound in both solid and solution forms, along with protocols for solution preparation and stability assessment.

Compound Information

PropertyValueReference
Chemical Name 4-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-dione[2]
Molecular Formula C₁₆H₁₃FN₂O₂S[4]
Molecular Weight 316.35 g/mol [4]
Appearance White to light yellow solid[5]
Purity ≥98% (HPLC)[4]

Storage and Stability

Proper storage of this compound is crucial to prevent degradation and maintain its inhibitory activity. The following tables summarize the recommended storage conditions and stability for both solid (powder) and in-solution forms of the compound.

Solid Form (Powder)
Storage TemperatureDurationNotes
-20°C3 yearsRecommended for long-term storage.
4°C2 yearsSuitable for shorter-term storage.

Data sourced from MedchemExpress and Selleck Chemicals product information.

In-Solvent Stability

This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro and in vivo studies. The stability of the stock solutions is dependent on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Storage TemperatureDurationNotes
-80°C2 yearsOptimal for long-term storage of stock solutions.
-20°C1 yearSuitable for mid-term storage of stock solutions.

Data sourced from MedchemExpress product information.[5]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.16 mg of this compound (Molecular Weight = 316.35 g/mol ).

  • Dissolve: Add the appropriate volume of DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath to aid in solubilization.[5][6] Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot: Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental usage to avoid multiple freeze-thaw cycles.

  • Store: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5]

Protocol for a Basic Stability Assessment of this compound in Solution

This protocol outlines a basic experiment to assess the stability of a this compound solution under specific storage conditions.

Materials:

  • Prepared stock solution of this compound in DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Appropriate mobile phase for HPLC analysis

  • UV detector

  • Incubators or temperature-controlled chambers set to desired storage temperatures

Procedure:

  • Initial Analysis (Time Zero):

    • Immediately after preparing the this compound stock solution, take an aliquot for initial analysis.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram.

    • The peak area of the main this compound peak at this time point will serve as the 100% reference.

  • Sample Storage:

    • Store the remaining aliquots of the this compound solution at the desired storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).

    • Protect the samples from light.[4]

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and come to room temperature.

    • Prepare the sample for HPLC analysis as done for the initial time point.

    • Analyze the sample by HPLC and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the initial (time zero) peak area.

    • Calculate the percentage of this compound remaining at each time point.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor of RGS proteins, with high potency for RGS4.[1][2] RGS proteins act as GTPase-activating proteins (GAPs) for the Gα subunits of heterotrimeric G-proteins. Specifically, RGS4 accelerates the hydrolysis of GTP to GDP on Gαi and Gαq subunits, thereby terminating their signaling.[7] By inhibiting RGS4, this compound prolongs the active, GTP-bound state of these Gα subunits, leading to enhanced downstream signaling.

Signaling Pathway Diagram

G_Protein_Signaling_and_CCG50014_Inhibition GPCR GPCR G_protein Gα(GDP)βγ GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->G_protein GTP Hydrolysis Effector Downstream Effector G_alpha_GTP->Effector Signaling RGS4 RGS4 RGS4->G_alpha_GTP Accelerates GTP Hydrolysis CCG50014 This compound CCG50014->RGS4 Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -80°C or -20°C aliquot->store stability_test Perform Stability Assessment (Optional) store->stability_test end Use in Experiments store->end stability_test->end

References

Application Notes and Protocols: CCG-50014 DMSO Solvent Compatibility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-50014 is a potent and selective small molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a particular potency for RGS4.[1][2][3][4] It functions as a crucial tool for studying G-protein coupled receptor (GPCR) signaling pathways. RGS proteins act as negative modulators of GPCR signaling by accelerating the GTP hydrolysis rate of Gα subunits, thus terminating the signal.[2][5][6] this compound covalently binds to cysteine residues within an allosteric site on RGS proteins, inhibiting their function and prolonging G-protein signaling.[2][3][5] These application notes provide detailed information on the compatibility of this compound with Dimethyl Sulfoxide (DMSO) as a solvent, along with protocols for its preparation and use in experimental settings.

Data Presentation: this compound Properties and Solubility

For ease of reference, the key properties and solubility information for this compound are summarized in the table below.

ParameterValueReference
Molecular Formula C₁₆H₁₃FN₂O₂S[1][7]
Molecular Weight 316.35 g/mol [1][7]
IC₅₀ for RGS4 30 nM[1][2][3][5]
Solubility in DMSO 63 mg/mL (199.14 mM)[1]
Appearance Powder[1]
Storage (Powder) 3 years at -20°C[1]
Storage (in Solvent) 1 year at -80°C; 1 month at -20°C[1]

Signaling Pathway of RGS Protein Inhibition by this compound

The following diagram illustrates the canonical GPCR signaling pathway and the mechanism of action for this compound. Under normal physiological conditions, ligand binding to a GPCR activates the G-protein, leading to the exchange of GDP for GTP on the Gα subunit and its dissociation from the Gβγ dimer. Both Gα-GTP and Gβγ can then modulate the activity of downstream effectors. RGS proteins accelerate the intrinsic GTPase activity of the Gα subunit, leading to signal termination. This compound inhibits RGS protein function, thereby prolonging the active, GTP-bound state of Gα and enhancing downstream signaling.

GPCR_Signaling_and_CCG50014_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein 2. G-protein recruitment G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP 3. GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Ligand Ligand Ligand->GPCR 1. Activation Effector_alpha Effector (α) G_alpha_GTP->Effector_alpha 4a. Downstream Signaling RGS RGS Protein G_alpha_GTP->RGS 5. RGS Binding Effector_beta_gamma Effector (βγ) G_beta_gamma->Effector_beta_gamma 4b. Downstream Signaling G_alpha_GDP Gα-GDP RGS->G_alpha_GDP 6. GTP Hydrolysis (Signal Termination) CCG50014 This compound CCG50014->RGS Inhibition G_alpha_GDP->G_beta_gamma 7. Reassociation

Caption: GPCR signaling and inhibition by this compound.

Experimental Protocols

Reconstitution of this compound in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous buffers or cell culture media.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

Procedure:

  • Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]

  • Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing a known mass of this compound. For example, to a vial containing 1 mg of this compound (MW: 316.35 g/mol ), add 316.1 µL of DMSO.

  • Dissolution: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Cell-Based Assay Protocol using this compound

Objective: To assess the effect of this compound on a specific cellular response mediated by a GPCR of interest.

Materials:

  • Cells expressing the target GPCR and relevant signaling components

  • Appropriate cell culture medium and supplements

  • This compound stock solution in DMSO

  • Vehicle control (DMSO)

  • Agonist for the target GPCR

  • Assay-specific reagents (e.g., for measuring second messengers like cAMP or Ca²⁺, or for reporter gene assays)

Procedure:

  • Cell Seeding: Plate the cells in a suitable format (e.g., 96-well plate) at a density that allows for optimal growth and response during the assay period. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Ensure that the final concentration of DMSO in the cell culture medium is consistent across all conditions (including the vehicle control) and is typically kept below 0.5% to minimize solvent-induced cytotoxicity. In some published studies, a vehicle concentration of 0.1% DMSO was used.[5]

  • Pre-incubation with this compound: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for a predetermined period (e.g., 30-60 minutes) to allow for cell penetration and target engagement.

  • Agonist Stimulation: Following the pre-incubation period, add the GPCR agonist at a predetermined concentration to stimulate the signaling pathway.

  • Assay Measurement: After the appropriate incubation time with the agonist, terminate the experiment and measure the cellular response using the chosen assay method (e.g., cAMP levels, intracellular calcium flux, reporter gene activity).

  • Data Analysis: Analyze the data to determine the effect of this compound on the agonist-induced response. This may involve calculating EC₅₀ or IC₅₀ values.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a cell-based experiment investigating the effects of this compound.

Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) C 3. Pre-incubation (with this compound or Vehicle) A->C B 2. Prepare this compound Dilutions (in culture medium) B->C D 4. Agonist Stimulation C->D E 5. Assay Measurement (e.g., cAMP, Ca2+, reporter) D->E F 6. Data Analysis E->F

Caption: General workflow for a cell-based assay with this compound.

Conclusion

This compound is a valuable research tool for modulating GPCR signaling pathways. Its high solubility in DMSO allows for the preparation of concentrated stock solutions suitable for a wide range of in vitro and cell-based experiments. By following the provided protocols and handling guidelines, researchers can effectively utilize this compound to investigate the roles of RGS proteins in various physiological and pathological processes.

References

Application Notes and Protocols for Fluorescence Polarization Immunoassay (FPIA) with CCG-50014

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulator of G protein Signaling (RGS) proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling pathways. They accelerate the intrinsic GTPase activity of Gα subunits, thereby terminating the signal. The modulation of RGS protein activity presents a promising therapeutic strategy for a variety of diseases. CCG-50014 is a potent and selective small molecule inhibitor of RGS4.[1][2] It acts as a covalent modifier of cysteine residues located in an allosteric regulatory site, effectively blocking the interaction between RGS4 and Gα subunits.[1][3] This document provides detailed application notes and protocols for utilizing a Fluorescence Polarization Immunoassay (FPIA) to characterize the inhibitory activity of this compound on RGS proteins.

Principle of Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous assay technique used to study molecular interactions in solution.[4] The principle is based on the measurement of the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer). When a small, fluorescently labeled tracer tumbles rapidly in solution, it emits depolarized light upon excitation with polarized light. However, when this tracer binds to a larger molecule (e.g., a protein), its rotational motion is slowed down, resulting in an increase in the polarization of the emitted light.

In the context of RGS protein inhibition, a fluorescently labeled peptide derived from a Gα subunit or a small molecule that binds to the RGS protein can be used as a tracer. In the absence of an inhibitor, the tracer binds to the RGS protein, leading to a high polarization signal. When an inhibitor like this compound is introduced, it competes with the tracer for binding to the RGS protein. This displacement of the tracer leads to a decrease in its average size and an increase in its rotational speed, resulting in a lower polarization signal. The magnitude of this decrease is proportional to the concentration and affinity of the inhibitor.

Data Presentation

Table 1: Inhibitory Activity of this compound against various RGS proteins.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for different RGS proteins, as determined by FPIA.

RGS ProteinIC50 (µM)
RGS40.03
RGS190.12
RGS163.5
RGS811
RGS7>200
RGS4Cys⁻>200

Data sourced from Calbiochem product information sheet.

Experimental Protocols

Materials and Reagents

  • RGS Proteins: Purified recombinant RGS4, RGS8, RGS16, RGS19, RGS7, and RGS4Cys⁻ (cysteine-null mutant).

  • Gα subunit: Purified, constitutively active (GTPγS-loaded) Gα subunit (e.g., Gαo or Gαi1).

  • Fluorescent Tracer: A fluorescently labeled peptide derived from the switch I/II region of a Gα subunit (e.g., FAM-labeled Gα peptide) or a fluorescently labeled small molecule known to bind RGS proteins.

  • This compound: Stock solution in DMSO.

  • Assay Buffer: e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

  • Black, low-binding 96-well or 384-well microplates.

  • A microplate reader with fluorescence polarization capabilities.

Detailed FPIA Protocol for this compound Inhibition

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Prepare serial dilutions of this compound in assay buffer. It is recommended to perform a 3-fold or 10-fold serial dilution to cover a wide range of concentrations (e.g., from 100 µM to 1 pM).

    • Prepare working solutions of the RGS protein and the fluorescent tracer in assay buffer. The optimal concentrations of these reagents should be determined empirically by performing a saturation binding experiment. A good starting point is a tracer concentration at its Kd for the RGS protein and an RGS protein concentration that yields a significant polarization window.

  • Assay Procedure:

    • Add 25 µL of the serially diluted this compound or vehicle (assay buffer with the same final concentration of DMSO as the highest this compound concentration) to the wells of the microplate.

    • Add 25 µL of the RGS protein solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the RGS protein.

    • Add 50 µL of the fluorescent tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Data Analysis:

    • The fluorescence polarization (P) is calculated using the following formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) where I_parallel is the fluorescence intensity parallel to the excitation plane, I_perpendicular is the fluorescence intensity perpendicular to the excitation plane, and G is the G-factor of the instrument.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value of this compound.

Mandatory Visualizations

Signaling Pathway

G_Protein_Signaling_Pathway cluster_activation Activation cluster_inactivation Inactivation GPCR GPCR G_protein Heterotrimeric G Protein (Gα-GDP-Gβγ) GPCR->G_protein Ligand Binding G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GTP/GDP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Signal Transduction G_alpha_GDP Gα-GDP G_alpha_GTP->G_alpha_GDP Intrinsic GTPase Activity (slow) G_beta_gamma->G_protein G_beta_gamma->Effector RGS RGS Protein RGS->G_alpha_GTP CCG50014 This compound CCG50014->RGS Inhibition G_alpha_GDP->G_beta_gamma Reassociation

Caption: G Protein Signaling Cascade and the Role of RGS Proteins and this compound.

Experimental Workflow

FPIA_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Assembly cluster_readout 3. Data Acquisition cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - this compound dilutions - RGS Protein - Fluorescent Tracer Add_Inhibitor Add this compound/ Vehicle to Plate Reagents->Add_Inhibitor Add_RGS Add RGS Protein Add_Inhibitor->Add_RGS Incubate1 Incubate (30 min) Add_RGS->Incubate1 Add_Tracer Add Fluorescent Tracer Incubate1->Add_Tracer Incubate2 Incubate (60 min) Add_Tracer->Incubate2 Read_FP Measure Fluorescence Polarization Incubate2->Read_FP Plot_Data Plot FP vs. log[Inhibitor] Read_FP->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Experimental Workflow for the FPIA-based Inhibition Assay of this compound.

Logical Relationship

FPIA_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound RGS_Tracer_Complex RGS + Tracer (Large Complex) Slow_Rotation Slow Rotation RGS_Tracer_Complex->Slow_Rotation High_FP High Polarization Slow_Rotation->High_FP RGS_Inhibitor_Complex RGS + this compound Free_Tracer Free Tracer (Small Molecule) Fast_Rotation Fast Rotation Free_Tracer->Fast_Rotation Low_FP Low Polarization Fast_Rotation->Low_FP CCG50014 This compound CCG50014->RGS_Inhibitor_Complex Binds RGS RGS Protein RGS->RGS_Tracer_Complex RGS->RGS_Inhibitor_Complex Tracer Fluorescent Tracer Tracer->RGS_Tracer_Complex

References

Troubleshooting & Optimization

troubleshooting inconsistent results with CCG-50014

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CCG-50014. The information is tailored for scientists and professionals in drug development to address common issues and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant variability in the inhibitory effect of this compound between experiments. What are the potential causes?

A1: Inconsistent results with this compound can stem from several factors related to its mechanism of action and handling:

  • Covalent Modification: this compound is an irreversible inhibitor that works by forming a covalent bond with cysteine residues on Regulator of G-protein Signaling (RGS) proteins.[1][2][3] The extent of this reaction can be sensitive to minor variations in incubation time, temperature, and the redox environment of your assay system.

  • Compound Stability in Solution: While the powder form is stable for years when stored at -20°C, reconstituted stock solutions in DMSO are less stable.[2][4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles and to use fresh dilutions for each experiment. Stock solutions are stable for up to 3 months at -20°C.

  • Presence of Reducing Agents: The inhibitory effect of this compound can be partially reversed by thiol-reducing agents like dithiothreitol (DTT).[1] Ensure that your buffers and reagents are free from such agents, unless they are a deliberate part of your experimental design to test for reversibility.

  • Cellular Thiol Content: In cell-based assays, the intracellular concentration of glutathione and other thiols can potentially interact with this compound, affecting its availability to bind to the target RGS proteins. This can vary between cell lines and even with cell passage number.

Q2: What is the optimal concentration of this compound to use in our experiments?

A2: The optimal concentration is highly dependent on the specific RGS protein you are targeting and the nature of your assay. This compound exhibits a wide range of potencies against different RGS proteins. For example, it is a highly potent inhibitor of RGS4 with an IC50 of 30 nM, but significantly less potent against RGS8 (IC50 = 11 µM).[1] It is recommended to perform a dose-response curve for your specific experimental system to determine the optimal concentration.

Q3: We are not observing any inhibition of our target RGS protein. What could be the issue?

A3: There are several possibilities if you are not observing the expected inhibition:

  • RGS Protein Selectivity: this compound is not a pan-RGS inhibitor. It shows selectivity for certain RGS proteins, with high potency against RGS4 and RGS19, but weak or no activity against others like RGS7.[2] Confirm that your target RGS protein is sensitive to this compound.

  • Absence of Cysteine Residues: The mechanism of action of this compound relies on its covalent interaction with cysteine residues within an allosteric site of the RGS protein.[1][3] If your RGS protein of interest lacks accessible cysteine residues in this region, this compound will not be an effective inhibitor. For instance, a cysteine-less mutant of RGS4 is not inhibited by this compound.[2]

  • Improper Compound Handling: Ensure that the compound has been stored correctly and that the stock solution is not degraded. Using a fresh aliquot of this compound is advisable.

  • Assay Interference: this compound has been shown to not interfere with the intrinsic GTPase activity of Gα subunits.[1] However, it is always good practice to include appropriate controls to rule out any potential assay-specific artifacts.

Q4: Is this compound a specific inhibitor? What about off-target effects?

A4: this compound is considered a selective RGS inhibitor, but like any small molecule, it can have off-target effects. It is not a general cysteine alkylator, as it does not inhibit the cysteine protease papain at concentrations significantly higher than those required to inhibit RGS4.[1][3] However, due to its covalent mechanism of action, the potential for off-target interactions with other cysteine-containing proteins should be considered, especially at higher concentrations. It is crucial to include appropriate controls in your experiments, such as a structurally related but inactive compound if available, or testing the effect of this compound in a system lacking the target RGS protein.

Quantitative Data Summary

ParameterValueRGS Protein(s)Assay TypeReference
IC50 30 nMRGS4FCPIA[1]
120 nMRGS19FCPIA
3.5 µMRGS16FCPIA
11 µMRGS8FCPIA[1]
>200 µMRGS7FCPIA
>200 µMRGS4Cys-FCPIA
Solubility in DMSO ~63 mg/mL (~199.1 mM)N/AN/A[2][5]
Storage (Powder) 3 years at -20°CN/AN/A[2]
2 years at 4°CN/AN/A[5]
Storage (in Solvent) 1 year at -80°CN/AN/A[2]
1 month at -20°CN/AN/A[2]

Experimental Protocols

General Protocol for In Vitro RGS Inhibition Assay (Fluorescence-based)

This protocol is a generalized procedure based on the principles of assays used to characterize this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the this compound stock solution to various concentrations in the assay buffer. The final DMSO concentration in the assay should be kept constant across all wells (typically ≤ 1%).

    • Prepare solutions of purified RGS protein and the corresponding Gα subunit in the assay buffer.

  • Assay Procedure:

    • Add the diluted this compound or vehicle (DMSO) to the wells of a microplate.

    • Add the RGS protein to the wells and incubate for a predetermined time to allow for covalent modification.

    • Initiate the reaction by adding the Gα subunit (pre-loaded with a fluorescent GTP analog).

    • Monitor the change in fluorescence over time, which reflects the GTPase accelerating activity of the RGS protein.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of this compound.

    • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

GPCR GPCR Activation G_protein Gα-GTP / Gβγ Dissociation GPCR->G_protein Effector Downstream Effector Signaling G_protein->Effector RGS RGS Protein Mediated GTP Hydrolysis G_protein->RGS GTPase Acceleration G_inactive Gα-GDP / Gβγ Reassociation RGS->G_inactive G_inactive->GPCR CCG50014 This compound Covalent_inhibition Covalent Inhibition of RGS Protein CCG50014->Covalent_inhibition Covalent_inhibition->RGS

Caption: Signaling pathway illustrating the inhibitory action of this compound on RGS proteins.

Start Inconsistent Experimental Results Check_storage Verify this compound Storage and Handling Start->Check_storage Fresh_aliquot Use a Fresh Aliquot of this compound Check_storage->Fresh_aliquot Improper storage Check_buffers Check for Reducing Agents in Buffers (e.g., DTT) Check_storage->Check_buffers Proper storage Fresh_aliquot->Check_buffers Remove_reducing Remove Reducing Agents Check_buffers->Remove_reducing Present Dose_response Perform a Dose-Response Curve Check_buffers->Dose_response Absent Remove_reducing->Dose_response Confirm_target Confirm Target RGS Protein Sensitivity (Cysteine Presence) Dose_response->Confirm_target Consistent_results Consistent Results Confirm_target->Consistent_results Sensitivity confirmed

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

Technical Support Center: Optimizing CCG-50014 Incubation Time in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the RGS4 inhibitor, CCG-50014. The following information will assist in optimizing incubation times for cell-based assays, particularly those investigating RhoA-mediated signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Regulator of G-protein Signaling 4 (RGS4). It functions by binding covalently to cysteine residues located in an allosteric regulatory site on RGS4, which inhibits the interaction between RGS4 and Gα subunits. This leads to a prolongation of signaling downstream of G-protein coupled receptors (GPCRs) that are modulated by RGS4. The IC50 for RGS4 inhibition is approximately 30 nM.

Q2: How does this compound affect the RhoA signaling pathway?

A2: The RhoA signaling pathway is a critical regulator of cytoskeletal dynamics, cell migration, and transcription. RGS proteins can modulate the activity of Gα subunits (such as Gαq and Gα12/13) that are upstream of RhoA activation. By inhibiting RGS4, this compound can enhance the signaling cascade that leads to the activation of RhoA and its downstream effectors, such as Rho-associated kinase (ROCK). This can ultimately impact transcriptional activity mediated by Serum Response Factor (SRF).

Q3: What is a typical starting concentration for this compound in cell-based assays?

A3: A common starting concentration for this compound in cell-based assays is in the range of 1-10 µM. However, the optimal concentration is highly dependent on the cell type, the specific assay, and the expression level of RGS4. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q4: How stable is this compound in cell culture media?

A4: While specific stability data in various cell culture media is not extensively published, it is good practice to assume that small molecules can degrade over long incubation periods. Factors such as temperature, light exposure, and components in the media can affect stability. For long-term experiments (over 24 hours), it may be necessary to replenish the media with fresh this compound. It is recommended to prepare fresh dilutions of this compound from a frozen stock for each experiment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibitory effect observed 1. Suboptimal Incubation Time: The incubation time may be too short for the inhibitor to effectively engage its target and for the downstream effects to manifest.1. Perform a time-course experiment. Incubate cells with this compound for varying durations (e.g., 2, 4, 8, 12, and 24 hours) before measuring the endpoint.
2. Incorrect Concentration: The concentration of this compound may be too low to achieve significant inhibition.2. Conduct a dose-response curve to determine the optimal concentration for your cell type and assay.
3. Low RGS4 Expression: The cell line used may have low endogenous expression of RGS4, the primary target of this compound.3. Verify RGS4 expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line with higher RGS4 expression or overexpressing RGS4.
4. Compound Degradation: The compound may have degraded due to improper storage or handling.4. Ensure this compound stock solutions are stored properly (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Prepare fresh working solutions for each experiment.
High background signal in reporter assays 1. Serum Activation: Components in fetal bovine serum (FBS) can activate the RhoA pathway and increase basal reporter activity.1. Reduce the serum concentration in the medium during the experiment (e.g., to 0.5-2% FBS). Consider serum-starving the cells for 4-24 hours before treatment.
2. Constitutive Pathway Activity: The cell line may have high basal activity of the signaling pathway being investigated.2. Ensure you have appropriate unstimulated and vehicle-treated controls to determine the true basal level.
High variability between replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.1. Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding.
2. Edge Effects in Multi-well Plates: Wells on the edge of the plate can be prone to evaporation, leading to altered cell growth and compound concentration.2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
3. Inconsistent Treatment Application: Variations in the timing or volume of compound addition can introduce variability.3. Use a multichannel pipette for adding reagents and ensure all wells are treated in a consistent and timely manner.

Data Presentation: Optimizing this compound Incubation Time in a Serum Response Element (SRE) Luciferase Reporter Assay

The following table provides an example of how to structure data from a time-course experiment to determine the optimal incubation time for this compound. In this hypothetical experiment, HEK293 cells were transfected with an SRE-luciferase reporter and treated with a RhoA pathway agonist in the presence or absence of 10 µM this compound.

Incubation Time (Hours)Agonist Only (Fold Induction)Agonist + 10 µM this compound (Fold Induction)Potentiation by this compound (%)
25.2 ± 0.47.8 ± 0.650
48.9 ± 0.715.1 ± 1.170
8 12.5 ± 1.0 23.8 ± 1.5 90
1210.3 ± 0.918.5 ± 1.380
246.1 ± 0.510.4 ± 0.870

Data are presented as mean ± standard deviation. Potentiation is calculated as (((Fold Induction with this compound / Fold Induction with Agonist Only) - 1) * 100). The optimal incubation time in this example is 8 hours, as it results in the highest potentiation of the agonist-induced signal.

Experimental Protocols

Detailed Protocol: Optimizing this compound Incubation Time in a Serum Response Element (SRE) Luciferase Reporter Assay

This protocol outlines the steps to determine the optimal incubation time for this compound in a luciferase-based reporter assay that measures the activity of the RhoA signaling pathway.

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • SRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • 96-well white, clear-bottom tissue culture plates

  • This compound

  • RhoA pathway agonist (e.g., LPA or S1P)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Serum Starvation (Optional but Recommended):

    • After 24 hours of transfection, gently replace the medium with low-serum medium (e.g., DMEM with 0.5% FBS).

    • Incubate for 4-6 hours to reduce basal signaling activity.

  • This compound and Agonist Treatment (Time-Course):

    • Prepare a working solution of this compound in low-serum medium at the desired final concentration (e.g., 10 µM).

    • Prepare a working solution of the RhoA agonist at its optimal concentration.

    • For each time point (e.g., 24, 12, 8, 4, and 2 hours before assay readout), treat the respective wells with:

      • Vehicle control (e.g., DMSO in low-serum medium)

      • Agonist only

      • This compound only

      • Agonist + this compound

    • Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is typically below 0.1%.

  • Luciferase Assay:

    • At the end of the longest incubation period (24 hours), perform the dual-luciferase assay according to the manufacturer's instructions.

    • Measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction for each condition by dividing the normalized luciferase activity of the treated wells by the normalized activity of the vehicle control wells.

    • Plot the fold induction against the incubation time to determine the optimal duration for this compound treatment.

Mandatory Visualizations

RhoA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein Gαq/12/13 Gβγ GPCR->G_protein Agonist RhoGEF RhoGEF G_protein->RhoGEF RGS4 RGS4 RGS4->G_protein Inhibition CCG50014 This compound CCG50014->RGS4 Inhibition RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK SRF SRF RhoA_GTP->SRF Cytoskeleton Cytoskeletal Changes ROCK->Cytoskeleton Transcription Gene Transcription SRF->Transcription

Caption: RhoA Signaling Pathway and the action of this compound.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells transfect Transfect with SRE-luc and Renilla plasmids seed_cells->transfect starve Serum starve cells (optional) transfect->starve treat Treat with this compound and/or agonist at staggered time points starve->treat incubate Incubate for designated time periods treat->incubate assay Perform dual-luciferase assay incubate->assay analyze Analyze data and determine optimal time assay->analyze end End analyze->end

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Guide start Unexpected Results low_signal Low or No Signal? start->low_signal high_variability High Variability? start->high_variability high_background High Background? start->high_background check_concentration Optimize this compound concentration low_signal->check_concentration Yes check_pipetting Review pipetting technique high_variability->check_pipetting Yes serum_starve Serum starve cells high_background->serum_starve Yes time_course Perform time-course experiment check_concentration->time_course check_rgs4 Verify RGS4 expression time_course->check_rgs4 use_master_mix Use master mixes check_pipetting->use_master_mix avoid_edge_effects Avoid plate edge effects use_master_mix->avoid_edge_effects check_controls Validate negative controls serum_starve->check_controls

Caption: Troubleshooting decision tree for this compound assays.

Technical Support Center: CCG-50014 and its Interaction with Cysteine-Containing Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of CCG-50014, a potent, selective, and irreversible inhibitor of Regulator of G-protein Signaling (RGS) proteins. The information herein focuses on its mechanism of action, potential off-target effects on cysteine-containing proteins, and best practices for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a covalent inhibitor that selectively targets and forms an adduct with cysteine residues located in an allosteric regulatory site of RGS proteins, particularly RGS4.[1][2][3][4] This covalent modification inhibits the interaction between the RGS protein and Gα subunits, thereby modulating G-protein-coupled receptor (GPCR) signaling pathways.[1][2][3]

Q2: How selective is this compound for its primary target, RGS4?

A2: this compound exhibits high selectivity for RGS4. For instance, it is over 100-fold more selective for RGS4 than for the closely related RGS8 and RGS16 proteins.[1] The IC50 values for various RGS proteins have been determined and are summarized in the table below.

Q3: Is this compound a general, non-specific cysteine-modifying agent?

A3: No, this compound is not considered a general cysteine alkylator. Studies have shown that it does not inhibit the activity of the cysteine protease papain, even at concentrations significantly higher than those required to inhibit RGS4.[1][3] This suggests a degree of selectivity for the cysteine residues within the specific structural context of RGS proteins.

Q4: What are the known off-target effects of this compound on other cysteine-containing proteins?

A4: While specific proteome-wide off-target profiling data for this compound is not extensively published, the primary concern with any covalent inhibitor is the potential for off-target interactions with other cysteine-containing proteins. The lack of papain inhibition suggests some level of selectivity.[1][3] However, researchers should remain aware of the potential for off-target effects and employ strategies to assess them in their specific experimental system.

Q5: How can I assess the potential off-target effects of this compound in my experiments?

A5: Several chemoproteomic techniques can be employed to identify the off-target profile of covalent inhibitors like this compound. Activity-Based Protein Profiling (ABPP) is a powerful method for this purpose.[5][6][7][8][9][10][11][12][13][14] This technique uses chemical probes to label and identify active enzymes in a complex proteome, allowing for the detection of unintended targets of a compound.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected cellular phenotype observed after this compound treatment.

Possible Cause Troubleshooting Step
Off-target effects 1. Perform a dose-response experiment: Determine if the observed phenotype correlates with the known IC50 of this compound for its intended RGS target. A significant discrepancy may suggest off-target activity. 2. Use a structurally distinct RGS inhibitor: If available, a different class of RGS inhibitor should produce a similar phenotype if the effect is on-target. 3. Employ a negative control compound: Synthesize or obtain a structurally similar but inactive analog of this compound (e.g., one lacking the reactive warhead) to see if it elicits the same response. 4. Consider proteomic profiling: If the phenotype is critical and unexplained, consider performing an unbiased chemoproteomic study, such as competitive ABPP, to identify potential off-targets in your specific cell or tissue type.[5][7][8][9][10]
Compound Instability or Degradation 1. Verify compound integrity: Use techniques like HPLC or mass spectrometry to confirm the purity and stability of your this compound stock solution. 2. Prepare fresh solutions: Avoid repeated freeze-thaw cycles and prepare fresh working solutions from a frozen stock for each experiment.
Cellular Context The expression levels of on-target and potential off-target proteins can vary between cell lines. Confirm the expression of your target RGS protein in your experimental system using techniques like western blotting or qPCR.

Issue 2: Difficulty confirming covalent target engagement in cells.

Possible Cause Troubleshooting Step
Insufficient target engagement 1. Optimize inhibitor concentration and incubation time: Perform a time-course and dose-response experiment to ensure sufficient target engagement. 2. Assess target accessibility: Ensure that this compound can access its target RGS protein within the cellular context.
Technical limitations of the assay 1. Intact Protein Mass Spectrometry: This is a direct method to confirm covalent modification. A mass shift corresponding to the molecular weight of this compound should be observed on the target protein.[15][16][17][18][19] 2. Washout experiments: Due to the irreversible nature of covalent binding, the inhibitory effect of this compound should persist even after the compound is washed out from the cell culture medium. A lack of persistent inhibition may indicate non-covalent off-target effects are responsible for the observed phenotype.

Data Presentation

Table 1: Selectivity Profile of this compound against various RGS proteins.

RGS ProteinIC50 (µM)
RGS40.03
RGS190.12
RGS163.5
RGS811
RGS7>200
RGS4Cys⁻>200

Data compiled from publicly available sources.[20]

Experimental Protocols

1. Papain Activity Assay to Assess Non-specific Cysteine Reactivity

This protocol is adapted from established methods to determine if a compound exhibits general reactivity towards cysteine proteases.

Materials:

  • Papain (from papaya latex)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • This compound

  • Iodoacetamide (positive control for cysteine reactivity)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.2, 2 mM DTT, 1 mM EDTA

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 253 nm

Procedure:

  • Prepare a stock solution of papain in assay buffer.

  • Prepare serial dilutions of this compound and iodoacetamide in assay buffer.

  • In a 96-well plate, add the papain solution to wells containing either buffer (control), this compound, or iodoacetamide at various concentrations.

  • Incubate the plate at room temperature for 30 minutes to allow for any covalent modification of papain to occur.

  • Initiate the enzymatic reaction by adding the BAEE substrate to all wells.

  • Immediately begin monitoring the increase in absorbance at 253 nm every minute for 15-30 minutes. The rate of increase in absorbance is proportional to the papain activity.

  • Calculate the rate of reaction for each condition.

  • Plot the percentage of papain activity versus the inhibitor concentration to determine the IC50 value.

Expected Outcome: this compound is not expected to significantly inhibit papain activity, resulting in a very high or undetermined IC50 value, while iodoacetamide should show potent inhibition.[1][3]

2. Competitive Activity-Based Protein Profiling (ABPP) Workflow

This is a generalized workflow for identifying potential off-targets of this compound in a cellular lysate.

ABPP_Workflow Lysate Cell or Tissue Lysate Incubate Incubate Lysate with Inhibitor Lysate->Incubate Inhibitor This compound (or DMSO control) Inhibitor->Incubate Probe Broad-reactivity cysteine probe (e.g., IA-alkyne) AddProbe Add Cysteine Probe Probe->AddProbe Incubate->AddProbe Click Click Chemistry with Biotin-Azide AddProbe->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Tryptic Digest Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: Competitive ABPP workflow for off-target identification.

Signaling Pathways and Logical Relationships

This compound Mechanism of Action

RGS_Inhibition GPCR GPCR G_protein Gαβγ GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Proteins G_alpha_GTP->Effector RGS RGS Protein G_alpha_GTP->RGS GAP Activity G_beta_gamma->Effector Inactive_G Gα-GDP RGS->Inactive_G CCG50014 This compound CCG50014->RGS Covalent Inhibition

Caption: Inhibition of RGS protein function by this compound.

Troubleshooting Logic for Unexpected Phenotype

Troubleshooting_Logic Start Unexpected Phenotype with this compound DoseResponse Dose-response correlate with RGS IC50? Start->DoseResponse OnTarget Likely On-Target Effect DoseResponse->OnTarget Yes OffTarget Potential Off-Target Effect DoseResponse->OffTarget No Orthogonal Test Orthogonal RGS Inhibitor OffTarget->Orthogonal SimilarPhenotype Similar Phenotype? Orthogonal->SimilarPhenotype SimilarPhenotype->OnTarget Yes NegativeControl Test Inactive Analog SimilarPhenotype->NegativeControl No NoPhenotype No Phenotype? NegativeControl->NoPhenotype NoPhenotype->OnTarget Yes Chemoproteomics Consider Chemoproteomics NoPhenotype->Chemoproteomics No

References

minimizing non-specific binding of CCG-50014

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of the RGS inhibitor, CCG-50014.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a potent and selective small molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a particularly high potency for RGS4.[1][2][3] It functions as a direct, irreversible inhibitor that covalently binds to cysteine residues located in an allosteric regulatory site on the RGS protein.[2][4][5] This binding action blocks the interaction between the RGS protein and activated Gα subunits, thereby prolonging G-protein signaling.[4][6]

Q2: What are the primary molecular targets of this compound?

A: The primary target of this compound is RGS4, for which it exhibits a nanomolar inhibitory concentration (IC₅₀ of 30 nM).[1][3][4][5] It also shows activity against other RGS proteins, including RGS8, RGS16, and RGS19, but with lower potency.[1][4][6] Notably, it does not have activity on RGS7 or on a mutated form of RGS4 that lacks the key cysteine residues in its RGS homology domain (RGS4Cys⁻).[1][4][6]

Q3: What is non-specific binding and why is it a potential issue for this compound?

A: Non-specific binding (NSB) refers to the unintended interaction of a compound with molecules or surfaces other than its intended target. For this compound, its mechanism involves covalent modification of cysteine residues.[4] While it is not considered a general cysteine alkylator, the reactive nature of the molecule raises the possibility of it binding to accessible cysteines on abundant, off-target proteins, which can lead to misleading experimental results or cellular toxicity.[4][5]

Q4: What are the critical negative controls to use in experiments with this compound?

A: To ensure that the observed effects are due to specific inhibition of the intended RGS target, the following controls are essential:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[4]

  • Inactive Mutant Control: The most crucial control is using a version of the target RGS protein where the reactive cysteine residues are mutated (e.g., RGS4Cys⁻). This compound shows no activity against this type of mutant, so any observed effect in its presence can be attributed to non-specific binding.[1][4][6]

  • Structurally Unrelated Inhibitor: Use a different, structurally distinct inhibitor of the same target to confirm that the biological phenotype is consistent. This helps to rule out effects caused by the specific chemical scaffold of this compound.[7][8]

Q5: How can I perform an initial assessment of non-specific binding in my assay?

A: A simple preliminary test is to run your analyte (the molecule you are measuring the interaction with) over a bare sensor surface or in a well without the immobilized ligand or target protein.[9] A significant signal in this control experiment indicates a high level of non-specific binding to the assay materials, which must be addressed through buffer optimization.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: The observed cellular phenotype is inconsistent with the known function of RGS4.

  • Possible Cause: This may be due to an off-target effect, where this compound is inhibiting another protein that is responsible for the observed phenotype.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations. An on-target effect should correlate with the known IC₅₀ for RGS4. Off-target effects often appear at higher concentrations.[7]

    • Validate with Target Knockdown: Use siRNA or CRISPR to reduce the expression of RGS4. If the resulting phenotype is the same as that observed with this compound treatment, it provides strong evidence for an on-target effect.

    • Use a Negative Control Cell Line: If possible, perform the experiment in a cell line that does not express the intended target (RGS4). If the effect persists, it is likely due to off-target interactions.[8]

Issue 2: High background signal is observed in a biochemical or binding assay (e.g., SPR, ELISA).

  • Possible Cause: Non-specific binding of this compound or the analyte to the plate, beads, or sensor surface. This is often caused by hydrophobic or electrostatic interactions.[9]

  • Troubleshooting Steps:

    • Add a Non-ionic Surfactant: Include a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 in your assay buffer to disrupt hydrophobic interactions.[9]

    • Include a Blocking Protein: Add Bovine Serum Albumin (BSA) (e.g., 0.1-1 mg/mL) to the buffer. BSA can bind to non-specific sites on surfaces and shield the analyte from unwanted interactions.[9][10]

    • Optimize Buffer Conditions: Adjust the pH and salt concentration (ionic strength) of the buffer. Modifying the pH can alter the charge of the analyte and surfaces, while increasing salt concentration can reduce electrostatic interactions.[9][10]

Issue 3: this compound demonstrates toxicity in cell-based assays at concentrations required for target inhibition.

  • Possible Cause: The toxicity could be an on-target effect (i.e., inhibition of RGS4 is detrimental to the cells) or an off-target effect (i.e., this compound is interacting with essential cellular machinery).

  • Troubleshooting Steps:

    • Determine Minimal Effective Concentration: Carefully titrate the concentration of this compound to find the lowest dose that achieves the desired on-target effect while minimizing toxicity.

    • Time-Course Experiment: Reduce the incubation time. Since this compound is an irreversible inhibitor, a shorter exposure may be sufficient to inhibit the target protein without causing significant toxicity.

    • Counter-Screening: Test the compound on a cell line that does not express RGS4. If toxicity persists, it is confirmed to be an off-target effect.[8]

Data Presentation

Table 1: Inhibitory Potency (IC₅₀) of this compound against various RGS Proteins

RGS ProteinIC₅₀ Value (µM)
RGS40.03
RGS190.12
RGS163.5
RGS811
RGS7>200
RGS4Cys⁻ (mutant)>200

Data sourced from Calbiochem product information sheet.[6]

Table 2: Summary of Strategies to Minimize Non-Specific Binding

StrategyParameterRecommended Starting ConditionsPurpose
Optimize Concentration This compound ConcentrationUse lowest effective dose (near IC₅₀)Minimize off-target binding
Buffer Modification pHTest a range around physiological pH (7.2-7.6)Reduce electrostatic interactions
Ionic Strength150 mM NaCl (physiological)Reduce electrostatic interactions
Non-ionic Surfactant0.05% Tween-20Reduce hydrophobic interactions
Blocking Agents Protein Blocker1 mg/mL BSABlock non-specific surface sites
Essential Controls Negative ControlRGS4Cys⁻ mutantDifferentiate specific from non-specific effects
Vehicle Controle.g., 0.1% DMSOAccount for solvent effects

Experimental Protocols

Protocol 1: Cellular Dose-Response Experiment to Determine EC₅₀

  • Cell Plating: Plate cells at a desired density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in fresh DMSO.[1] Create a series of dilutions in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Assay Readout: Perform the assay to measure the biological response of interest (e.g., second messenger levels, protein phosphorylation, gene expression).

  • Data Analysis: Plot the response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

Protocol 2: Washout Experiment to Confirm Irreversible Inhibition

  • Cell Treatment: Treat cells with a saturating concentration of this compound (e.g., 100 µM) and a vehicle control for a short period (e.g., 15-30 minutes).[4]

  • Washout: Remove the treatment medium. Wash the cells thoroughly three times with fresh, pre-warmed medium to remove any unbound compound.

  • Recovery/Incubation: Add fresh medium and incubate the cells for a desired period (e.g., 1, 4, or 24 hours). This allows for the potential recovery of signaling if the inhibition was reversible.

  • Stimulation & Readout: Stimulate the signaling pathway that RGS4 regulates and measure the cellular response.

  • Analysis: Compare the response in the this compound-treated cells to the vehicle-treated cells. If the inhibition persists after the washout and recovery period, it confirms the irreversible, covalent nature of the binding.[4]

Visualizations

RGS4_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein Gα(GDP)-βγ GPCR->G_protein Ligand G_active Gα-GTP G_protein->G_active GTP GDP G_active->G_protein GTP hydrolysis Effector Effector (e.g., PLCβ) G_active->Effector Response Cellular Response Effector->Response RGS4 RGS4 RGS4->G_active Accelerates GTPase Activity CCG50014 This compound CCG50014->RGS4

Caption: RGS4 signaling pathway and point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result or High Background Observed Check_Conc Is Concentration Optimized? Start->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Use_Controls Are Proper Controls Included? Check_Conc->Use_Controls Yes Dose_Response->Use_Controls Implement_Controls Implement Negative Controls (e.g., RGS4Cys- mutant) Use_Controls->Implement_Controls No Optimize_Buffer Is Buffer Optimized? Use_Controls->Optimize_Buffer Yes Implement_Controls->Optimize_Buffer Modify_Buffer Modify Buffer: - Add BSA / Tween-20 - Adjust pH / Salt Optimize_Buffer->Modify_Buffer No Validate Validate with Orthogonal Method (e.g., siRNA, 2nd Inhibitor) Optimize_Buffer->Validate Yes Modify_Buffer->Validate Conclusion_On_Target Result is Likely On-Target Validate->Conclusion_On_Target Phenotype Confirmed Conclusion_Off_Target Result is Likely Off-Target / NSB Validate->Conclusion_Off_Target Phenotype not Confirmed

Caption: Experimental workflow for troubleshooting non-specific binding.

Mitigation_Logic cluster_experimental Experimental Optimization cluster_controls Essential Controls Mitigation Minimizing Non-Specific Binding Opt_Conc Optimize Concentration (Use Lowest Effective Dose) Mitigation->Opt_Conc Opt_Buffer Optimize Buffer (pH, Salt, Additives) Mitigation->Opt_Buffer Neg_Control Use Negative Controls (e.g., RGS4Cys- mutant) Mitigation->Neg_Control Ortho_Val Orthogonal Validation (siRNA, 2nd Inhibitor) Mitigation->Ortho_Val

Caption: Logical relationships between strategies to mitigate NSB.

References

Technical Support Center: CCG-50014 Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the RGS4 inhibitor, CCG-50014, in cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, cell-permeable inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1][2][3] It acts as a direct, irreversible inhibitor by covalently binding to cysteine residues within an allosteric site on RGS4.[1][2] This binding blocks the interaction between RGS4 and Gα subunits, thereby inhibiting the GTPase-accelerating activity of RGS4.[3]

Q2: What is the IC50 of this compound for RGS4?

A2: The reported IC50 value of this compound for the inhibition of the RGS4-Gαo interaction is approximately 30 nM.[1][2]

Q3: Is this compound known to be cytotoxic?

A3: While the primary activity of this compound is the inhibition of RGS4, like many small molecule inhibitors, it may exhibit off-target effects or induce cytotoxicity at higher concentrations. The direct cytotoxic profile of this compound is not extensively reported in publicly available literature. Therefore, it is crucial for researchers to determine the cytotoxic concentration range for their specific cell line and experimental conditions.

Q4: What are the recommended cell viability assays for use with this compound?

A4: Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Neutral Red Uptake assays are suitable for assessing cell viability following treatment with this compound. These assays measure metabolic activity and lysosomal integrity, respectively, providing an indication of cell health.

Q5: How should I prepare a stock solution of this compound?

A5: this compound is soluble in DMSO.[2] For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of the compound in DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Troubleshooting Guides

Guide 1: Unexpectedly High or Low Cell Viability Readings
Potential Cause Troubleshooting Steps
Inaccurate this compound Concentration - Verify the initial stock solution concentration. - Prepare fresh dilutions for each experiment. - Ensure thorough mixing of the compound in the culture medium.
Solvent (DMSO) Toxicity - Include a vehicle control (cells treated with the same concentration of DMSO used for the highest this compound concentration). - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells.
Inconsistent Cell Seeding - Ensure a single-cell suspension before seeding. - Use a calibrated multichannel pipette for even cell distribution. - Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media.
Assay Interference - Phenol red in the culture medium can interfere with colorimetric readings. Consider using phenol red-free medium for the assay. - Some compounds can directly react with the assay reagents. Run a control with this compound in cell-free medium to check for direct effects on the assay reagents.
Incorrect Incubation Times - Optimize the incubation time for both the compound treatment and the assay reagent. - Ensure consistent timing across all plates and experimental repeats.
Guide 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Steps
Pipetting Errors - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent pipetting technique and speed.
"Edge Effect" in 96-well Plates - To minimize evaporation from the outer wells, which can concentrate the compound and affect cell growth, either avoid using the outermost wells for experimental samples or fill the surrounding wells with sterile PBS or medium to maintain humidity.
Cell Clumping - Ensure a homogeneous single-cell suspension during seeding by gentle but thorough trituration. - Consider using a cell-detaching agent that is gentle on your specific cell line.
Contamination - Regularly check cell cultures for any signs of microbial contamination. - Use sterile techniques throughout the experimental procedure.

Data Presentation

As specific cytotoxicity data for this compound is not widely published, a template for presenting experimentally determined data is provided below. Researchers should perform dose-response experiments to determine the 50% cytotoxic concentration (CC50) in their cell line of interest.

Cell Line Assay Type Incubation Time (hours) CC50 (µM)
e.g., HeLaMTT48[Experimental Value]
e.g., SH-SY5YNeutral Red72[Experimental Value]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cells in culture

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control wells (medium with DMSO) and no-cell control wells (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Neutral Red Uptake Assay

This protocol provides a general framework and should be adapted to your specific experimental needs.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cells in culture

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • Neutral Red solution (e.g., 50 µg/mL in sterile PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Neutral Red Staining:

    • After the treatment period, remove the treatment medium.

    • Add 100 µL of pre-warmed Neutral Red solution to each well.

    • Incubate for 2-3 hours at 37°C in a 5% CO2 incubator.

  • Washing and Destaining:

    • Carefully remove the Neutral Red solution.

    • Gently wash the cells with 150 µL of sterile PBS.

    • Remove the PBS and add 100 µL of destain solution to each well.

    • Shake the plate for 10 minutes at room temperature to extract the dye.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

Mandatory Visualization

Experimental Workflow for this compound Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture seed_plate Seed 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prepare_ccg Prepare this compound Dilutions prepare_ccg->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Viability Reagent (MTT/Neutral Red) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Absorbance incubate_reagent->read_plate analyze_data Analyze Data & Determine CC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound cytotoxicity.

Simplified RGS4-RhoA Signaling Pathway

RGS4_RhoA_Pathway GPCR GPCR G_alpha Gαq/11/12/13 (Active GTP-bound) GPCR->G_alpha Activation RhoGEF RhoGEF G_alpha->RhoGEF Activates RGS4 RGS4 RGS4->G_alpha Inactivates (GAP activity) CCG50014 This compound CCG50014->RGS4 Inhibits RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GDP-GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates Cell_Responses Cellular Responses (Cytoskeletal Rearrangement, Gene Expression, Proliferation) ROCK->Cell_Responses Phosphorylates Downstream Targets

Caption: RGS4's role in modulating RhoA signaling.

References

Technical Support Center: CCG-50014 Covalent Activity Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the covalent activity of CCG-50014, a potent and selective inhibitor of Regulator of G protein Signaling (RGS) proteins.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor that targets RGS proteins.[1][2] It specifically forms a covalent adduct with two cysteine residues located in an allosteric regulatory site on the RGS protein.[1][2] This binding inhibits the interaction between the RGS protein and Gα subunits, thereby modulating G-protein-coupled receptor (GPCR) signaling pathways.[1][3]

Q2: Is this compound a non-specific cysteine alkylator?

A2: No, this compound is not a general cysteine alkylator.[1][2] Studies have shown that it does not inhibit the activity of the cysteine protease papain, even at concentrations significantly higher than those required to inhibit RGS4 function.[1][2] It is also substantially more potent as an RGS4 inhibitor than general cysteine alkylators like N-ethylmaleimide or iodoacetamide.[1][2]

Q3: How can I be sure that the observed effects in my experiment are due to the specific covalent inhibition of my target RGS protein by this compound?

A3: To confirm the specificity of this compound's covalent activity, it is crucial to include proper negative controls in your experimental design. A key control is to use a mutant version of the target RGS protein where the cysteine residues targeted by this compound are replaced with another amino acid, such as alanine. This compound should show no or significantly reduced activity against this cysteine-deficient mutant.[1][4]

Q4: What is the potency and selectivity of this compound?

A4: this compound is a highly potent inhibitor of RGS4 with an IC50 of 30 nM.[2][3][4] It exhibits over 20-fold selectivity for RGS4 compared to other RGS proteins.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background or off-target effects observed. 1. This compound concentration may be too high, leading to non-specific interactions. 2. The experimental system may contain other proteins susceptible to covalent modification.1. Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits the target RGS protein without causing significant off-target effects. 2. Include a negative control compound that is structurally similar to this compound but lacks the reactive group for covalent binding. 3. Perform a papain activity assay to confirm that the observed effects are not due to general cysteine alkylation.
Inconsistent or no inhibition observed. 1. Degradation of this compound. 2. The target RGS protein may not be expressed or folded correctly. 3. The specific cysteine residues for covalent binding are not present or accessible in the target protein.1. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and store them properly.[4][5] 2. Verify the expression and integrity of the target RGS protein using techniques like Western blotting or mass spectrometry. 3. Confirm the presence of the target cysteine residues by sequencing. Test the activity of this compound on a wild-type RGS protein known to be inhibited by the compound as a positive control.
Difficulty in replicating results from the literature. 1. Differences in experimental conditions such as cell lines, protein constructs, or assay formats. 2. Variations in the purity of this compound.1. Carefully review and align your experimental protocol with the published literature. Pay close attention to details like incubation times, temperatures, and buffer compositions. 2. Ensure the use of high-purity this compound, as impurities can affect its activity.

Experimental Protocols

Protocol 1: Validating Specificity using a Cysteine-Deficient Mutant

This protocol is designed to confirm that the inhibitory activity of this compound is dependent on its covalent interaction with specific cysteine residues on the target RGS protein.

Methodology:

  • Protein Expression and Purification: Express and purify both the wild-type (WT) RGS protein and a mutant version where the target cysteine residues are substituted with alanines (RGS-Cys-).

  • Activity Assay: Use an appropriate assay to measure the activity of the RGS protein, such as a GTPase-Glo™ assay which measures the acceleration of GTP hydrolysis by Gα subunits.

  • Inhibition Experiment:

    • Pre-incubate both WT RGS and RGS-Cys- proteins with a range of this compound concentrations (e.g., 1 nM to 100 µM) for a defined period (e.g., 30 minutes) at room temperature.

    • Initiate the activity assay by adding the Gα subunit and GTP.

    • Measure the activity and calculate the percent inhibition for each concentration of this compound for both WT and mutant proteins.

  • Data Analysis: Plot the percent inhibition against the log concentration of this compound and determine the IC50 value for both proteins. A significant rightward shift in the IC50 curve for the RGS-Cys- mutant compared to the WT protein indicates that the covalent interaction with the cysteine residues is crucial for inhibition.

Protocol 2: Assessing Off-Target Cysteine Reactivity using a Papain Activity Assay

This protocol helps to rule out non-specific cysteine alkylation as the mechanism of action for this compound.

Methodology:

  • Reagents:

    • Papain (from papaya latex)

    • N-α-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate

    • This compound

    • Iodoacetamide (IA) as a positive control for a general cysteine alkylator.

  • Assay Procedure:

    • Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 6.2, containing 2 mM EDTA and 4 mM dithiothreitol).

    • Pre-incubate papain with various concentrations of this compound or iodoacetamide for 30 minutes at 37°C.

    • Initiate the reaction by adding the BAEE substrate.

    • Monitor the hydrolysis of BAEE by measuring the increase in absorbance at 253 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. This compound should not significantly inhibit papain activity at concentrations that effectively inhibit the target RGS protein, while iodoacetamide should show dose-dependent inhibition.[1]

Visualizations

Experimental_Workflow_for_CCG50014_Covalent_Activity_Control cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis WT_RGS Wild-Type RGS Protein Activity_Assay RGS Activity Assay (e.g., GTPase-Glo™) WT_RGS->Activity_Assay Mutant_RGS Cysteine-Deficient RGS Mutant Mutant_RGS->Activity_Assay CCG50014 This compound CCG50014->Activity_Assay Papain_Assay Papain Activity Assay CCG50014->Papain_Assay IC50_WT Determine IC50 for WT RGS Activity_Assay->IC50_WT WT Data IC50_Mutant Determine IC50 for Mutant RGS Activity_Assay->IC50_Mutant Mutant Data OffTarget_Conclusion Rule out Non-specific Cysteine Alkylation Papain_Assay->OffTarget_Conclusion Specificity_Conclusion Confirm Covalent Mechanism IC50_WT->Specificity_Conclusion IC50_Mutant->Specificity_Conclusion

Caption: Workflow for validating this compound's covalent activity.

Signaling_Pathway_Inhibition GPCR GPCR G_Protein G Protein (Gα-GDP/Gβγ) GPCR->G_Protein Activation G_Alpha_GTP Gα-GTP G_Protein->G_Alpha_GTP G_Beta_Gamma Gβγ G_Protein->G_Beta_Gamma G_Alpha_GTP->G_Protein GTP Hydrolysis Effector Downstream Effector G_Alpha_GTP->Effector Signal Transduction G_Beta_Gamma->Effector RGS RGS Protein RGS->G_Alpha_GTP Accelerates GTP Hydrolysis (Inhibition) CCG50014 This compound CCG50014->RGS Covalent Inhibition

Caption: Inhibition of RGS protein function by this compound.

References

interpreting unexpected results from CCG-50014 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the RGS protein inhibitor, CCG-50014.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a particularly high potency for RGS4.[1][2][3] It functions as a direct, cysteine-reactive irreversible inhibitor.[4] The molecule binds covalently to cysteine residues within an allosteric regulatory site on the RGS protein, rather than the direct Gα-protein interaction site.[1][2] This covalent modification locks the RGS protein in a conformation that is unable to bind to Gα subunits, thereby inhibiting its function.[1]

Q2: I am not seeing the expected inhibition of my RGS4-mediated signaling pathway. What are the possible causes?

A2: Several factors could contribute to a lack of observed effect:

  • Inadequate Concentration: Ensure you are using a concentration of this compound that is appropriate for your specific cell type and experimental conditions. While the IC50 for RGS4 in biochemical assays is in the nanomolar range (around 30 nM), higher concentrations may be required in cell-based assays to achieve sufficient intracellular concentrations.[1][2]

  • Compound Stability: this compound is typically dissolved in DMSO for stock solutions. Ensure your stock solution is fresh and has been stored correctly (at -20°C for up to 3 months).[4] Avoid repeated freeze-thaw cycles.[5] The compound's stability in your specific cell culture media over the course of your experiment should also be considered.

  • Cell Permeability: While described as cell-permeable, the efficiency of uptake can vary between cell lines.[4]

  • Presence of Cysteine Mutants: The inhibitory activity of this compound is dependent on the presence of specific cysteine residues in the RGS protein.[2] If you are using a mutated form of RGS4 lacking these cysteines, the inhibitor will not be effective.[2]

  • High Protein Concentration in Media: High concentrations of serum proteins in your culture media may bind to this compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if your experimental design allows.

Q3: My results suggest off-target effects. How can I investigate this?

A3: While this compound is reported to not be a general cysteine alkylator, its covalent mechanism of action raises the possibility of off-target interactions.[1] Here are some steps to investigate potential off-target effects:

  • Titrate the Concentration: Use the lowest effective concentration of this compound to minimize the likelihood of off-target binding.

  • Use a Cysteine-Deficient Mutant Control: A crucial control is to express a version of your RGS protein where the critical cysteine residues are mutated.[2] If this compound still produces the same effect in the presence of this mutant, it strongly suggests an off-target mechanism.

  • Phenotypic Comparison: Compare the cellular phenotype induced by this compound with that of a more established method for inhibiting the pathway, such as siRNA-mediated knockdown of RGS4.

  • Selectivity Profiling: Be aware that this compound has been shown to be even more potent against RGS14 (IC50 of 8 nM) than RGS4 (IC50 of 30 nM).[6] If your system expresses multiple RGS proteins, consider that the observed effects may be due to inhibition of other RGS family members.[6]

Q4: I am observing high levels of cell toxicity. What can I do to mitigate this?

A4: High cytotoxicity can confound your results. Consider the following:

  • Vehicle Control: Ensure that the concentration of the vehicle (typically DMSO) is not the source of toxicity. Keep the final DMSO concentration consistent across all conditions and as low as possible (ideally below 0.1%).

  • Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to find a concentration and duration of treatment that effectively inhibits the target without causing excessive cell death.

  • Cell Line Sensitivity: Different cell lines will have varying sensitivities to small molecule inhibitors. You may need to optimize the treatment conditions for your specific cell line.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against various RGS Proteins

RGS ProteinIC50 (µM)Assay Type
RGS40.03FCPIA
RGS190.12FCPIA
RGS163.5FCPIA
RGS811FCPIA
RGS7>200FCPIA
RGS4Cys⁻>200FCPIA
RGS140.008Not Specified

Data compiled from multiple sources.[4][6]

Experimental Protocols

Protocol 1: General Protocol for Cell-Based Assays

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock. Store at -20°C in small aliquots to avoid freeze-thaw cycles.[4][5]

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Incubation: Incubate the cells with this compound for the desired period. This will need to be optimized for your specific assay and cell type.

  • Assay: Following incubation, perform your desired downstream analysis (e.g., Western blot, reporter assay, immunofluorescence).

Protocol 2: RGS4 Membrane Translocation Assay in HEK293T Cells

This assay is used to confirm the cellular activity of this compound by observing its ability to inhibit the Gαo-dependent membrane translocation of RGS4.

  • Transfection: Co-transfect HEK293T cells with plasmids encoding for GFP-RGS4 and Gαo.

  • Compound Treatment: After allowing for protein expression (typically 24-48 hours), treat the cells with this compound at a suitable concentration (e.g., 10-100 µM, optimization may be required) or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for a predetermined time to allow for the inhibitor to take effect.

  • Imaging: Visualize the subcellular localization of GFP-RGS4 using fluorescence microscopy. In control cells, GFP-RGS4 should co-localize with Gαo at the plasma membrane. In this compound treated cells, this membrane localization should be reduced or absent, with GFP-RGS4 appearing more diffuse in the cytoplasm.

Mandatory Visualizations

G_Protein_Signaling_and_RGS_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein 2. GDP/GTP Exchange G_protein_active Gα(GTP) + Gβγ G_protein->G_protein_active G_protein_active->G_protein 4. GTP Hydrolysis (GAP Activity) Effector Downstream Effector G_protein_active->Effector 3. Signaling RGS4 RGS4 RGS4->G_protein_active Accelerates GTP Hydrolysis CCG50014 This compound CCG50014->RGS4 Inhibits Ligand Ligand Ligand->GPCR 1. Activation

Caption: G-Protein signaling cycle and the inhibitory action of this compound on RGS4.

troubleshooting_workflow start Unexpected Result (e.g., No Effect, High Toxicity) check_protocol Verify Experimental Protocol (Concentration, Incubation Time, etc.) start->check_protocol check_reagents Check Reagent Quality (this compound Stock, Cell Health) start->check_reagents optimize_conditions Optimize Experimental Conditions (Dose-Response, Time-Course) check_protocol->optimize_conditions check_reagents->optimize_conditions off_target_investigation Investigate Off-Target Effects optimize_conditions->off_target_investigation If issues persist cys_mutant_control Use Cysteine-Deficient RGS4 Mutant Control off_target_investigation->cys_mutant_control siRNA_comparison Compare with RGS4 siRNA Knockdown Phenotype off_target_investigation->siRNA_comparison selectivity_check Consider Inhibition of other RGS Proteins (e.g., RGS14) off_target_investigation->selectivity_check resolution Interpret Results with Additional Controls cys_mutant_control->resolution siRNA_comparison->resolution selectivity_check->resolution

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

CCG-50014 stability in different assay buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of CCG-50014 in various assay buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare stock solutions in fresh, high-quality DMSO to minimize moisture absorption, which can reduce solubility.[1] The compound is insoluble in water and ethanol.[2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, solid this compound should be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to one year.[1][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]

Q3: How stable is this compound in aqueous assay buffers?

A3: Specific quantitative stability data for this compound in various aqueous assay buffers is not extensively published. However, this compound contains a thiadiazolidinedione ring. While some compounds with a similar thiazolidinedione ring structure have shown susceptibility to hydrolysis in aqueous solutions, their stability is highly dependent on the specific chemical substitutions on the ring. One study on a related compound showed it to be stable in Hanks' Balanced Salt Solution (HBSS) for at least 48 hours. Given that most biochemical assays are performed over a shorter duration, this compound is expected to have sufficient stability for typical experimental use when diluted from a DMSO stock into an aqueous buffer. It is, however, good practice to prepare fresh dilutions in aqueous buffer for each experiment.

Q4: this compound is a covalent inhibitor targeting cysteine residues. Should I include reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in my assay buffer?

A4: The inclusion of thiol-containing reducing agents such as DTT or β-mercaptoethanol in your assay buffer is a critical consideration. Since this compound is an electrophilic compound that covalently modifies cysteine residues, it can also react with these reducing agents.[3] This can lead to a reduction in the effective concentration of this compound available to bind to its protein target, potentially resulting in an underestimation of its potency (higher IC50 value). Therefore, it is generally recommended to avoid or minimize the concentration of thiol-based reducing agents in the assay buffer when working with this compound. If a reducing agent is necessary to maintain the activity of your target protein, consider using a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected potency (High IC50) 1. Degradation of this compound: The compound may have degraded due to improper storage or prolonged incubation in an incompatible aqueous buffer. 2. Reaction with buffer components: Thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) in the assay buffer are reacting with this compound.[3] 3. Inaccurate concentration: Errors in serial dilutions or precipitation of the compound upon dilution into aqueous buffer.1. Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C). Prepare fresh dilutions of this compound in assay buffer immediately before each experiment. 2. Omit thiol-based reducing agents from the assay buffer. If a reducing agent is essential for protein stability, use a non-thiol reducing agent such as TCEP. A final concentration of 100-500 µM TCEP is often sufficient. 3. Verify the dilution series calculations. Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects your assay (typically <1%). Visually inspect for any precipitation after dilution.
High background signal or assay interference 1. Compound precipitation: this compound has low aqueous solubility and may precipitate at higher concentrations in the final assay buffer. 2. Non-specific binding: The compound may be interacting with other components of the assay system.1. Determine the solubility limit of this compound in your specific assay buffer. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the buffer to improve solubility, if compatible with your assay. 2. Include appropriate controls, such as performing the assay with a cysteine-mutated version of the target protein, to confirm that the observed activity is due to specific covalent modification.[1]
No observable inhibition 1. Inactive compound: The this compound stock may have degraded. 2. Presence of high concentrations of nucleophiles: High concentrations of primary amines (e.g., Tris buffer) or thiols in the buffer could be quenching the reactive group of this compound.1. Test the activity of your this compound stock in a validated positive control experiment. 2. If possible, switch to a buffer with a non-nucleophilic buffering agent, such as HEPES or phosphate. As mentioned previously, avoid high concentrations of thiol-based reducing agents.

Experimental Protocols

Representative Assay Buffer for RGS Protein Studies

A suitable assay buffer for studying the interaction of this compound with RGS proteins, based on a published flow cytometry protein interaction assay (FCPIA), is as follows:

  • 20 mM HEPES

  • 100 mM NaCl

  • 500 µM TCEP (Tris(2-carboxyethyl)phosphine)

  • Adjust to a physiological pH (e.g., 7.4)

This buffer composition provides a stable pH environment and includes a non-thiol reducing agent (TCEP) to maintain protein integrity without directly competing with the covalent inhibitor.

Visualizations

Signaling_Pathway This compound Signaling Pathway Inhibition GPCR GPCR Activation G_Protein Gα-GTP (Active) GPCR->G_Protein Promotes Downstream Downstream Signaling G_Protein->Downstream Activates G_Protein_Inactive Gα-GDP (Inactive) G_Protein->G_Protein_Inactive GTP Hydrolysis RGS4 RGS4 RGS4->G_Protein Inactivates (GAP activity) RGS4->G_Protein_Inactive Accelerates CCG50014 This compound CCG50014->RGS4 Covalently Inhibits

Caption: Inhibition of RGS4-mediated Gα inactivation by this compound.

Experimental_Workflow General Workflow for Testing this compound Activity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare this compound Stock in DMSO Dilute Serially Dilute this compound in Assay Buffer Stock->Dilute Buffer Prepare Assay Buffer (e.g., HEPES, NaCl, TCEP) Buffer->Dilute Protein Prepare Target Protein (e.g., RGS4) Incubate Incubate Protein with Diluted this compound Protein->Incubate Dilute->Incubate Add_Substrate Add Substrate / Binding Partner Incubate->Add_Substrate Measure Measure Assay Signal (e.g., Fluorescence, Luminescence) Add_Substrate->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: A typical experimental workflow for evaluating this compound inhibitory activity.

Troubleshooting_Logic Troubleshooting Logic for Low Potency Start Low Potency or Inconsistent Results Check_Buffer Does buffer contain DTT/β-ME? Start->Check_Buffer Check_Prep Is this compound dilution prepared fresh? Check_Buffer->Check_Prep No Sol_Remove_Thiol Action: Replace with TCEP or omit reducing agent Check_Buffer->Sol_Remove_Thiol Yes Check_Solubility Is there evidence of precipitation? Check_Prep->Check_Solubility Yes Sol_Fresh_Prep Action: Prepare fresh dilutions before each use Check_Prep->Sol_Fresh_Prep No Sol_Modify_Buffer Action: Lower compound conc. or add detergent Check_Solubility->Sol_Modify_Buffer Yes Further_Investigate Further Investigation Needed (e.g., compound integrity, assay setup) Check_Solubility->Further_Investigate No Sol_Remove_Thiol->Check_Prep Sol_Fresh_Prep->Check_Solubility Sol_Modify_Buffer->Further_Investigate

Caption: A logical flow for troubleshooting low potency issues with this compound.

References

addressing CCG-50014 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with CCG-50014, with a specific focus on addressing its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after I dilute it into my aqueous buffer or cell culture medium?

A1: this compound is a hydrophobic molecule with very low solubility in water.[1] Precipitation typically occurs when a concentrated stock solution (usually in DMSO) is diluted into an aqueous environment, causing the compound to fall out of solution as it exceeds its aqueous solubility limit. This limit is estimated to be around 200 μM.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for creating a high-concentration primary stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO).[1] It is highly soluble in DMSO, with reported concentrations ranging from 50 mg/mL to 63 mg/mL.[1] It is crucial to use fresh, high-quality, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[1]

Q3: How can I prepare my working solutions to avoid precipitation during my experiment?

A3: The key is to perform serial dilutions and ensure vigorous mixing. Never dilute the high-concentration DMSO stock directly into a large volume of aqueous buffer. First, create an intermediate dilution in 100% DMSO. Then, add this intermediate stock to your final aqueous solution while vortexing or stirring to facilitate rapid dispersal. Additionally, ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to minimize solvent effects on your biological system.

Q4: What is the maximum final concentration of this compound I can use in an aqueous-based assay?

A4: While the theoretical aqueous solubility limit is approximately 200 μM, it is advisable to work at concentrations well below this to ensure the compound remains fully dissolved throughout your experiment.[2] The optimal concentration will depend on the specific buffer system, protein concentration, and temperature. A pilot solubility test in your specific assay buffer is recommended.

Q5: My compound precipitated in the well during my cell-based assay. Are my results still valid?

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility Data

Solvent Reported Solubility Source(s)
DMSO 63 mg/mL (~199 mM) [1]
DMSO 62.5 mg/mL (~197 mM) [4]
DMSO 50 mg/mL (~158 mM)
Water Insoluble [1]
Ethanol Insoluble [1]

| Aqueous Buffer | ~200 µM (Solubility Limit) |[2] |

Table 2: Inhibitory Activity (IC₅₀)

Target Protein IC₅₀ Value Source(s)
RGS4 30 nM [1][5][6]
RGS19 0.12 µM [1]
RGS16 3.5 µM [1]
RGS8 11 µM [1]
RGS7 >200 µM

| RGS4Cys⁻ (mutant) | >200 µM |[1] |

Experimental Protocols

Protocol: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol describes the preparation of a 10 µM final working solution from a 10 mM DMSO stock.

  • Prepare Primary Stock (10 mM):

    • Weigh the required amount of solid this compound powder.

    • Add the appropriate volume of fresh, anhydrous 100% DMSO to achieve a 10 mM concentration (Molecular Weight: 316.35 g/mol ).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][7]

  • Prepare Intermediate Dilution (1 mM):

    • Thaw one aliquot of the 10 mM primary stock.

    • In a sterile microcentrifuge tube, dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock solution (e.g., add 10 µL of 10 mM stock to 90 µL of 100% DMSO).

    • Vortex to mix thoroughly.

  • Prepare Final Working Solution (10 µM):

    • Pre-warm your final aqueous solution (e.g., cell culture medium) to the experimental temperature (e.g., 37°C).

    • To prepare a 1 mL final solution, add 10 µL of the 1 mM intermediate stock to 990 µL of the pre-warmed aqueous solution. Crucially, add the DMSO stock to the aqueous solution while the tube is being actively vortexed or stirred. This ensures rapid dispersal and prevents localized high concentrations that lead to precipitation.

    • This results in a final concentration of 10 µM this compound in a solution containing 1% DMSO. If a lower DMSO concentration is required, a more dilute intermediate stock should be prepared.

    • Visually inspect the solution for any signs of cloudiness or precipitate. If observed, the concentration is too high for your specific conditions.

Visual Guides

Troubleshooting Precipitation

The following workflow provides a step-by-step guide to diagnosing and solving this compound precipitation issues.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 start Precipitation Observed in Aqueous Solution c1 Is the final concentration below 200 µM? start->c1 s1 Solution: Reduce final concentration. Perform dose-response to find solubility limit in your assay. c1->s1 No c2 Was the DMSO stock added to aqueous buffer while vortexing/stirring? c1->c2 Yes s2 Solution: Improve mixing technique. Add DMSO stock dropwise to vigorously stirred buffer. c2->s2 No c3 Was a serial dilution (intermediate stock) performed? c2->c3 Yes s3 Solution: Avoid large dilution factors. Create an intermediate stock in 100% DMSO first. c3->s3 No end_node Consider buffer components. High salt or protein content may reduce solubility. Test in a simpler buffer system. c3->end_node Yes

Caption: Troubleshooting workflow for this compound precipitation.

Signaling Pathway: Mechanism of this compound Action

This diagram illustrates how this compound inhibits Regulator of G-protein Signaling (RGS) proteins to modulate G-protein signaling.

G cluster_GPCR Plasma Membrane GPCR GPCR G_protein Gα(GDP)-βγ (Inactive) GPCR->G_protein Signal G_protein_active Gα(GTP) (Active) G_protein->G_protein_active GTP exchange G_protein_active->G_protein GTP Hydrolysis (GAP activity) Downstream Downstream Effectors G_protein_active->Downstream Signal Propagation RGS4 RGS4 RGS4->G_protein Accelerates CCG This compound CCG->RGS4 Covalent Inhibition

Caption: this compound inhibits RGS4, prolonging Gα-GTP signaling.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in CCG-50014 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in assays involving the RGS4 inhibitor, CCG-50014.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1] It functions as a covalent, irreversible inhibitor by forming a disulfide bond with specific cysteine residues within the RGS4 protein.[1][2] This covalent modification prevents RGS4 from binding to activated Gα subunits (primarily Gαi and Gαq), thereby prolonging G-protein signaling.[3][4][5]

Q2: What is the significance of the covalent and irreversible nature of this compound in assay design?

The covalent and irreversible binding of this compound means that pre-incubation of the inhibitor with the RGS4 protein is a critical step to allow for the covalent bond to form. The duration of this pre-incubation can significantly impact the observed potency (IC50). Unlike non-covalent inhibitors, the effect of this compound is not easily reversible by washing, which is an important consideration for cell-based assays.[6][7][8]

Q3: Why am I observing a low signal-to-noise ratio in my this compound assay?

A low signal-to-noise ratio can be caused by a variety of factors, including suboptimal reagent concentrations, inappropriate buffer conditions, high background fluorescence, or issues with instrumentation. Specific troubleshooting strategies are detailed in the guide below.

Q4: What types of assays are suitable for characterizing this compound activity?

Commonly used assays include biochemical assays that measure the GTPase activity of Gα subunits in the presence of RGS4, and cell-based assays that monitor downstream signaling events, such as calcium mobilization.[9][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays and provides potential solutions.

Issue 1: High Background Signal
Potential Cause Recommended Solution
Autofluorescence from media or compounds Use phenol red-free media for cell-based assays. Screen this compound and other compounds for intrinsic fluorescence at the assay wavelengths.
Non-specific binding of detection reagents Increase the number and stringency of wash steps. Include a blocking agent (e.g., 0.1% BSA) in the assay buffer.
Contaminated reagents Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers.
High concentration of fluorescent probe Titrate the fluorescent probe to determine the optimal concentration that provides a good signal without excessive background.
Issue 2: Low Signal Intensity
Potential Cause Recommended Solution
Suboptimal enzyme or protein concentration Titrate the concentrations of RGS4 and Gα subunit to find the optimal ratio for a robust signal.[12][13]
Insufficient pre-incubation time with this compound Increase the pre-incubation time of RGS4 with this compound to allow for complete covalent bond formation. Test a time course (e.g., 15, 30, 60 minutes).
Inactive protein Verify the activity of RGS4 and Gα proteins using a positive control. Ensure proper storage and handling of proteins.
Inappropriate buffer conditions Optimize the pH, ionic strength, and co-factors (e.g., MgCl2) in the assay buffer.[9][14]
Issue 3: High Well-to-Well Variability
Potential Cause Recommended Solution
Inaccurate pipetting Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or automated liquid handler.
Edge effects in microplates Avoid using the outer wells of the plate. Fill the outer wells with sterile water or PBS to create a humidity barrier.
Cell clumping or uneven seeding Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding to ensure even distribution.
Temperature gradients Allow plates to equilibrate to the assay temperature before adding reagents and starting the measurement.

Experimental Protocols

Protocol 1: In Vitro Single-Turnover GTPase Assay

This protocol measures the ability of this compound to inhibit RGS4-stimulated GTP hydrolysis by a Gα subunit.

Materials:

  • Purified recombinant RGS4 protein

  • Purified recombinant Gαi or Gαq protein

  • This compound

  • [γ-³²P]GTP

  • GTPase Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.05% C₁₂E₁₀

  • Stop Solution: 5% activated charcoal in 50 mM NaH₂PO₄

  • 96-well microplate

  • Scintillation counter

Procedure:

  • Prepare Gα-[γ-³²P]GTP: In the absence of Mg²⁺, incubate Gα protein with a 10-fold molar excess of [γ-³²P]GTP for 20 minutes at 30°C to allow for nucleotide exchange. Place on ice.

  • Pre-incubation of RGS4 and this compound: In a separate set of tubes on ice, pre-incubate RGS4 with varying concentrations of this compound (or vehicle control) in GTPase Assay Buffer for 30 minutes.

  • Initiate the reaction: In a 96-well plate, add the RGS4/CCG-50014 mixture. Start the reaction by adding the Gα-[γ-³²P]GTP complex. The final concentrations should be in the low nanomolar range for RGS4 and Gα.

  • Incubation: Incubate the plate at 30°C.

  • Stop the reaction: At various time points (e.g., 0, 1, 2, 5, 10 minutes), stop the reaction by adding an equal volume of ice-cold Stop Solution.

  • Separate free phosphate: Centrifuge the plate at 3000 x g for 10 minutes to pellet the charcoal with the bound, unhydrolyzed [γ-³²P]GTP.

  • Measure released ³²Pi: Transfer an aliquot of the supernatant to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of ³²Pi released at each time point and determine the initial rate of GTP hydrolysis. Plot the rate of hydrolysis against the concentration of this compound to determine the IC50.

Protocol 2: Cell-Based Calcium Mobilization Assay

This protocol measures the effect of this compound on Gαq-coupled receptor signaling, which results in the release of intracellular calcium.[10][11][15]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for a Gαq-coupled GPCR

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Rhod-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Agonist for the expressed GPCR

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well black, clear-bottom plate and grow overnight.

  • Transfection (if necessary): If the cells do not endogenously express the target GPCR, transfect them with the appropriate expression vector and allow for expression for 24-48 hours.

  • Compound Pre-incubation: Treat the cells with varying concentrations of this compound (or vehicle control) and incubate for 1-2 hours to allow for cell penetration and covalent modification of RGS4.

  • Dye Loading: Remove the media containing this compound and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash: Gently wash the cells with Assay Buffer to remove excess dye.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence for a few seconds.

  • Agonist Injection: Inject the GPCR agonist and continue to record the fluorescence signal for 1-2 minutes to capture the calcium transient.

  • Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium mobilization. Calculate the peak fluorescence response for each well. Plot the response against the concentration of this compound to determine its inhibitory effect.

Visualizations

RGS4_Signaling_Pathway GPCR GPCR (e.g., M3-muscarinic receptor) G_protein Heterotrimeric G-protein (Gαq/11βγ) GPCR->G_protein Activates Agonist Agonist Agonist->GPCR Binds G_alpha_GTP Gαq-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) G_alpha_GTP->PLC Activates RGS4 RGS4 G_alpha_GTP->RGS4 Binds G_alpha_GDP Gαq-GDP G_alpha_GTP->G_alpha_GDP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Induces RGS4->G_alpha_GTP Accelerates GTP hydrolysis (GAP) CCG50014 This compound CCG50014->RGS4 Irreversibly inhibits

Caption: RGS4 signaling pathway and the inhibitory action of this compound.

troubleshooting_workflow start Low Signal-to-Noise Ratio check_signal Is the signal low? start->check_signal check_background Is the background high? check_signal->check_background No low_signal_solutions Troubleshoot Low Signal: - Increase protein concentrations - Optimize pre-incubation time - Check protein activity - Optimize buffer check_signal->low_signal_solutions Yes high_bg_solutions Troubleshoot High Background: - Use phenol red-free media - Check for compound fluorescence - Increase wash steps - Titrate fluorescent probe check_background->high_bg_solutions Yes re_evaluate Re-evaluate S/N Ratio check_background->re_evaluate No low_signal_solutions->re_evaluate high_bg_solutions->re_evaluate

Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.

References

Technical Support Center: CCG-50014 & Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RGS4 inhibitor, CCG-50014. The primary focus is on the impact of reducing agents on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: My this compound activity is lower than expected. What could be the cause?

A1: One common reason for reduced this compound activity is the presence of reducing agents, such as Dithiothreitol (DTT) or β-mercaptoethanol (BME), in your assay buffer. This compound is a covalent inhibitor that targets cysteine residues on RGS proteins.[1] Reducing agents can interfere with this covalent modification, leading to a decrease in inhibitory potency.

Q2: How do reducing agents interfere with this compound?

A2: this compound forms a disulfide bond with cysteine residues on its target protein.[1] Reducing agents can cleave this disulfide bond, reversing the inhibitory effect of this compound.[1][2] This leads to a higher IC50 value, indicating reduced potency of the inhibitor.

Q3: I need to use a reducing agent in my assay to maintain my protein's stability. What should I do?

A3: If a reducing agent is essential for your experiment, you may need to perform a dose-response experiment to determine the new, higher IC50 of this compound in the presence of that specific concentration of the reducing agent. It is also advisable to test different reducing agents, as their impact on this compound activity may vary.[3][4] Consider using the lowest effective concentration of the reducing agent.

Q4: Is the effect of reducing agents on this compound reversible?

A4: Yes, the inhibitory effect of this compound that is lost in the presence of a reducing agent can be partially restored by washing away the reducing agent.[2] This indicates that the covalent bond formed by this compound can be disrupted by the reducing agent and potentially reformed upon its removal.

Q5: Are there alternatives to DTT or BME that might have less of an impact on this compound activity?

A5: While DTT and BME are commonly used, other reducing agents like TCEP (tris(2-carboxyethyl)phosphine) or reduced glutathione (GSH) could be considered.[3][4] However, the compatibility of these alternatives with your specific assay and their effect on this compound would need to be empirically determined.

Data Presentation

The presence of reducing agents is expected to increase the IC50 value of this compound, signifying a decrease in its inhibitory potency. The following table provides a conceptual representation of this effect.

Reducing AgentConcentrationExpected this compound IC50 (nM)
None-~30
DTT1 mM> 30 (Significant Increase)
β-mercaptoethanol5 mM> 30 (Significant Increase)

Note: The exact IC50 values will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol: In Vitro RGS4 GTPase-Glo™ Assay

This protocol is adapted from commercially available GTPase-Glo™ assays and is suitable for measuring the GTPase-activating protein (GAP) activity of RGS4.

Materials:

  • Recombinant human RGS4 protein

  • Recombinant Gα subunit (e.g., Gαi1)

  • GTPase-Glo™ Reagent (Promega)

  • GTPase/GAP Buffer (Promega)

  • This compound

  • Reducing agents (DTT, BME)

  • 96-well white assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X GTPase-GTP solution containing GTPase (e.g., Ras) in GTPase/GAP Buffer with 1mM DTT (if required for protein stability, be aware of its effects on this compound).

    • Prepare serial dilutions of this compound in GTPase/GAP Buffer, with and without the reducing agent to be tested.

  • Reaction Setup:

    • Add 5 µL of the 2X GTPase-GTP solution to the wells of a 96-well plate.

    • Add 2.5 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Initiate the reaction by adding 2.5 µL of a solution containing RGS4 and GTP to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes.

  • Detection:

    • Add 10 µL of reconstituted GTPase-Glo™ Reagent to each well.

    • Mix briefly and incubate for 30 minutes at room temperature.

    • Add 20 µL of Detection Reagent to each well.

    • Incubate for 5-10 minutes at room temperature.

  • Measurement:

    • Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the GTPase activity.

Mandatory Visualizations

RGS4_Signaling_Pathway GPCR GPCR G_protein G Protein (Gαβγ) GPCR->G_protein Ligand Binding G_alpha_GTP Gα-GTP (Active) G_protein->G_alpha_GTP GTP/GDP Exchange G_alpha_GDP Gα-GDP (Inactive) G_alpha_GTP->G_alpha_GDP GTP Hydrolysis Effector Effector G_alpha_GTP->Effector Signal Transduction RGS4 RGS4 RGS4->G_alpha_GTP Accelerates GTP Hydrolysis CCG50014 This compound CCG50014->RGS4 Inhibits Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->CCG50014 Inactivates

Caption: RGS4 Signaling Pathway and Points of Intervention.

Troubleshooting_Workflow Start Start: Unexpectedly Low This compound Activity Check_Buffer Check Assay Buffer for Reducing Agents (DTT, BME) Start->Check_Buffer Reducing_Agent_Present Reducing Agent Present? Check_Buffer->Reducing_Agent_Present No_Reducing_Agent No Reducing Agent Reducing_Agent_Present->No_Reducing_Agent No Optimize_RA Optimize Reducing Agent: - Lower Concentration - Test Alternatives (TCEP, GSH) Reducing_Agent_Present->Optimize_RA Yes Other_Factors Investigate Other Factors: - Compound Integrity - Protein Activity - Assay Conditions No_Reducing_Agent->Other_Factors Proceed Proceed with Experiment Other_Factors->Proceed Reconfirm_IC50 Re-determine this compound IC50 with Optimized Reducing Agent Optimize_RA->Reconfirm_IC50 Reconfirm_IC50->Proceed

Caption: Troubleshooting Workflow for Low this compound Activity.

References

Technical Support Center: Ensuring Complete Removal of Unbound CCG-50014

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete removal of unbound CCG-50014 from experimental systems. This compound is a potent, selective, and irreversible inhibitor of Regulator of G-protein Signaling 4 (RGS4), which functions by forming a covalent bond with cysteine residues on the protein.[1] Consequently, the primary challenge in experiments is not the removal of the bound inhibitor, but ensuring that all unbound, free this compound is eliminated from the sample to prevent confounding downstream effects.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unbound this compound?

A1: Unbound this compound can interact non-specifically with other components in your experimental system, leading to off-target effects and misinterpretation of results. Since this compound is a reactive small molecule, its presence, even in trace amounts, could interfere with subsequent assays or cellular processes.

Q2: What are the primary methods for removing unbound this compound from a protein sample?

A2: The two most effective and commonly used methods are dialysis and size exclusion chromatography (SEC). Both techniques separate molecules based on size, which is ideal for separating the small this compound molecule (Molecular Weight: 316.35 g/mol ) from much larger protein targets.

Q3: How do I choose between dialysis and size exclusion chromatography?

A3: The choice depends on your specific experimental needs. Dialysis is a gentle method suitable for sensitive proteins and can achieve a very high degree of purification with multiple buffer changes, though it is a slower process.[2][3] Size exclusion chromatography is much faster and can also be used for buffer exchange, but may result in some sample dilution.[1][4][5]

Q4: How can I verify that all unbound this compound has been removed?

A4: Highly sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are recommended for detecting and quantifying any residual unbound this compound in your protein sample.[6][7][8]

Troubleshooting Guides

Issue 1: Suspected residual unbound this compound in the sample after purification.
Possible Cause Troubleshooting Step
Insufficient Dialysis Increase the number of buffer changes and/or the volume of the dialysis buffer. A sample-to-buffer volume ratio of 1:200 with three buffer changes can theoretically reduce the contaminant concentration by a factor of 8 x 106.[9] Ensure continuous stirring of the dialysis buffer to maintain the concentration gradient.[3]
Inappropriate Dialysis Membrane Verify that the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is appropriate for your target protein, ensuring it is small enough to retain the protein while allowing this compound to pass through freely. A general rule is to choose an MWCO that is at least 2-3 times smaller than the molecular weight of your protein.[10]
Incorrect Size Exclusion Chromatography (SEC) Column Ensure the SEC column's fractionation range is suitable for separating your protein from a small molecule of ~316 Da. The protein should elute in the void volume or early fractions, while this compound should be retained and elute much later.[4][11]
Sample Overload on SEC Column Reduce the sample volume or concentration to avoid overloading the column, which can lead to poor separation.
Issue 2: Protein precipitation or loss of activity after removal of unbound this compound.
Possible Cause Troubleshooting Step
Harsh Buffer Conditions Ensure the buffer used for dialysis or SEC is compatible with your protein's stability (pH, ionic strength).
Protein Adsorption to Dialysis Membrane Consider using a dialysis membrane with low protein binding properties. Pre-wetting the membrane according to the manufacturer's instructions can also help minimize protein loss.[9][10]
Sample Dilution during SEC If sample dilution is a concern, you can concentrate the protein sample after SEC using methods like ultrafiltration.

Experimental Protocols

Protocol 1: Removal of Unbound this compound by Dialysis

This protocol is designed for the efficient removal of unbound this compound from a protein solution.

Materials:

  • Protein sample containing this compound

  • Dialysis tubing or cassette with an appropriate MWCO

  • Dialysis buffer (compatible with the target protein)

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-wetting in the dialysis buffer.

  • Carefully load the protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Securely clamp the tubing or seal the cassette.

  • Place the dialysis bag/cassette in a beaker containing a large volume of cold dialysis buffer (e.g., 200 times the sample volume).[9]

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times. For maximal removal, an overnight dialysis after the second buffer change is recommended.

  • After the final buffer change, retrieve the sample from the dialysis tubing/cassette.

Protocol 2: Removal of Unbound this compound by Size Exclusion Chromatography (SEC)

This protocol provides a rapid method for separating unbound this compound from a protein sample.

Materials:

  • Protein sample containing this compound

  • Size exclusion chromatography column with a low molecular weight fractionation range

  • SEC running buffer (compatible with the target protein)

  • Chromatography system (e.g., FPLC or HPLC)

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the running buffer.

  • Filter the protein sample through a 0.22 µm filter to remove any precipitates.

  • Inject the filtered sample onto the equilibrated column.

  • Run the chromatography at a flow rate appropriate for the column and protein.

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Collect fractions corresponding to the protein peak, which should elute well before the small molecule peak of this compound.

  • Pool the fractions containing the purified protein.

Protocol 3: Verification of Unbound this compound Removal by LC-MS/MS

This protocol outlines a general approach for the sensitive detection and quantification of residual this compound.

Materials:

  • Purified protein sample (after dialysis or SEC)

  • This compound standard solutions for calibration curve

  • LC-MS/MS system

  • Appropriate solvents for mobile phase

Procedure:

  • Sample Preparation: Precipitate the protein from the sample using a suitable method (e.g., acetone or trichloroacetic acid precipitation) to separate the protein from any remaining small molecules in the solution. Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis:

    • Develop an LC method that can effectively separate this compound from other small molecules in the sample.

    • Set up the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound and its fragments (for MS/MS).

    • Inject the prepared supernatant and the this compound standard solutions.

  • Data Analysis:

    • Generate a standard curve from the peak areas of the this compound standards.

    • Determine the concentration of any residual this compound in the sample by comparing its peak area to the standard curve. The concentration should be below the limit of detection or a pre-defined acceptable level.

Quantitative Data Summary

Removal Method Key Parameters Expected Efficiency Reference
Dialysis Sample to Buffer Volume Ratio: 1:200Single buffer change: ~200-fold reduction in unbound small molecule concentration.[9]
Three buffer changes (1:200 each)Up to 8 x 106-fold reduction in unbound small molecule concentration.[9]
Size Exclusion Chromatography Appropriate column selectionHigh efficiency of separation between protein and small molecules. Quantitative removal depends on column length, bead size, and flow rate.[1][4][11]

Visualizations

RGS4 Signaling Pathway and Inhibition by this compound

RGS4_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein Gα(GDP)-βγ GPCR->G_protein 2. GDP/GTP Exchange G_active Gα(GTP) + βγ G_protein->G_active G_active->G_protein 4. GTP Hydrolysis (Inactivation) Effector Effector Protein G_active->Effector 3. Signaling Response Cellular Response Effector->Response Ligand Ligand Ligand->GPCR RGS4 RGS4 RGS4->G_active Accelerates Inactivation CCG50014 This compound CCG50014->RGS4

Caption: Inhibition of RGS4 by this compound prolongs G-protein signaling.

Experimental Workflow for Removal and Verification of Unbound this compound

Experimental_Workflow cluster_treatment Step 1: Treatment cluster_removal Step 2: Removal of Unbound Inhibitor cluster_verification Step 3: Verification cluster_downstream Step 4: Downstream Application start Target Protein incubation Incubate with This compound start->incubation mixture Protein-CCG-50014 (Bound & Unbound) incubation->mixture dialysis Dialysis mixture->dialysis Option A sec Size Exclusion Chromatography (SEC) mixture->sec Option B purified_protein Purified Protein (Bound this compound) dialysis->purified_protein sec->purified_protein analysis LC-MS/MS Analysis of Supernatant purified_protein->analysis result Quantify Residual Unbound this compound analysis->result downstream Proceed to Downstream Assays result->downstream If removal is complete

Caption: Workflow for covalent inhibition and removal of unbound compound.

References

Validation & Comparative

Validating the Inhibitory Effect of CCG-50014 on RGS4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CCG-50014, a potent inhibitor of Regulator of G protein Signaling 4 (RGS4), with other commercially available alternatives. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies on G protein-coupled receptor (GPCR) signaling pathways.

Performance Comparison of RGS4 Inhibitors

This compound stands out for its high potency in inhibiting RGS4. The following table summarizes the quantitative data for this compound and its alternatives.

InhibitorTarget(s)IC50 (RGS4)Mechanism of ActionKey Features
This compound RGS4, RGS19, RGS16, RGS830 nM[1]Covalent, IrreversibleHigh potency and selectivity for RGS4.[1]
CCG-203769 RGS417 nM[2][3]CovalentHigh potency and selectivity for RGS4 over other RGS proteins and GSK-3β.[2]
CCG-63802 RGS41.9 µMReversible, AllostericReversible inhibitor, useful for studies where transient inhibition is desired.
CCG-4986 RGS43-5 µMCovalentSelectively inhibits RGS4 over RGS8 by covalently modifying Cys-132.

Experimental Protocols

To validate the inhibitory effect of compounds like this compound on RGS4, several biophysical and biochemical assays can be employed. Here, we provide a detailed protocol for a key functional assay: the single-turnover GTPase assay. This assay directly measures the ability of an RGS protein to accelerate the GTP hydrolysis rate of a Gα subunit, and thus the inhibitory effect of a compound on this activity.

Single-Turnover GTPase Assay Protocol

Objective: To measure the rate of GTP hydrolysis by a Gα subunit in the presence and absence of RGS4 and an inhibitor.

Materials:

  • Purified recombinant Gα subunit (e.g., Gαo or Gαi1)

  • Purified recombinant RGS4 protein

  • [γ-³²P]GTP

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Stop Buffer: 5% (w/v) activated charcoal in 20 mM phosphoric acid, pH 2.0

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare Gα-[γ-³²P]GTP:

    • In a microcentrifuge tube, incubate the Gα subunit (final concentration 1-2 µM) with a 10-fold molar excess of [γ-³²P]GTP in a low-magnesium buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA) for 15-20 minutes at 30°C to facilitate nucleotide exchange.

    • Stop the exchange reaction by adding MgCl₂ to a final concentration of 10 mM and placing the tube on ice.

  • Set up the reaction:

    • In separate tubes, pre-incubate RGS4 (final concentration ~50-100 nM) with the inhibitor (at various concentrations) or vehicle (DMSO) in the assay buffer for 15-30 minutes on ice.

    • Initiate the GTPase reaction by adding the Gα-[γ-³²P]GTP complex to the RGS4/inhibitor mixture. The final concentration of Gα-[γ-³²P]GTP should be in the low nanomolar range (e.g., 50 nM).

  • Time course and quenching:

    • At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction mixture and quench the reaction by adding them to the ice-cold stop buffer.

    • Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the charcoal, which binds the unhydrolyzed [γ-³²P]GTP.

  • Quantification:

    • Carefully transfer a defined volume of the supernatant (containing the released ³²Pi) to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of ³²Pi released at each time point.

    • Plot the amount of ³²Pi released versus time and determine the initial rate of GTP hydrolysis from the linear portion of the curve.

    • Compare the rates in the presence and absence of the inhibitor to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Design

To better understand the context of RGS4 inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

RGS4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gα(GTP)βγ GPCR->G_protein 2. GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector 3. Downstream Signaling G_alpha_GDP Gα(GDP) G_protein->G_alpha_GDP 4. GTP Hydrolysis (Intrinsic) RGS4 RGS4 RGS4->G_protein 5. GAP Activity (Accelerated Hydrolysis) CCG50014 This compound CCG50014->RGS4 6. Inhibition Signal_Termination Signal Termination Ligand Ligand Ligand->GPCR 1. Activation Experimental_Workflow cluster_prep Preparation cluster_assay GTPase Assay cluster_analysis Analysis Purify_G Purify Gα and RGS4 Proteins Load_GTP Load Gα with [γ-³²P]GTP Purify_G->Load_GTP Incubate Incubate RGS4 with Inhibitor (e.g., this compound) Load_GTP->Incubate React Mix Gα-[γ-³²P]GTP with RGS4/Inhibitor Incubate->React Quench Quench Reaction at Time Points React->Quench Separate Separate ³²Pi from [γ-³²P]GTP Quench->Separate Quantify Quantify ³²Pi (Scintillation Counting) Separate->Quantify Analyze Calculate Hydrolysis Rate and Determine IC50 Quantify->Analyze

References

A Comparative Guide to CCG-50014 and Other RGS4 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the regulator of G protein signaling 4 (RGS4) inhibitor, CCG-50014, with other notable RGS4 inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and development.

Regulator of G protein signaling (RGS) proteins are critical negative modulators of G protein-coupled receptor (GPCR) signaling pathways. By accelerating the intrinsic GTPase activity of Gα subunits, they shorten the duration of signaling. RGS4, in particular, has emerged as a promising therapeutic target for various disorders, including neurological and cardiovascular diseases. This has spurred the development of small molecule inhibitors to modulate its activity. This guide focuses on a comparative analysis of this compound, a potent RGS4 inhibitor, against other well-characterized inhibitors such as CCG-4986, CCG-63802, and CCG-203769.

Performance Comparison of RGS4 Inhibitors

The following tables summarize the quantitative data on the potency and selectivity of this compound and other RGS4 inhibitors. The data has been compiled from various biochemical and cellular assays.

Table 1: Potency of RGS4 Inhibitors (IC50 values)

InhibitorRGS4 (nM)RGS8 (nM)RGS16 (nM)RGS19 (nM)RGS7RGS14 (nM)
This compound 30[1][2][3]11,0003,500120>200,0008[4]
CCG-4986 3,000 - 5,000No inhibition----
CCG-63802 1,900[5][6][7][8]-----
CCG-203769 17[4][8][9][10]>60,000[9]6,000[9]140[9][10]No inhibition[9]-

Table 2: Mechanism of Action of RGS4 Inhibitors

InhibitorMechanism of ActionKey Features
This compound Covalent, irreversibleBinds to two cysteine residues in an allosteric site[2].
CCG-4986 CovalentModifies Cys-132 on the RGS4-Gα interaction face[11][12]. Also shows allosteric inhibition through modification of Cys148[13].
CCG-63802 Reversible, allosteric[5][6]Activity is retained under reducing conditions.
CCG-203769 CovalentBlocks the RGS4-Gαo protein-protein interaction[8][9].

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for the key assays used in the characterization of these RGS4 inhibitors.

Flow Cytometry Protein Interaction Assay (FCPIA)

This assay is a high-throughput method used to quantify the interaction between RGS proteins and their Gα subunits.

  • Protein Preparation:

    • Biotinylated RGS proteins are prepared and purified.

    • Gα subunits are expressed and purified, then labeled with a fluorescent dye (e.g., Alexa Fluor 532).

  • Assay Procedure:

    • Avidin-coated microspheres are incubated with the biotinylated RGS protein to allow for immobilization.

    • The RGS-coated beads are then washed to remove any unbound protein.

    • A constant concentration of the fluorescently labeled Gα subunit, activated with GDP and AlF4-, is added to the beads in the presence of varying concentrations of the inhibitor.

    • The mixture is incubated to allow for binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • The samples are analyzed using a flow cytometer, which measures the fluorescence associated with each bead.

    • The median fluorescence intensity is proportional to the amount of Gα bound to the RGS protein.

    • IC50 values are determined by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Single-Turnover GTPase Assay

This assay measures the ability of RGS proteins to accelerate the GTP hydrolysis rate of Gα subunits and the inhibitory effect of compounds on this activity.

  • Gα Subunit Loading:

    • Purified Gα subunits are loaded with [γ-32P]GTP in a low-magnesium buffer containing EDTA at room temperature. The reaction is stopped by placing the mixture on ice.

  • Initiation of Hydrolysis:

    • The GTPase reaction is initiated by adding a high concentration of MgCl2 and the RGS protein, with or without the inhibitor, to the [γ-32P]GTP-loaded Gα subunit.

  • Measurement of GTP Hydrolysis:

    • Aliquots are taken at various time points and the reaction is quenched by adding a solution containing activated charcoal, which binds to the unhydrolyzed GTP.

    • The samples are centrifuged, and the radioactivity in the supernatant, corresponding to the released [32P]Pi, is measured using a scintillation counter.

  • Data Analysis:

    • The rate of GTP hydrolysis is determined from the time course of [32P]Pi release.

    • The inhibitory effect of the compounds is calculated by comparing the rates in the presence and absence of the inhibitor.

Visualizing the Molecular Landscape

To better understand the context of RGS4 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein Agonist Binding G_protein_active Gα(GTP) + Gβγ G_protein->G_protein_active GTP/GDP Exchange G_protein_active->G_protein GTP Hydrolysis Effector Effector G_protein_active->Effector Activation Downstream\nSignaling Downstream Signaling Effector->Downstream\nSignaling RGS4 RGS4 RGS4->G_protein_active GAP Activity Inhibitor This compound Inhibitor->RGS4 Inhibition

Caption: GPCR signaling pathway and the role of RGS4.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_validation In Vitro & In Vivo Validation HTS Compound Library Screening (e.g., FCPIA) Hits Primary Hits HTS->Hits Dose_Response Dose-Response Analysis (IC50 Determination) Hits->Dose_Response Selectivity Selectivity Profiling (Against other RGS proteins) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., GTPase Assay, Reversibility) Selectivity->Mechanism Cell_based Cell-based Assays Mechanism->Cell_based Animal_models Animal Models Cell_based->Animal_models

Caption: Workflow for RGS4 inhibitor discovery.

References

A Comparative Guide to the Reversible RGS Inhibitors: CCG-50014 and CCG-63802

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely studied reversible inhibitors of the Regulator of G protein Signaling (RGS) protein family, CCG-50014 and CCG-63802. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies of G protein-coupled receptor (GPCR) signaling pathways.

Introduction

Regulator of G protein Signaling (RGS) proteins are critical negative regulators of GPCR signaling. They function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G proteins, accelerating the hydrolysis of GTP to GDP and thereby terminating the signal. The modulation of RGS protein activity presents a promising therapeutic strategy for a variety of diseases. This compound and CCG-63802 are two small molecule inhibitors that have been instrumental in the study of RGS protein function, particularly RGS4. While both target RGS proteins, they exhibit distinct mechanisms of action, potency, and selectivity.

Mechanism of Action

This compound is a potent and selective inhibitor of RGS4.[1][2] It acts as a covalent, irreversible inhibitor by forming an adduct with cysteine residues located in an allosteric regulatory site of the RGS protein.[3][4] This covalent modification prevents the RGS protein from interacting with and accelerating the GTPase activity of Gα subunits.[3]

In contrast, CCG-63802 is a selective, reversible, and allosteric inhibitor of RGS4.[5][6] It specifically binds to RGS4 and blocks the interaction between RGS4 and the Gαo subunit.[5][6] Its reversible nature allows for the potential of more dynamic studies of RGS4 inhibition.

Comparative Performance Data

The following tables summarize the reported inhibitory activities of this compound and CCG-63802 against various RGS proteins. It is important to note that IC50 values can vary between different studies and assay formats.

Table 1: Inhibitory Activity (IC50) of this compound against RGS Proteins

RGS ProteinIC50 (nM)Assay TypeReference
RGS430TR-FRET[3]
RGS811,000TR-FRET[3]
RGS163,500TR-FRET[1]
RGS19120TR-FRET[1]
RGS7>200,000TR-FRET[1]

Table 2: Inhibitory Activity (IC50) of CCG-63802 against RGS Proteins

RGS ProteinIC50 (µM)Assay TypeReference
RGS41.9TR-FRET[5][6]
RGS1>100FCPIA[7]
RGS2>100FCPIA[7]
RGS8>100FCPIA[7]
RGS16>100FCPIA[7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of these inhibitors and a typical experimental approach for their characterization, the following diagrams are provided.

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gα(GTP)-Gβγ GPCR->G_protein Ligand Binding Effector Effector G_protein->Effector Signal Transduction RGS RGS Protein (e.g., RGS4) G_protein->RGS GTP Hydrolysis Acceleration G_alpha_GDP Gα(GDP) RGS->G_alpha_GDP CCG50014 This compound (Irreversible) CCG50014->RGS Covalent Inhibition CCG63802 CCG-63802 (Reversible) CCG63802->RGS Reversible Inhibition

Caption: GPCR signaling and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays TR_FRET TR-FRET/FP-IA (IC50 Determination) Data_Analysis Data Analysis & Comparison TR_FRET->Data_Analysis GAP_assay GTPase-Glo Assay (Functional Inhibition) GAP_assay->Data_Analysis Cell_Viability Cell Viability Assay (Toxicity) Cell_Viability->Data_Analysis Western_Blot Western Blot (Pathway Modulation) Western_Blot->Data_Analysis Reporter_Assay Reporter Gene Assay (Downstream Effects) Reporter_Assay->Data_Analysis Start Compound Acquisition (this compound & CCG-63802) Biochem_Characterization Biochemical Characterization Start->Biochem_Characterization Cellular_Characterization Cellular Characterization Start->Cellular_Characterization Biochem_Characterization->TR_FRET Biochem_Characterization->GAP_assay Cellular_Characterization->Cell_Viability Cellular_Characterization->Western_Blot Cellular_Characterization->Reporter_Assay

Caption: Workflow for comparing RGS inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RGS4-Gαo Interaction

This assay measures the proximity-based energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on another. Inhibition of the protein-protein interaction results in a decreased FRET signal.

Materials:

  • Purified, labeled RGS4 (e.g., with Alexa Fluor 488)

  • Purified, labeled Gαo (e.g., with a terbium chelate)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM GDP, 1 mM MgCl2, 0.05% bovine serum albumin (BSA)

  • This compound and CCG-63802

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the inhibitors (this compound and CCG-63802) in assay buffer.

  • Add a fixed concentration of labeled RGS4 to each well of the 384-well plate.

  • Add the serially diluted inhibitors or vehicle (DMSO) to the wells.

  • Incubate for 15-30 minutes at room temperature.

  • Initiate the interaction by adding a fixed concentration of labeled Gαo to each well. For Gα activation, AlF4- can be included by adding NaF and AlCl3.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and plot the data against inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to detect changes in the phosphorylation status or expression level of proteins downstream of G protein signaling, providing evidence of the inhibitors' cellular activity.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-RGS4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound, CCG-63802, or vehicle for the desired time.

  • Stimulate the cells with a GPCR agonist to activate the signaling pathway of interest.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration of the lysates using a BCA or Bradford assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the effect of the inhibitors on protein expression or phosphorylation.

Conclusion

Both this compound and CCG-63802 are valuable tools for investigating the role of RGS proteins in cellular signaling. The choice between these two inhibitors will depend on the specific experimental needs. This compound, with its high potency and irreversible mechanism, is well-suited for studies requiring a sustained and complete inhibition of RGS4. CCG-63802, being a reversible inhibitor, offers an alternative for experiments where a more transient or dynamic inhibition is desired. Researchers should carefully consider the differences in their mechanism of action, potency, and selectivity when designing experiments and interpreting results.

References

A Comparative Guide to RGS4 Inhibitors: CCG-50014 vs. CCG-4986

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely studied covalent inhibitors of Regulator of G-protein Signaling 4 (RGS4), CCG-50014 and CCG-4986. Both compounds target RGS4, a key protein in attenuating G-protein coupled receptor (GPCR) signaling, but through distinct mechanisms and with significantly different potencies. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays.

Mechanism of Action: A Tale of Two Covalent Approaches

Both this compound and CCG-4986 function by forming a covalent bond with cysteine residues on RGS4, thereby inhibiting its interaction with Gα subunits. However, the specific residues targeted and the resulting inhibitory mechanisms differ significantly.

CCG-4986: Direct and Allosteric Inhibition

CCG-4986 exhibits a dual mechanism of action involving the covalent modification of two distinct cysteine residues on RGS4.[1] Initially, it was shown to modify Cys-132, a residue located within the Gα-interaction face of RGS4.[2][3] This modification sterically hinders the binding of the Gα subunit.[2][3] Subsequent studies revealed that CCG-4986 also modifies Cys-148, a residue located at an allosteric site on the opposite face of the RGS4 protein.[1] Modification at this allosteric site is believed to induce a conformational change in RGS4 that further disrupts the Gα-RGS4 interaction.[1]

This compound: Potent Allosteric Inhibition

In contrast, this compound acts as a more potent and selective inhibitor through an allosteric mechanism. It forms covalent adducts with two cysteine residues located within an allosteric regulatory site, distant from the Gα binding interface. This interaction induces a conformational change in RGS4 that prevents its association with activated Gα subunits. This allosteric inhibition is highly effective, leading to a significantly lower concentration required for RGS4 inhibition compared to CCG-4986.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for this compound and CCG-4986, highlighting the superior potency and selectivity of this compound.

Table 1: Potency against RGS4

CompoundIC50 (RGS4)Assay
This compound30 nM[4][5]Flow Cytometry Protein Interaction Assay (FCPIA)
CCG-49863 - 5 µM[6][7]Flow Cytometry Protein Interaction Assay (FCPIA)

Table 2: Selectivity against other RGS Proteins

CompoundRGS8RGS16RGS19RGS7
This compound IC50 11 µM[4]3.5 µM[4]0.12 µM[4]>200 µM
CCG-4986 No inhibition observed[6][7]Not inhibited[1]--

Data for CCG-4986 selectivity is less comprehensively reported in direct IC50 values across multiple RGS proteins in the reviewed literature.

Experimental Protocols

Flow Cytometry Protein Interaction Assay (FCPIA)

This assay quantitatively measures the interaction between RGS4 and Gα subunits and is used to determine the potency of inhibitors.

Materials:

  • Avidin-coated microspheres (Luminex)

  • Biotinylated RGS4

  • Alexa Fluor 532-labeled Gαo (activated with GDP and AlF4-)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • 96-well plates

  • Luminex bead analyzer

Protocol:

  • Bead Preparation: Biotinylated RGS4 is coupled to avidin-coated microspheres according to the manufacturer's instructions.

  • Compound Incubation: The RGS4-coupled beads are incubated with varying concentrations of the inhibitor (this compound or CCG-4986) or vehicle control (DMSO) in a 96-well plate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Gαo Addition: Activated Alexa Fluor 532-labeled Gαo is added to each well.

  • Incubation: The plate is incubated for an additional 30 minutes at room temperature to allow for the binding of Gαo to RGS4.

  • Data Acquisition: The plate is read on a Luminex flow cytometer. The instrument identifies the beads and quantifies the bead-associated fluorescence, which is proportional to the amount of Gαo bound to RGS4.

  • Data Analysis: The median fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting algorithm.

Single-Turnover GTP Hydrolysis Assay

This assay measures the ability of RGS proteins to accelerate the GTPase activity of Gα subunits and is used to confirm the functional consequences of inhibitor binding.

Materials:

  • Purified Gαi1 subunit

  • Purified RGS4 protein

  • [γ-32P]GTP

  • Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM EDTA, 1 mM DTT)

  • 10 mM MgCl2

  • Quenching solution (e.g., 5% activated charcoal in 50 mM NaH2PO4)

  • Scintillation counter

Protocol:

  • Gαi1 Loading: Purified Gαi1 is loaded with [γ-32P]GTP in the absence of Mg2+ for approximately 30 minutes at 30°C.[2]

  • Inhibitor Incubation: The Gαi1-[γ-32P]GTP complex is incubated with the RGS4 protein and either the inhibitor (this compound or CCG-4986) or vehicle control.

  • Initiation of Hydrolysis: The GTP hydrolysis reaction is initiated by the addition of MgCl2 to a final concentration of 10 mM.[2]

  • Time Points: Aliquots of the reaction are taken at various time points.

  • Quenching: The reaction in each aliquot is stopped by adding it to the quenching solution, which binds to the unhydrolyzed [γ-32P]GTP.

  • Separation and Counting: The charcoal is pelleted by centrifugation, and the amount of released [32P]Pi in the supernatant is quantified using a scintillation counter.

  • Data Analysis: The rate of GTP hydrolysis is calculated and compared between the inhibitor-treated and control samples to determine the extent of inhibition.

Visualizing the Mechanisms and Workflows

Gprotein_Cycle cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gprotein Gα(GDP)-βγ GPCR->Gprotein Ligand Binding Galpha_GTP Gα(GTP) Gprotein->Galpha_GTP GDP/GTP Exchange betagamma βγ Gprotein->betagamma RGS4 RGS4 RGS4->Galpha_GTP Accelerates GTP Hydrolysis Effector Effector Galpha_GTP->Effector Signal Transduction Galpha_GDP Gα(GDP) Galpha_GTP->Galpha_GDP GTP Hydrolysis Galpha_GDP->Gprotein betagamma->Gprotein betagamma->Effector

Caption: The G-protein signaling cycle and the role of RGS4.

MOA_Comparison cluster_CCG4986 CCG-4986 Mechanism cluster_CCG50014 This compound Mechanism CCG4986 CCG-4986 Cys132 Cys-132 (Active Site) CCG4986->Cys132 Covalent Modification Cys148 Cys-148 (Allosteric Site) CCG4986->Cys148 Covalent Modification RGS4_4986 RGS4 Galpha_4986 RGS4_4986->Galpha_4986 Binding Inhibited (Steric Hindrance & Conformational Change) CCG50014 This compound AllostericCys Allosteric Cysteine Residues CCG50014->AllostericCys Covalent Modification RGS4_50014 RGS4 Galpha_50014 RGS4_50014->Galpha_50014 Binding Inhibited (Conformational Change)

Caption: Mechanisms of action for CCG-4986 and this compound.

FCPIA_Workflow start Start bead_prep Couple Biotin-RGS4 to Avidin Beads start->bead_prep inhibitor_inc Incubate Beads with Inhibitor bead_prep->inhibitor_inc ga_add Add Fluorescent Activated Gα inhibitor_inc->ga_add incubation Incubate for Binding ga_add->incubation read Read on Flow Cytometer incubation->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Caption: Workflow for the Flow Cytometry Protein Interaction Assay.

References

CCG-50014: A Comparative Analysis of its Selectivity Against Regulator of G-protein Signaling (RGS) Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule inhibitor CCG-50014 and its selectivity against various Regulator of G-protein Signaling (RGS) proteins. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective overview of its performance relative to other RGS inhibitors.

Introduction to RGS Proteins and this compound

Regulator of G-protein Signaling (RGS) proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling pathways. They function by acting as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins, accelerating the hydrolysis of GTP to GDP and thereby terminating the signal. The diverse family of RGS proteins presents attractive therapeutic targets for a variety of diseases.

This compound is a potent, small-molecule inhibitor of RGS proteins. It has been shown to act as a covalent, irreversible inhibitor that targets cysteine residues within an allosteric site of the RGS protein, rather than the direct Gα-binding interface. This mechanism of action contributes to its selectivity profile.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected RGS inhibitors against a panel of RGS proteins. This data is primarily derived from in vitro biochemical assays, such as Fluorescence Polarization (FP) and AlphaScreen assays.

InhibitorRGS1RGS4RGS8RGS14RGS16RGS18RGS19RGS7
This compound >100 µM30 nM 11 µM8 nM 3.5 µM>100 µM0.12 µM>200 µM
CCG-63802 -1.9 µM------
CCG-4986 -3-5 µM>100 µM-----

Data compiled from multiple sources. Note that assay conditions can influence IC50 values.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical G-protein signaling cycle and the inhibitory action of this compound on RGS proteins.

G_Protein_Signaling cluster_activation Activation cluster_signaling Signaling cluster_deactivation Deactivation GPCR GPCR G_protein Gαβγ (GDP) GPCR->G_protein Ligand Binding G_alpha_GTP Gα (GTP) G_protein->G_alpha_GTP GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector G_alpha_GTP->Effector Signal Transduction G_alpha_GDP Gα (GDP) G_alpha_GTP->G_alpha_GDP GTP Hydrolysis G_beta_gamma->Effector RGS RGS Protein RGS->G_alpha_GTP GAP Activity CCG50014 This compound CCG50014->RGS Inhibition G_alpha_GDP->G_beta_gamma Reassociation

Caption: G-protein signaling cycle and inhibition by this compound.

Experimental Workflows

The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below are diagrams outlining the general workflows for common assays used in the characterization of RGS inhibitors.

Fluorescence Polarization (FP) Assay Workflow

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents (Fluorescently-labeled Gα, RGS protein, Inhibitor) start->prepare_reagents mix_components Mix RGS and Inhibitor prepare_reagents->mix_components add_G_alpha Add Fluorescent Gα mix_components->add_G_alpha incubate Incubate add_G_alpha->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Analyze Data (Determine IC50) measure_fp->analyze_data end End analyze_data->end AlphaScreen_Workflow start Start prepare_reagents Prepare Reagents (Donor beads, Acceptor beads, Biotinylated Gα, GST-RGS, Inhibitor) start->prepare_reagents mix_components Mix GST-RGS with Acceptor beads and Inhibitor prepare_reagents->mix_components add_G_alpha Add Biotinylated Gα and Donor beads mix_components->add_G_alpha incubate Incubate add_G_alpha->incubate read_signal Read AlphaScreen Signal incubate->read_signal analyze_data Analyze Data (Determine IC50) read_signal->analyze_data end End analyze_data->end

Validating the Specificity of RGS4 Inhibitor CCG-50014 Through Cysteine Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the regulator of G protein signaling 4 (RGS4) inhibitor, CCG-50014, with alternative compounds. It delves into the experimental data that validates the specificity of this compound's mechanism of action, focusing on its interaction with cysteine residues within the RGS4 protein.

This compound is a potent, small-molecule inhibitor of RGS4, a key protein in terminating G protein-coupled receptor (GPCR) signaling. Understanding the precise mechanism of such inhibitors is paramount for their development as therapeutic agents and research tools. This guide will explore the data supporting the covalent and cysteine-dependent inhibition of RGS4 by this compound and compare its performance with other RGS4 inhibitors.

This compound: Performance and Specificity

This compound exhibits high potency against RGS4, with a reported half-maximal inhibitory concentration (IC50) of 30 nM.[1] Its mechanism of action involves the formation of a covalent adduct with cysteine residues located in an allosteric regulatory site on the RGS protein.[1] This covalent interaction leads to an irreversible inhibition of RGS4's ability to accelerate the GTPase activity of Gα subunits.

The specificity of this compound for cysteine residues has been experimentally validated using a cysteine-deficient mutant of RGS4 (RGS4Cys⁻). In assays, this compound shows no significant inhibitory activity against this mutant, providing strong evidence for its cysteine-dependent mechanism.[2]

Comparative Analysis of this compound with RGS4 Cysteine Mutants

While direct quantitative data on the inhibition of single cysteine mutants of RGS4 by this compound is limited in publicly available literature, studies on the closely related RGS8 protein, which contains two conserved cysteine residues in its RGS domain (Cys107 and Cys160), offer valuable insights. In these studies, mutation of these cysteines to serine significantly reduced the inhibitory effect of this compound, further substantiating the critical role of these residues in the inhibitor's mechanism.

RGS ProteinIC50 of this compoundKey Findings
Wild-type RGS430 nM[1]Potent inhibition.
RGS4Cys⁻ (cysteine-deficient mutant)>200 µM[2]Lack of inhibition demonstrates cysteine-dependence.
Wild-type RGS811 µM[1]Lower potency compared to RGS4.
RGS8 C107S/C160S-Reduced sensitivity to this compound.

Comparison with Alternative RGS4 Inhibitors

Several other small molecules have been identified as RGS4 inhibitors, each with distinct mechanisms and properties.

InhibitorMechanism of ActionIC50 against RGS4Key Features
This compound Covalent, cysteine-dependent, allosteric30 nM[1]High potency, irreversible inhibition.
CCG-63802 Reversible, allosteric1.9 µMBinds to RGS4 and blocks the RGS4-Gαo interaction.
CCG-4986 Covalent modification of Cys1323-5 µM[3]Targets a specific cysteine on the Gα-interaction face.[4]
BMS-192364 Targets the Gα-RGS interaction-Stabilizes an inactive Gα-RGS complex.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of RGS4 and Inhibition by this compound GPCR GPCR (Activated) G_protein Gαβγ (Inactive) GPCR->G_protein GDP/GTP Exchange G_alpha_GTP Gα-GTP (Active) G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->G_protein GTP Hydrolysis Effector Downstream Effector G_alpha_GTP->Effector Signal Transduction RGS4 RGS4 RGS4->G_alpha_GTP Accelerates GTP Hydrolysis RGS4_inhibited RGS4 (Inhibited) CCG50014 This compound CCG50014->RGS4 Covalent Modification

RGS4 signaling and this compound inhibition.

Experimental Workflow for Validating this compound Specificity cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression and Purification cluster_assays Biochemical Assays cluster_analysis Data Analysis WT_RGS4 Wild-Type RGS4 DNA Cys_Mutants RGS4 Cysteine Mutant DNA (e.g., Cys-to-Ser) WT_RGS4->Cys_Mutants Expression Express RGS4 proteins in E. coli Cys_Mutants->Expression Purification Purify WT and mutant RGS4 Expression->Purification FCPIA Flow Cytometry Protein Interaction Assay (FCPIA) Purification->FCPIA GTPase_Assay Single-Turnover GTPase Assay Purification->GTPase_Assay IC50 Determine IC50 values FCPIA->IC50 GTPase_Assay->IC50 CCG50014 This compound CCG50014->FCPIA CCG50014->GTPase_Assay Compare Compare inhibitory activity on WT vs. mutants IC50->Compare

Workflow for validating this compound specificity.

Detailed Experimental Methodologies

Flow Cytometry Protein Interaction Assay (FCPIA)

This high-throughput assay is used to quantify the interaction between RGS proteins and Gα subunits.

  • Protein Preparation: Biotinylated RGS4 (wild-type or mutant) is coupled to streptavidin-coated fluorescent beads. Gαo is labeled with a fluorescent dye (e.g., Alexa Fluor 532).

  • Interaction: The RGS4-coated beads are incubated with the fluorescently labeled Gαo in the presence of AlF4⁻ to stabilize the Gα-GDP-AlF4⁻ transition state, which is recognized by RGS proteins.

  • Inhibition: To test for inhibition, various concentrations of this compound are pre-incubated with the RGS4-coated beads before the addition of Gαo.

  • Detection: The beads are then analyzed by flow cytometry. The fluorescence intensity associated with each bead is proportional to the amount of Gαo bound to RGS4.

  • Data Analysis: The median fluorescence intensity is measured for each sample. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Single-Turnover GTPase Assay

This assay directly measures the ability of RGS4 to accelerate the GTP hydrolysis rate of Gα subunits.

  • Gα Loading: Purified Gαo is loaded with [γ-³²P]GTP in a low-magnesium buffer.

  • Reaction Initiation: The GTPase reaction is initiated by adding a mixture containing an excess of unlabeled GTP, magnesium, and the RGS4 protein (wild-type or mutant) with or without the inhibitor this compound.

  • Time Course: Aliquots of the reaction are taken at various time points and quenched to stop the reaction.

  • Phosphate Separation: The amount of radioactive inorganic phosphate ([³²P]Pi) released is separated from the unhydrolyzed [γ-³²P]GTP using a charcoal slurry.

  • Quantification: The radioactivity in the supernatant, which contains the [³²P]Pi, is measured using a scintillation counter. The rate of GTP hydrolysis is then calculated.

Conclusion

The available experimental data strongly supports a specific, cysteine-dependent mechanism of action for the RGS4 inhibitor this compound. The lack of activity against a cysteine-null RGS4 mutant is a key piece of evidence. While direct quantitative data for single cysteine mutants of RGS4 would further refine our understanding, the existing information, including studies on the homologous RGS8 protein, provides a solid foundation for its use as a specific tool in RGS4-related research. When compared to other RGS4 inhibitors, this compound's high potency and well-characterized covalent mechanism make it a valuable asset for studying the intricacies of GPCR signaling pathways. Researchers should, however, remain mindful of its irreversible nature when designing and interpreting experiments.

References

A Comparative Analysis of CCG-50014 Efficacy: In Vitro and In Cellulo Performance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro and in cellulo efficacy of CCG-50014, a potent small molecule inhibitor of Regulator of G protein Signaling (RGS) proteins. The information is intended for researchers, scientists, and drug development professionals interested in the modulation of G-Protein Coupled Receptor (GPCR) signaling pathways.

This compound has been identified as a highly potent, nanomolar inhibitor of RGS4.[1][2][3] It functions by covalently binding to cysteine residues within an allosteric regulatory site on RGS proteins, thereby inhibiting the RGS-Gα protein-protein interaction.[1][2][3] This guide synthesizes experimental data to objectively present its performance.

Data Presentation: Quantitative Efficacy

The inhibitory activity of this compound has been quantified against a panel of RGS proteins, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against Various RGS Proteins

Target Protein IC₅₀ (µM) Assay Type
RGS4 0.03 FCPIA
RGS19 0.12 FCPIA
RGS16 3.5 FCPIA
RGS8 11 FCPIA
RGS7 >200 FCPIA
RGS4Cys⁻ >200 FCPIA

| Papain | >100 | - |

Data sourced from Blazer, L.L., et al. (2011) and product information from Sigma-Aldrich.[1][4]

The data clearly indicates that this compound is most potent against RGS4, with an IC₅₀ of 30 nM.[1][2][3][5][6] Its efficacy is significantly reduced against other RGS proteins, and it shows no activity against a mutant form of RGS4 lacking cysteine residues (RGS4Cys⁻), confirming its mechanism of action involves cysteine modification.[1][2][4] Furthermore, its high IC₅₀ against the cysteine protease papain suggests it is not a general, non-specific cysteine alkylator.[1][3]

Comparative Efficacy: this compound vs. Other Compounds

This compound exhibits significantly higher potency compared to general cysteine alkylating agents. It is over 1,000-fold more potent as an RGS4 inhibitor than N-ethylmaleimide or iodoacetamide.[1][3] When compared to other RGS inhibitors, this compound stands out for its irreversible, covalent mechanism, in contrast to reversible inhibitors like CCG-63802.[4][5]

While this compound directly targets RGS proteins, other compounds like CCG-1423, CCG-100602, and CCG-203971 inhibit the downstream Rho/MRTF/SRF signaling pathway.[7][8] These compounds act on a different node of a related pathway and are therefore not direct functional alternatives for RGS inhibition.

Mechanism of Action: A Visual Representation

This compound inhibits the GTPase-accelerating protein (GAP) activity of RGS proteins. This action prolongs the active, GTP-bound state of Gα subunits, thereby modulating GPCR signaling.

cluster_inhibition Inhibition Point GPCR GPCR (Activated) G_protein Gα(GDP)-βγ (Inactive) GPCR->G_protein Activates G_alpha_GTP Gα-GTP (Active) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_alpha_GTP->G_protein GTP Hydrolysis Effector Downstream Effectors G_alpha_GTP->Effector Signals RGS RGS Protein RGS->G_alpha_GTP Accelerates GTP Hydrolysis CCG50014 This compound CCG50014->RGS Inhibits

Figure 1. this compound inhibits RGS-mediated deactivation of Gα subunits.

Experimental Protocols and Methodologies

In Vitro Efficacy Assessment

1. Flow Cytometry Protein Interaction Assay (FCPIA)

  • Objective: To quantify the inhibitory effect of this compound on the interaction between RGS proteins and Gα subunits.

  • Methodology: This assay was a key high-throughput screen used to identify this compound.[1]

    • Recombinant RGS protein is coupled to beads.

    • Fluorescently labeled Gα subunits (in an active, GTP-bound state mimic) are added.

    • In the absence of an inhibitor, the Gα subunit binds to the RGS-coupled beads, resulting in a high fluorescence signal per bead.

    • Test compounds, such as this compound, are introduced to the mixture.

    • If the compound inhibits the RGS-Gα interaction, the fluorescence signal associated with the beads is reduced.

    • The fluorescence is measured using a flow cytometer, and the reduction in signal is used to calculate the IC₅₀ value.

2. Single Turnover GTPase Assay

  • Objective: To confirm that this compound inhibits the catalytic GTPase accelerating activity of RGS proteins.

  • Methodology:

    • The assay measures the rate of GTP hydrolysis by Gα subunits in the presence and absence of RGS proteins and this compound.[1]

    • Gαo is loaded with radiolabeled [γ-³²P]GTP.

    • The intrinsic rate of GTP hydrolysis by Gαo alone is measured.

    • RGS4 or RGS8 is added, which accelerates the rate of hydrolysis.

    • This compound is then added at various concentrations to the RGS/Gαo mixture.

    • The inhibition of the accelerated GTP hydrolysis rate confirms the compound's mechanism of action.[1] It was shown that this compound did not alter the intrinsic rate of GTP hydrolysis by Gαo.[1][4]

In Cellulo Efficacy Assessment

1. RGS4 Membrane Translocation Assay

  • Objective: To demonstrate that this compound can block the RGS4-Gαo protein-protein interaction in living cells.[1]

  • Methodology: This represents the first demonstration of a small molecule RGS inhibitor functioning within a cellular environment.[1][2]

    • HEK293T cells are transiently co-transfected with plasmids encoding for GFP-tagged RGS4 and Gαo.

    • Overexpression of Gαo recruits the typically cytosolic GFP-RGS4 to the plasma membrane.

    • The subcellular localization of GFP-RGS4 is visualized using fluorescence microscopy.

    • Transfected cells are treated with a vehicle control (e.g., 0.1% DMSO) or this compound (e.g., 100 µM).

    • In vehicle-treated cells, GFP-RGS4 remains localized at the cell membrane.

    • In cells treated with this compound, the compound inhibits the RGS4-Gαo interaction, causing GFP-RGS4 to be released from the membrane and diffuse back into the cytosol.[1][4]

Start HEK293T Cells Transfection Co-transfect with GFP-RGS4 and Gαo Start->Transfection Incubation Protein Expression (24-48h) Transfection->Incubation Treatment Split into two groups Incubation->Treatment Vehicle Treat with Vehicle (0.1% DMSO) Treatment->Vehicle Control Inhibitor Treat with this compound (100 µM) Treatment->Inhibitor Test Microscopy1 Fluorescence Microscopy Vehicle->Microscopy1 Microscopy2 Fluorescence Microscopy Inhibitor->Microscopy2 Result1 Result: GFP-RGS4 at Plasma Membrane Microscopy1->Result1 Result2 Result: GFP-RGS4 in Cytosol Microscopy2->Result2

References

Unveiling the Selectivity of CCG-50014: A Comparative Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interaction of small molecule inhibitors with their intended targets and potential off-targets is paramount for advancing novel therapeutics. This guide provides a detailed cross-reactivity analysis of CCG-50014, a potent inhibitor of Regulator of G protein Signaling (RGS) proteins, and compares its performance against other notable RGS inhibitors. The presented data, experimental methodologies, and pathway visualizations aim to facilitate informed decisions in the selection and application of these chemical probes.

This compound is a cell-permeable thiadiazolidinedione compound that acts as a potent, irreversible inhibitor of RGS proteins by covalently modifying cysteine residues within an allosteric site.[1] Its high affinity for RGS4 has positioned it as a valuable tool for studying the roles of this specific RGS protein in cellular signaling. However, a comprehensive understanding of its activity across the broader RGS family is crucial for interpreting experimental results and predicting potential off-target effects.

Comparative Analysis of RGS Protein Inhibition

To provide a clear comparison of the inhibitory potency and selectivity of this compound and its alternatives, the following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of RGS proteins. The data reveals that while this compound is a potent RGS4 inhibitor, it also exhibits significant activity against other RGS family members.

CompoundRGS1 (μM)RGS4 (μM)RGS5 (μM)RGS8 (μM)RGS14 (μM)RGS16 (μM)RGS17 (μM)RGS19 (μM)
This compound 0.110.03 0.09110.008 3.50.060.12
CCG-63802>1001.9>100251614>10011
CCG-638082.51.412161.1102.82.5
CCG-4986>1003.5>100>10010>100>100>100

Data compiled from multiple sources. Note that assay conditions may vary between studies.

Experimental Methodologies

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays commonly employed in the characterization of RGS inhibitors.

Fluorescence Polarization (FP) Assay for RGS-Gα Interaction

This assay quantitatively measures the inhibition of the interaction between an RGS protein and its Gα subunit partner.

  • Reagents and Preparation:

    • Assay Buffer: 10 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 100 μM GDP, and 0.05% (v/v) NP40.

    • Fluorescently labeled GoLoco motif peptide (e.g., FITC-RGS12).

    • Purified Gαi1 protein.

    • Test compounds (e.g., this compound) dissolved in DMSO.

  • Assay Procedure:

    • In a 384-well black plate, add 10 μL of 4 nM FITC-labeled peptide and 10 μL of 12 nM Gαi1 protein to each well.[2]

    • Add 10 μL of assay buffer.

    • Add 10 μL of the test compound at various concentrations.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate excitation (485 nm) and emission (535 nm) filters.[2]

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: %inhibition = 1 - (P_obs - P_min) / (P_max - P_min), where P_obs is the observed polarization, P_min is the polarization of the free probe, and P_max is the polarization of the probe bound to the Gα subunit.[2]

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

GTPase-Glo™ Assay for RGS GAP Activity

This bioluminescent assay measures the GTPase-activating protein (GAP) activity of RGS proteins by quantifying the amount of GTP remaining after the enzymatic reaction.

  • Reagents and Preparation:

    • GTPase/GAP Buffer (Promega).

    • GTP solution.

    • Purified RGS protein and its cognate Gα subunit.

    • GTPase-Glo™ Reagent (Promega).

    • Detection Reagent (Promega).

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 384-well white plate, add the RGS protein and the Gα subunit to the GTPase/GAP buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding GTP solution to a final concentration of 10 μM.[3]

    • Incubate at room temperature for a predetermined time (e.g., 90 minutes).[4]

    • Add an equal volume of GTPase-Glo™ Reagent and incubate for 30 minutes at room temperature.[3][4]

    • Add the Detection Reagent and measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the GAP activity of the RGS protein.

    • IC50 values are determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

RGS Protein Signaling Pathway and Point of Inhibition

RGS proteins are crucial negative regulators of G protein-coupled receptor (GPCR) signaling. They function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G proteins. The following diagram illustrates the canonical GPCR signaling cascade and the inhibitory action of this compound.

RGS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gαβγ (GDP) GPCR->G_protein 2. GEF Activity G_alpha_GTP Gα (GTP) G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Protein G_alpha_GTP->Effector 3. Downstream Signaling G_alpha_GDP Gα (GDP) G_alpha_GTP->G_alpha_GDP 4. GTP Hydrolysis (Intrinsic) G_beta_gamma->Effector Ligand Ligand Ligand->GPCR 1. Activation RGS RGS Protein RGS->G_alpha_GTP 5. GAP Activity CCG50014 This compound CCG50014->RGS Inhibition G_alpha_GDP->G_beta_gamma 6. Reassociation Experimental_Workflow A Compound Library (this compound & Alternatives) B Primary Screen (e.g., FP or AlphaScreen vs. RGS4) A->B C Dose-Response Analysis (IC50 Determination) B->C D Selectivity Panel Screening (vs. broad range of RGS proteins) C->D E Orthogonal Assay Validation (e.g., GTPase-Glo Assay) D->E F Data Analysis & Comparison E->F G Selectivity Profile & Comparison Guide F->G

References

Assessing the Reversibility of CCG-50014 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding characteristics of CCG-50014, a potent inhibitor of Regulator of G-protein Signaling (RGS) proteins. Understanding the reversibility of small molecule inhibitors is critical for their development as therapeutic agents and research tools. This document summarizes key experimental data, outlines relevant methodologies, and contextualizes the mechanism of this compound in comparison to alternative RGS inhibitors.

Comparison of RGS Protein Inhibitors

The following table summarizes the binding characteristics of this compound and select alternative compounds that target RGS proteins.

CompoundTarget(s)IC₅₀ (RGS4)Binding MechanismReversibilityKey Characteristics
This compound RGS4, RGS8, RGS16, RGS1930 nM[1][2][3]Covalent modification of cysteine residues[1][2][3]Conditionally Reversible/Irreversible [1][2]Binding to Cys107 in RGS8 is reversible, while binding to Cys160 leads to irreversible protein denaturation[1][2].
CCG-63802 RGS41.9 µM[4]AllostericReversible [4][5][6]Identified as a reversible inhibitor that retains activity under reducing conditions[6].
CCG-63808 RGS4, RGS19Low µM range[6]AllostericReversible [4][6]A reversible inhibitor of the Gαo-RGS interaction[6].
CCG-4986 RGS4-Covalent modification of Cys-132[4]Reversible with reducing agents [5]An early RGS inhibitor whose covalent modification can be reversed[5].

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating findings. Below are outlines of key assays used to characterize the binding of RGS inhibitors.

Flow Cytometry Protein Interaction Assay (FCPIA)

This assay is used to screen for and characterize inhibitors of protein-protein interactions.

Objective: To measure the binding of fluorescently labeled Gα subunits to RGS proteins immobilized on beads.

Methodology:

  • Immobilization: Biotinylated RGS proteins are attached to streptavidin-coated beads.

  • Binding Reaction: The RGS-coated beads are incubated with a fluorescently labeled Gα subunit (e.g., AF532-Gαo) in the presence and absence of the test compound (e.g., this compound).

  • Analysis: The fluorescence associated with the beads is quantified using a flow cytometer. A decrease in fluorescence in the presence of the compound indicates inhibition of the RGS-Gα interaction.

  • Reversibility Assessment: To test for reversibility, RGS-coated beads are first incubated with the inhibitor. The beads are then washed extensively to remove any unbound compound. The binding of the fluorescent Gα subunit is then reassessed. If binding is restored, the inhibitor is considered reversible[6].

Single-Turnover GTPase Assay

This assay measures the GTPase-accelerating protein (GAP) activity of RGS proteins.

Objective: To determine if a compound inhibits the ability of an RGS protein to accelerate GTP hydrolysis by a Gα subunit.

Methodology:

  • Gα Loading: The Gα subunit (e.g., Gαo) is loaded with [γ-³²P]GTP.

  • Reaction Initiation: The RGS protein and the test compound are added to the [γ-³²P]GTP-loaded Gα subunit.

  • Time Course: The reaction is allowed to proceed for a defined period.

  • Quantification: The amount of hydrolyzed [³²P]Pi is measured. A decrease in the rate of GTP hydrolysis in the presence of the compound indicates inhibition of the RGS protein's GAP activity[6].

Thermal Stability Assay (ThermoFluor®)

This assay assesses the binding of a small molecule to a protein by measuring changes in the protein's thermal stability.

Objective: To confirm direct binding of a compound to the RGS protein.

Methodology:

  • Sample Preparation: The target protein (e.g., RGS4 or RGS8) is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins. The test compound is added at various concentrations.

  • Thermal Denaturation: The temperature of the sample is gradually increased.

  • Fluorescence Monitoring: As the protein unfolds, the dye binds, and its fluorescence increases. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • Analysis: A shift in the Tm in the presence of the compound suggests direct binding. A destabilizing effect, as observed with this compound on RGS4 and RGS8, indicates an interaction[1].

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow for assessing binding reversibility.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_regulation Signal Termination GPCR GPCR G_protein Gαβγ GPCR->G_protein Ligand Binding Gα-GTP Gα-GTP G_protein->Gα-GTP GDP/GTP Exchange Gβγ Gβγ G_protein->Gβγ Effectors Effectors Gα-GTP->Effectors Signal Transduction RGS RGS Protein Gα-GTP->RGS Binding Gβγ->Effectors Gα-GDP Gα-GDP RGS->Gα-GDP GAP Activity Gα-GDP->G_protein Reassociation with Gβγ CCG50014 This compound CCG50014->RGS Inhibition

Caption: GPCR signaling and its regulation by RGS proteins, the target of this compound.

Reversibility_Assay_Workflow cluster_incubation Step 1: Incubation cluster_wash Step 2: Wash cluster_binding Step 3: Binding Assay cluster_interpretation Step 4: Interpretation RGS_beads RGS-coated Beads Incubate Incubate to allow binding RGS_beads->Incubate Inhibitor Inhibitor (e.g., this compound) Inhibitor->Incubate Wash Wash beads to remove unbound inhibitor Incubate->Wash Add_Galpha Add fluorescent Gα Wash->Add_Galpha Measure Measure Gα binding (e.g., via FCPIA) Add_Galpha->Measure Binding_Restored Binding Restored? Measure->Binding_Restored Reversible Reversible Binding_Restored->Reversible Yes Irreversible Irreversible Binding_Restored->Irreversible No

Caption: Experimental workflow to determine the reversibility of an RGS inhibitor.

References

Comparative Analysis of CCG-50014 for RGS Protein Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of CCG-50014, a potent and selective inhibitor of Regulator of G-protein Signaling (RGS) 4 protein. It is intended for researchers, scientists, and drug development professionals working on G-protein coupled receptor (GPCR) signaling pathways. This document outlines key control experiments and compares this compound with alternative inhibitors, supported by experimental data and detailed protocols.

Introduction to this compound and RGS Protein Inhibition

Regulator of G-protein Signaling (RGS) proteins are critical negative regulators of GPCR signaling. They accelerate the intrinsic GTPase activity of Gα subunits, leading to the termination of the signaling cascade. This compound is a small molecule inhibitor that has been identified as a potent and selective tool for studying the role of RGS4 in various physiological and pathological processes. It acts as a covalent modifier of cysteine residues located in an allosteric regulatory site on RGS4.[1][2][3] This irreversible binding mechanism distinguishes it from other, reversible RGS inhibitors.

Comparison of RGS4 Inhibitors

The following table summarizes the key characteristics of this compound and compares it with other commonly used RGS inhibitors.

FeatureThis compoundCCG-63802BMS-192364
Target RGS4RGS4Gα-RGS interaction
Mechanism Covalent, irreversibleReversible, allostericStabilizes inactive Gα-RGS complex
Potency (IC50 for RGS4) ~30 nM[2][3]~1.9 µM[4]Not a direct RGS4 inhibitor
Selectivity High for RGS4 over other RGS proteins[3][4]Selective for RGS4Targets the Gα-RGS interface
Mode of Action Cysteine-dependent--

Control Experiments for this compound Studies

To ensure the specificity and validity of experimental results using this compound, a series of control experiments are essential.

Negative Controls
  • Inactive Analog of this compound: A chemically synthesized analog of this compound where the sulfur atom in the thiadiazolidinedione ring is replaced with a methylene group. This modification renders the compound inactive and serves as an excellent negative control to rule out off-target effects.

  • Cysteine-deficient RGS4 Mutant (RGS4Cys-): this compound's mechanism of action is dependent on its covalent interaction with cysteine residues on RGS4.[2] Using a mutant form of RGS4 where these cysteine residues are replaced (e.g., with serine) will demonstrate the specificity of this compound. In the presence of RGS4Cys-, this compound should not exhibit inhibitory activity.[2]

  • General Cysteine Alkylators: Compounds like N-ethylmaleimide (NEM) or iodoacetamide can be used to demonstrate that the effects of this compound are not due to non-specific cysteine alkylation. While these compounds will also inhibit RGS4, they typically do so at much higher concentrations than this compound.

Positive Controls
  • Alternative RGS4 Inhibitors: Utilizing other known RGS4 inhibitors with different mechanisms of action, such as the reversible inhibitor CCG-63802, can help to validate the observed phenotype.[4]

  • Direct Gα subunit activation: Using constitutively active mutants of Gα subunits (e.g., Gαq Q209L) can serve as a positive control for downstream signaling events that are expected to be modulated by RGS4 inhibition.

Experimental Protocols

In Vitro GTPase Activity Assay (Single-Turnover)

This assay measures the ability of RGS4 to accelerate the GTP hydrolysis rate of a Gα subunit and the inhibitory effect of this compound on this process.

Materials:

  • Purified recombinant RGS4 protein

  • Purified recombinant Gαo protein

  • [γ-³²P]GTP

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • This compound and control compounds

  • Activated charcoal slurry

Procedure:

  • Prepare a reaction mix containing Gαo protein in assay buffer.

  • Add [γ-³²P]GTP to the reaction mix and incubate to allow for GTP binding.

  • In a separate set of tubes, pre-incubate RGS4 with either vehicle (DMSO) or varying concentrations of this compound (or control compounds) for 15-30 minutes at room temperature.

  • Initiate the GTPase reaction by adding the RGS4/inhibitor mix to the Gαo/[γ-³²P]GTP mix.

  • At various time points, quench the reaction by adding an activated charcoal slurry, which binds to free nucleotides but not to protein-bound nucleotides.

  • Centrifuge the samples to pellet the charcoal.

  • Measure the radioactivity in the supernatant, which corresponds to the amount of hydrolyzed [³²P]Pi.

  • Calculate the rate of GTP hydrolysis for each condition.

Fluorescence Polarization Immunoassay (FPIA) for RGS4-Gαo Interaction

This assay measures the binding interaction between RGS4 and Gαo and how it is disrupted by this compound.

Materials:

  • Purified recombinant RGS4 protein

  • Purified recombinant Gαo protein labeled with a fluorescent probe (e.g., FITC)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.01% Triton X-100

  • This compound and control compounds

  • Black, low-binding 384-well plates

Procedure:

  • Prepare a solution of fluorescently labeled Gαo in the assay buffer.

  • In the wells of a 384-well plate, add varying concentrations of this compound or control compounds.

  • Add the RGS4 protein to the wells.

  • Add the fluorescently labeled Gαo to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

  • An increase in fluorescence polarization indicates binding between RGS4 and Gαo. A decrease in polarization in the presence of an inhibitor indicates disruption of this interaction.

Visualizing Signaling Pathways and Workflows

G_Protein_Signaling_Pathway cluster_receptor GPCR Activation cluster_gprotein G-Protein Cycle cluster_effector Downstream Signaling cluster_rgs RGS Regulation GPCR GPCR G_protein Gαβγ-GDP (Inactive) GPCR->G_protein Activates Ligand Ligand Ligand->GPCR Binds G_alpha_GTP Gα-GTP (Active) G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->G_protein GTP Hydrolysis Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Activates G_beta_gamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers RGS4 RGS4 RGS4->G_alpha_GTP Accelerates GTP Hydrolysis CCG50014 This compound CCG50014->RGS4 Inhibits

Caption: G-Protein signaling pathway and the regulatory role of RGS4.

Experimental_Workflow_GTPase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_G_alpha Prepare Gαo with [γ-³²P]GTP Mix Mix Gαo and RGS4 to start reaction Prep_G_alpha->Mix Prep_RGS4 Pre-incubate RGS4 with This compound or Controls Prep_RGS4->Mix Time_points Take samples at various time points Mix->Time_points Quench Quench with activated charcoal Time_points->Quench Centrifuge Centrifuge Quench->Centrifuge Measure Measure radioactivity in supernatant Centrifuge->Measure Calculate Calculate GTP hydrolysis rate Measure->Calculate

Caption: Workflow for the in vitro single-turnover GTPase assay.

Experimental_Workflow_FPIA cluster_setup Assay Setup cluster_binding Binding Reaction cluster_readout Data Acquisition Prepare_plate Add this compound/controls to 384-well plate Add_RGS4 Add RGS4 to wells Prepare_plate->Add_RGS4 Add_G_alpha Add fluorescently labeled Gαo Add_RGS4->Add_G_alpha Incubate Incubate at RT Add_G_alpha->Incubate Read_plate Measure fluorescence polarization Incubate->Read_plate Analyze Analyze data to determine inhibition of binding Read_plate->Analyze

Caption: Workflow for the Fluorescence Polarization Immunoassay.

References

Benchmarking CCG-50014: A Comparative Guide to RGS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regulator of G protein signaling (RGS) inhibitor, CCG-50014, against other known RGS inhibitors. The information presented herein is based on publicly available experimental data to facilitate an objective evaluation of its performance and to provide detailed methodologies for key assays.

Introduction to RGS Proteins and a Novel Inhibitor

Regulator of G protein signaling (RGS) proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling.[1] They function by accelerating the intrinsic GTPase activity of Gα subunits, thereby shortening the duration of signaling.[2] The modulation of RGS protein activity presents a promising therapeutic strategy for a variety of diseases.

This compound has emerged as a potent and selective small molecule inhibitor of RGS proteins.[3][4] It acts as a covalent, irreversible inhibitor that targets cysteine residues within an allosteric regulatory site on the RGS protein.[3][5] This mechanism of action distinguishes it from competitive inhibitors and contributes to its high potency.[3]

RGS Protein Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving G protein-coupled receptors (GPCRs) and the regulatory role of RGS proteins. GPCR activation by a ligand triggers the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer and subsequent downstream signaling. RGS proteins accelerate the hydrolysis of GTP to GDP on the Gα subunit, thus terminating the signal.

RGS_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein Gα(GDP)-Gβγ GPCR->G_protein GDP/GTP Exchange G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Ligand Ligand Ligand->GPCR Activation G_alpha_GTP->G_protein Inactivation Effector Downstream Effectors G_alpha_GTP->Effector Signaling G_beta_gamma->Effector RGS RGS Protein RGS->G_alpha_GTP GTP Hydrolysis (GAP Activity) CCG50014 This compound CCG50014->RGS Inhibition

Caption: The G protein cycle and the inhibitory action of this compound on RGS proteins.

Comparative Inhibitory Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable RGS inhibitors against a panel of RGS proteins. The data highlights the superior potency of this compound for RGS4.

InhibitorRGS4 IC50RGS19 IC50RGS16 IC50RGS8 IC50RGS7 IC50RGS4 (Cys-) IC50
This compound 30 nM [4]120 nM [4]3.5 µM [4]11 µM [4]>200 µM [2]>200 µM [2]
CCG-20376917 nM[6]140 nM[7]6 µM[7]>60 µM[7]Not Inhibited[7]-
CCG-49863-5 µM[8]--Not Inhibited[8]--
CCG-638021.9 µM[9]-----

Note: A lower IC50 value indicates higher potency. "-" indicates data not available in the reviewed sources.

Experimental Methodologies

The inhibitory activities of these compounds are primarily determined using two key in vitro assays: the Flow Cytometry Protein Interaction Assay (FCPIA) and the Single-Turnover GTPase Assay.

Flow Cytometry Protein Interaction Assay (FCPIA)

This high-throughput assay directly measures the interaction between an RGS protein and its Gα subunit partner.

Experimental Workflow:

FCPIA_Workflow cluster_prep Preparation cluster_assay Assay Steps Beads Avidin-coated microspheres Incubate1 1. Incubate Beads with Biotin-RGS Beads->Incubate1 RGS Biotinylated RGS Protein RGS->Incubate1 G_alpha Fluorescently-labeled Gα-GTPγS Incubate3 4. Add Labeled Gα G_alpha->Incubate3 Inhibitor Test Inhibitor (e.g., this compound) Incubate2 3. Add Inhibitor Inhibitor->Incubate2 Wash1 2. Wash Incubate1->Wash1 Wash1->Incubate2 Incubate2->Incubate3 Analysis 5. Flow Cytometry Analysis Incubate3->Analysis

Caption: Workflow of the Flow Cytometry Protein Interaction Assay (FCPIA).

Detailed Protocol:

  • Protein Preparation: Recombinant RGS proteins are biotinylated, and Gα subunits are expressed and purified. The Gα subunits are loaded with a fluorescently labeled, non-hydrolyzable GTP analog, such as GTPγS, to maintain them in an active state.

  • Bead Coupling: Avidin-coated microspheres are incubated with the biotinylated RGS protein, allowing for stable immobilization of the RGS protein on the bead surface. Unbound RGS protein is removed by washing.

  • Inhibitor Incubation: The RGS-coupled beads are incubated with varying concentrations of the test inhibitor (e.g., this compound).

  • Protein-Protein Interaction: The fluorescently labeled, activated Gα subunit is added to the bead-inhibitor mixture and incubated to allow for the interaction between the RGS protein and the Gα subunit.

  • Flow Cytometry Analysis: The fluorescence associated with the beads is quantified using a flow cytometer. A decrease in fluorescence in the presence of the inhibitor indicates disruption of the RGS-Gα interaction.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Single-Turnover GTPase Assay

This assay measures the ability of an RGS protein to accelerate the GTP hydrolysis rate of a Gα subunit.

Detailed Protocol:

  • Gα Loading: Purified Gα subunits are loaded with [γ-³²P]GTP.

  • Reaction Initiation: The [γ-³²P]GTP-loaded Gα is mixed with the RGS protein in the presence or absence of the test inhibitor.

  • Time Course Measurement: At various time points, aliquots of the reaction are taken, and the hydrolysis of GTP is stopped.

  • Quantification: The amount of free ³²Pi released is quantified, typically by scintillation counting after separation from the unhydrolyzed [γ-³²P]GTP.

  • Data Analysis: The rate of GTP hydrolysis is calculated. A decrease in the RGS-stimulated GTPase rate in the presence of the inhibitor indicates inhibitory activity.

Conclusion

This compound is a highly potent inhibitor of RGS4, demonstrating significantly greater potency than other reported inhibitors such as CCG-4986 and CCG-63802.[4][8][9] Its covalent and allosteric mechanism of action provides a strong foundation for its high affinity and selectivity.[3] The experimental protocols outlined in this guide, particularly the FCPIA and single-turnover GTPase assays, are standard methods for characterizing the potency and mechanism of action of RGS inhibitors. The data presented here underscores the value of this compound as a powerful research tool for investigating the roles of RGS proteins in cellular signaling and as a lead compound for the development of novel therapeutics.

References

Confirming CCG-50014 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of CCG-50014, a potent, irreversible inhibitor of Regulator of G protein Signaling (RGS) proteins. Understanding and verifying that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines various experimental approaches, presents supporting data, and offers detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Introduction to this compound and its Target

This compound is a small molecule inhibitor that primarily targets RGS4, a member of the RGS protein family.[1][2] RGS proteins are crucial negative regulators of G protein-coupled receptor (GPCR) signaling. They function by accelerating the GTPase activity of Gα subunits, thereby terminating the signal.[3] this compound acts as a covalent inhibitor, forming an irreversible bond with cysteine residues located in an allosteric site of RGS4. This covalent modification prevents the interaction between RGS4 and its Gα subunit partners, leading to prolonged GPCR signaling.

A key distinction to be made is that this compound is different from another series of compounds with the "CCG" designation, such as CCG-1423, which target the Rho/MRTF/SRF signaling pathway. This guide focuses exclusively on the RGS inhibitor this compound.

Comparison of Cellular Target Engagement Assays

Several distinct methodologies can be employed to confirm that this compound engages RGS4 within a cellular context. These can be broadly categorized as direct and indirect assays.

Assay TypeMethodPrincipleAdvantagesDisadvantages
Direct Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of a target protein upon ligand binding. Covalent modification by this compound is expected to stabilize RGS4.Label-free, applicable to endogenous proteins in live cells or lysates.[4][5]Requires a specific antibody for detection (Western Blot) or advanced proteomics (MS-CETSA). The magnitude of the thermal shift does not always correlate with affinity.[3]
Direct Activity-Based Protein Profiling (ABPP)Utilizes a chemical probe that mimics this compound's reactive group to covalently label active RGS proteins. Target engagement is confirmed by competition with this compound.Provides direct evidence of covalent binding to the target in a complex proteome. Can identify off-targets.Requires the synthesis of a bespoke chemical probe. May not be suitable for all targets.
Indirect Bioluminescence Resonance Energy Transfer (BRET) / Förster Resonance Energy Transfer (FRET)Measures the proximity between RGS4 and its Gα subunit partner, which are tagged with a donor and acceptor molecule. Inhibition by this compound disrupts this interaction, leading to a decrease in the BRET/FRET signal.Provides a dynamic, real-time readout of the protein-protein interaction in live cells.[6][7]Requires genetic modification of cells to express tagged proteins. Potential for steric hindrance from the tags.[8]
Indirect Downstream Signaling Assays (e.g., Calcium Flux)Measures the functional consequence of RGS4 inhibition, such as an increase in intracellular calcium levels following GPCR activation.High-throughput and measures a physiologically relevant endpoint.[9][10][11]Indirect measure of target engagement; effects could be due to off-target activities.

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the RGS4 signaling pathway and the workflows for key experimental assays.

GPCR Signaling and RGS4 Inhibition GPCR GPCR G_protein Gαβγ GPCR->G_protein Agonist binding G_alpha_GTP Gα-GTP (active) G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->G_protein GTP hydrolysis Effector Effector G_alpha_GTP->Effector Signal Transduction RGS4 RGS4 RGS4->G_alpha_GTP Accelerates GTP hydrolysis (inhibition of signaling) CCG50014 This compound CCG50014->RGS4 Covalent Inhibition

Figure 1: GPCR signaling pathway and the inhibitory action of this compound on RGS4.

Cellular Thermal Shift Assay (CETSA) Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Cell Lysis & Separation cluster_3 Analysis Cells Live Cells Treat_DMSO Treat with DMSO Cells->Treat_DMSO Control Treat_CCG50014 Treat with this compound Cells->Treat_CCG50014 This compound Heat_Gradient_DMSO Apply Temperature Gradient Treat_DMSO->Heat_Gradient_DMSO Heat_Gradient_CCG50014 Apply Temperature Gradient Treat_CCG50014->Heat_Gradient_CCG50014 Lysis_DMSO Lyse Cells Heat_Gradient_DMSO->Lysis_DMSO Lysis_CCG50014 Lyse Cells Heat_Gradient_CCG50014->Lysis_CCG50014 Centrifugation_DMSO Centrifuge to separate soluble/aggregated proteins Lysis_DMSO->Centrifugation_DMSO Centrifugation_CCG50014 Centrifuge to separate soluble/aggregated proteins Lysis_CCG50014->Centrifugation_CCG50014 Western_Blot_DMSO Western Blot for RGS4 Centrifugation_DMSO->Western_Blot_DMSO Soluble Fraction Western_Blot_CCG50014 Western Blot for RGS4 Centrifugation_CCG50014->Western_Blot_CCG50014 Soluble Fraction Analysis Compare Thermal Stability Western_Blot_DMSO->Analysis Quantify RGS4 Western_Blot_CCG50014->Analysis Quantify RGS4

Figure 2: Workflow for confirming this compound target engagement using CETSA.

BRET Assay for RGS4-Gα Interaction cluster_0 Baseline cluster_1 With this compound RGS4_Luc RGS4-Luciferase (Donor) G_alpha_YFP Gα-YFP (Acceptor) RGS4_Luc->G_alpha_YFP Interaction BRET_Signal BRET Signal Detected G_alpha_YFP->BRET_Signal Energy Transfer CCG50014 This compound RGS4_Luc_Inhibited RGS4-Luciferase (Inhibited) CCG50014->RGS4_Luc_Inhibited Inhibition No_BRET BRET Signal Reduced RGS4_Luc_Inhibited->No_BRET No Interaction G_alpha_YFP_2 Gα-YFP

Figure 3: Principle of the BRET assay to measure the disruption of the RGS4-Gα interaction by this compound.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound binding increases the thermal stability of endogenous RGS4 in intact cells.

Materials:

  • Cell line expressing endogenous RGS4 (e.g., HEK293, SH-SY5Y)

  • This compound and a reversible RGS4 inhibitor (e.g., CCG-63802) as a comparator

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody specific for RGS4

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Thermal cycler

  • Western blotting equipment

Protocol:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with this compound (e.g., 10 µM), CCG-63802 (e.g., 50 µM), or DMSO for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis and Separation:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine protein concentration and normalize samples.

    • Perform SDS-PAGE and Western blotting using an anti-RGS4 antibody.

    • Detect the signal using a chemiluminescent substrate and quantify the band intensities.

    • Plot the percentage of soluble RGS4 as a function of temperature for each treatment condition to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To measure the disruption of the RGS4-Gα interaction in live cells upon treatment with this compound.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for RGS4 fused to a BRET donor (e.g., Renilla luciferase, RLuc) and Gαi1 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

  • Transfection reagent

  • BRET substrate (e.g., coelenterazine h)

  • This compound and CCG-63802

  • White, 96-well microplates

  • Plate reader capable of measuring BRET

Protocol:

  • Transfection:

    • Co-transfect cells with the RGS4-RLuc and Gαi1-YFP expression vectors.

    • Plate the transfected cells into white, 96-well plates and incubate for 24-48 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound, CCG-63802, or DMSO for 1-2 hours.

  • BRET Measurement:

    • Add the BRET substrate to each well.

    • Immediately measure the luminescence at two wavelengths: one for the donor emission (e.g., ~480 nm) and one for the acceptor emission (e.g., ~530 nm).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission) for each well.

    • Plot the BRET ratio as a function of the compound concentration to determine the IC50 value for the disruption of the RGS4-Gα interaction.

Calcium Flux Assay

Objective: To assess the functional consequence of RGS4 inhibition by measuring changes in intracellular calcium signaling downstream of a Gq-coupled GPCR.

Materials:

  • Cell line co-expressing a Gq-coupled GPCR (e.g., M3 muscarinic receptor) and RGS4.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM)[1][12]

  • GPCR agonist (e.g., carbachol for M3 receptor)

  • This compound and CCG-63802

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Loading:

    • Plate cells in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Treatment:

    • Pre-incubate the cells with this compound, CCG-63802, or DMSO for a specified time.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the GPCR agonist into the wells and immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • Quantify the peak fluorescence intensity or the area under the curve for each well.

    • Compare the calcium response in compound-treated cells to the DMSO control. An enhanced and/or prolonged calcium signal in the presence of this compound indicates inhibition of RGS4.

Comparison of this compound with Alternatives

A key alternative to the irreversible inhibitor this compound is the reversible RGS4 inhibitor, CCG-63802.[13] A direct comparison of these two compounds can provide valuable insights into the consequences of different modes of inhibition.

FeatureThis compoundCCG-63802
Mechanism of Action Covalent, irreversibleReversible, allosteric
Potency (RGS4 IC50) ~30 nM[1][2]~1.9 µM[13]
Cellular Activity Demonstrates activity in cellular assays.[2]Active in cellular assays, but may require higher concentrations due to lower potency.[14]
Use Case Long-lasting inhibition, suitable for studying the sustained effects of RGS4 blockade. Useful for activity-based protein profiling.Transient inhibition, allowing for the study of the acute effects of RGS4 modulation. Effects can be washed out.
Potential for Off-Targets Higher potential for off-target effects due to its reactive nature, though reported to be selective.Lower potential for covalent off-target modifications.

Conclusion

Confirming the cellular target engagement of this compound is essential for the validation of its mechanism of action and the interpretation of its biological effects. This guide has presented a range of direct and indirect methods, each with its own advantages and limitations. The choice of assay will depend on the specific research question, available resources, and desired throughput. For direct evidence of target binding, CETSA is a powerful label-free technique. To probe the dynamics of the protein-protein interaction in live cells, BRET or FRET assays are well-suited. Functional assays, such as calcium flux measurements, provide a valuable readout of the physiological consequences of RGS4 inhibition. By employing a combination of these approaches and comparing the effects of this compound with a reversible inhibitor like CCG-63802, researchers can build a robust body of evidence to confidently confirm the cellular target engagement of this potent RGS inhibitor.

References

Safety Operating Guide

Proper Disposal and Handling of CCG-50014: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Potent RGS4 Inhibitor, CCG-50014.

This document provides critical operational and disposal protocols for this compound, a potent and selective inhibitor of Regulator of G-protein Signaling (RGS) 4. Adherence to these guidelines is essential for ensuring laboratory safety and environmental protection. This compound is a cell-permeable thiadiazolidinedione compound that acts as an irreversible inhibitor of RGS4, making it a valuable tool in studying G-protein coupled receptor (GPCR) signaling pathways.[1] However, its chemical nature necessitates careful handling and disposal.

Immediate Safety and Handling Precautions

This compound is classified as a combustible solid and has a Water Hazard Class of 3 (WGK 3) , indicating it is highly hazardous to water. Therefore, stringent measures must be taken to prevent its release into the environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear ANSI-approved safety glasses or chemical splash goggles.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves).

  • Skin and Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.

Engineering Controls:

  • All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Segregate from incompatible materials, particularly strong oxidizing agents.

Step-by-Step Disposal Procedures for this compound

Disposal of this compound and its contaminated materials must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.

Step 2: Containerization

  • Use a designated, leak-proof, and compatible hazardous waste container. The container must be in good condition with a secure screw-top cap.

  • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound (4-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-dione)". Also, indicate the associated hazards (e.g., "Combustible," "Hazardous to Water").

Step 3: Waste Accumulation

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

Step 4: Disposal Request and Collection

  • Once the container is full or the waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EH&S) office.

  • Complete a chemical waste collection request form as required by your institution.

Decontamination of Labware:

  • Non-disposable labware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the compound.

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste. After triple rinsing, the labware can be washed according to standard laboratory procedures.

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₆H₁₃FN₂O₂S[1]
Molecular Weight 316.35 g/mol [1]
IC₅₀ for RGS4 30 nM[1][2]
Solubility in DMSO ≥ 10 mg/mL[2]
Storage Temperature 2-8°C (Solid)
WGK (Water Hazard Class) 3 (Highly hazardous to water)
Storage Class 11 (Combustible Solids)

Experimental Protocols

Key Experiment: Flow Cytometry Protein Interaction Assay (FCPIA) for RGS4 Inhibition

This assay is used to quantify the inhibition of the RGS4-Gα protein-protein interaction by compounds like this compound.

Methodology:

  • Bead Preparation: Biotinylated RGS4 protein is immobilized on streptavidin-coated polystyrene beads.

  • Inhibitor Incubation: The RGS4-coated beads are incubated with varying concentrations of this compound.

  • Gα Protein Interaction: A fluorescently labeled, activated Gα subunit (e.g., Gα₀) is added to the bead-inhibitor mixture.

  • Flow Cytometry Analysis: The samples are analyzed using a flow cytometer to measure the bead-associated fluorescence. A decrease in fluorescence indicates that this compound is inhibiting the binding of the Gα subunit to RGS4.

  • Data Analysis: The data is used to calculate the IC₅₀ value of this compound, which represents the concentration of the inhibitor required to reduce the RGS4-Gα interaction by 50%.

Mandatory Visualizations

Below are diagrams illustrating key logical and experimental workflows related to the handling and mechanism of this compound.

cluster_0 This compound Waste Disposal Workflow A Identify this compound Waste (Solid, Solutions, Contaminated Materials) B Segregate from Other Waste Streams A->B C Containerize in Labeled, Compatible Hazardous Waste Container B->C D Store in Satellite Accumulation Area C->D E Request Disposal via EH&S D->E

Caption: Workflow for the proper disposal of this compound waste.

cluster_1 Mechanism of RGS4 Inhibition by this compound GPCR GPCR Activation G_Protein Gα-GTP (Active) GPCR->G_Protein GDP/GTP Exchange Effector Downstream Effector G_Protein->Effector Signaling Hydrolysis GTP Hydrolysis G_Protein->Hydrolysis RGS4 RGS4 RGS4->Hydrolysis Accelerates G_Protein_Inactive Gα-GDP (Inactive) Hydrolysis->G_Protein_Inactive CCG50014 This compound CCG50014->RGS4 Irreversibly Inhibits

Caption: Signaling pathway showing RGS4 function and its inhibition by this compound.

References

Personal protective equipment for handling CCG-50014

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe and Effective Use of the RGS4 Inhibitor, CCG-50014.

This document provides immediate, essential safety protocols, operational guidance, and disposal plans for the handling of this compound. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE) and Safety Precautions

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the product information from suppliers indicates that it should be treated as a hazardous substance. Standard laboratory precautions for handling potent, biologically active small molecules are mandatory.

Minimum Required Personal Protective Equipment:

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesMust be impermeable to the solvent used (e.g., DMSO). Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesTo protect against splashes or airborne particles of the solid compound.
Body Protection Laboratory CoatFully buttoned to protect skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of the solid compound and stock solutions should be performed in a certified chemical fume hood to avoid inhalation.

General Safety Precautions:

  • Avoid Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.

  • Thorough Washing: Wash hands and any exposed skin thoroughly after handling.

  • Ventilation: Ensure adequate ventilation, preferably by working in a chemical fume hood.

  • No Food or Drink: Do not eat, drink, or smoke in the laboratory where this compound is handled.

Operational and Handling Plan

Proper handling and storage are critical for both safety and preserving the compound's efficacy.

Storage and Stability:

FormStorage TemperatureStability
Solid (as received) 2-8°CAs specified by the supplier.
Stock Solutions (in DMSO) -20°CStable for up to 3 months.[1]

Preparation of Stock Solutions:

This compound is a solid that is soluble in dimethyl sulfoxide (DMSO).

  • Pre-dissolution: Bring the vial of solid this compound and a new, sealed bottle of anhydrous DMSO to room temperature.

  • Reconstitution: In a chemical fume hood, add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate until the solid is completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriate microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C in a clearly labeled secondary container.

Disposal Plan

Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

  • Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.

Experimental Protocol: In Vitro RGS4 Inhibition Assay

This protocol is adapted from a Fluorescence Polarization Immunoassay (FCPIA) used to characterize the inhibitory activity of this compound on the RGS4-Gαo interaction.[1]

Objective: To determine the in vitro inhibitory effect of this compound on the interaction between RGS4 and Gαo.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified RGS4 protein

  • Purified Gαo protein

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Fluorescently labeled Gαo or a suitable detection antibody

  • 96-well black, flat-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations to be tested.

    • Include a DMSO-only control (vehicle control).

  • Add RGS4:

    • Add a constant concentration of purified RGS4 protein to each well containing the diluted this compound or vehicle control.

    • Incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for the inhibitor to bind to RGS4.

  • Initiate the Interaction:

    • Add a constant concentration of fluorescently labeled Gαo protein to each well to initiate the binding reaction.

  • Incubate:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure Fluorescence Polarization:

    • Read the plate on a plate reader to measure the fluorescence polarization in each well. An increase in polarization indicates binding between RGS4 and Gαo.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of this compound for RGS4 inhibition.

Visualizations

G_Protein_Signaling_Pathway G-Protein Signaling and RGS4 Inhibition by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein_inactive Gα(GDP)-βγ GPCR->G_protein_inactive 2. GDP/GTP Exchange G_protein Gα(GTP)-βγ Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector 3. Signaling G_protein->G_protein_inactive 5. GTP Hydrolysis (Intrinsic) Cellular_Response Cellular Response Effector->Cellular_Response 4. Downstream Effects Ligand Ligand Ligand->GPCR 1. Activation RGS4 RGS4 RGS4->G_protein CCG50014 This compound CCG50014->RGS4 7. Inhibition G_protein_inactive->G_protein Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive Compound (Store at 2-8°C) Prep_Stock Prepare Stock Solution in Fume Hood Receive->Prep_Stock Aliquot Aliquot and Store at -20°C Prep_Stock->Aliquot Use_in_Assay Use in Experiment (Follow Protocol) Aliquot->Use_in_Assay Collect_Liquid Collect Liquid Waste Use_in_Assay->Collect_Liquid Collect_Solid Collect Solid Waste Use_in_Assay->Collect_Solid Dispose Dispose as Hazardous Waste Collect_Liquid->Dispose Collect_Solid->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CCG-50014
Reactant of Route 2
Reactant of Route 2
CCG-50014

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.